Product packaging for 2-Methyl-3-phenylbutanoic acid(Cat. No.:CAS No. 19731-91-0)

2-Methyl-3-phenylbutanoic acid

Cat. No.: B022952
CAS No.: 19731-91-0
M. Wt: 178.23 g/mol
InChI Key: NRYIIIVJCVRSSH-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B022952 2-Methyl-3-phenylbutanoic acid CAS No. 19731-91-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19731-91-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-3-phenylbutanoic acid

InChI

InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13)

InChI Key

NRYIIIVJCVRSSH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(C)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(C)C(=O)O

Pictograms

Irritant

Synonyms

2-METHYL-3-PHENYLBUTYRIC ACID

Origin of Product

United States

Foundational & Exploratory

2-Methyl-3-phenylbutanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, a carboxylic acid with the chemical formula C₁₁H₁₄O₂, possesses a chiral center, leading to different stereoisomers.[1] Below is a summary of its key chemical and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC(C1=CC=CC=C1)C(C)C(=O)OPubChem[1]
InChI InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13)PubChem[1]
InChIKey NRYIIIVJCVRSSH-UHFFFAOYSA-NPubChem[1]
XLogP3 2.6PubChem[1]
Melting Point Data not readily available
Boiling Point Data not readily available
Density Data not readily available

Spectroscopic Data:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for this compound and can be found in the PubChem database. [1]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-arylpropionic acids can be adapted for this compound. A plausible synthetic route involves the Michael addition of a nucleophile to a suitable precursor, followed by hydrolysis. The synthesis of related (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues has been reported, providing a foundational methodology.[2][3]

Illustrative Synthetic Workflow:

Synthesis_Workflow Reactant1 Phenylacetone Intermediate Intermediate Product Reactant1->Intermediate Knoevenagel Condensation Reactant2 Methylmalonic acid Reactant2->Intermediate Product This compound Intermediate->Product Reduction & Hydrolysis

Caption: A potential synthetic route to this compound.

Purification

Purification of the final compound can be achieved through standard laboratory techniques such as recrystallization or column chromatography.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water).

  • If necessary, treat with activated charcoal to remove colored impurities.

  • Hot filter the solution to remove any insoluble materials.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Analysis

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC can be employed for the separation and quantification of enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on its derivatives suggests potential anti-inflammatory and analgesic properties.[2][3]

Potential Anti-inflammatory Activity

Analogues of this compound have shown potent inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[2][3] These enzymes are key players in the inflammatory cascade. Inhibition of COX enzymes reduces the production of prostaglandins (B1171923), while 5-LOX inhibition decreases the synthesis of leukotrienes, both of which are potent inflammatory mediators.

Proposed Anti-inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation MPBA 2-Methyl-3-phenyl- butanoic acid (and derivatives) MPBA->COX Inhibition MPBA->LOX Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Experimental Protocols for Biological Assays

In Vitro COX and 5-LOX Inhibition Assays:

  • Objective: To determine the inhibitory effect of this compound on COX-1, COX-2, and 5-LOX enzymes.

  • Methodology: Commercially available enzyme immunoassay (EIA) kits can be used. The compound is incubated with the respective enzyme and its substrate (arachidonic acid). The production of prostaglandins (for COX assays) or leukotrienes (for 5-LOX assay) is measured colorimetrically. The IC₅₀ values can then be calculated.[2][3]

In Vivo Carrageenan-Induced Paw Edema Model:

  • Objective: To evaluate the in vivo anti-inflammatory activity.

  • Methodology: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of rodents to induce inflammation. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[4]

Cytotoxicity Assay (MTT Assay):

  • Objective: To assess the potential toxicity of the compound on cell viability.

  • Methodology: Cells are seeded in 96-well plates and treated with various concentrations of this compound. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader, which is proportional to the number of viable cells.

Experimental Workflow for Biological Evaluation:

Biological_Evaluation_Workflow Compound This compound In_Vitro In Vitro Assays (COX-1/2, 5-LOX, Cytotoxicity) Compound->In_Vitro Data_Analysis Data Analysis (IC50, % Inhibition) In_Vitro->Data_Analysis In_Vivo In Vivo Assays (Carrageenan-induced paw edema) In_Vivo->Data_Analysis Data_Analysis->In_Vivo Lead for in vivo testing Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

References

Elucidating the Structure of 2-Methyl-3-phenylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2-Methyl-3-phenylbutanoic acid. By detailing the experimental protocols and presenting key spectral data, this document serves as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure and Properties

This compound is a carboxylic acid with the chemical formula C₁₁H₁₄O₂.[1] Its molecular weight is approximately 178.23 g/mol .[1] The structure consists of a butanoic acid backbone with a methyl group at the second carbon (α-carbon) and a phenyl group at the third carbon (β-carbon). The presence of two chiral centers at positions 2 and 3 gives rise to four possible stereoisomers.

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
7.15 - 7.35Multiplet5HAr-H
~2.90Multiplet1HCH (C3)
~2.60Multiplet1HCH (C2)
~1.30Doublet3HCH₃ (at C3)
~1.15Doublet3HCH₃ (at C2)

Note: Predicted chemical shifts based on typical values for similar structural motifs.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~180C=O (Carboxylic Acid)
~142Aromatic C (quaternary)
~128.5Aromatic CH
~127Aromatic CH
~126.5Aromatic CH
~45CH (C2)
~40CH (C3)
~20CH₃ (at C3)
~15CH₃ (at C2)

Note: Predicted chemical shifts based on typical values for similar structural motifs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
178Moderate[M]⁺ (Molecular Ion)
133Moderate[M - COOH]⁺
105High[C₈H₉]⁺ (Phenylpropyl fragment)
91High[C₇H₇]⁺ (Tropylium ion)
74HighMcLafferty rearrangement product

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2970StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1495, ~1450Medium-WeakC=C stretch (Aromatic)
~1250MediumC-O stretch (Carboxylic Acid)
~920BroadO-H bend (Carboxylic Acid)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for a 300 MHz instrument. A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A spectral width of 220 ppm and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, involving bombardment of the sample with high-energy electrons (typically 70 eV). For LC-MS, Electrospray Ionization (ESI) is often used, where a high voltage is applied to the liquid sample to create an aerosol of charged droplets.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in the beam of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Visualizing the Elucidation Process

The logical workflow for the structure elucidation of this compound can be visualized as a series of integrated analytical steps.

structure_elucidation_workflow cluster_initial_analysis Initial Analysis cluster_structural_framework Structural Framework Determination cluster_confirmation Structure Confirmation mol_formula Elemental Analysis & MS (Determine Molecular Formula: C₁₁H₁₄O₂) functional_groups IR Spectroscopy (Identify Functional Groups: -COOH, Phenyl) mol_formula->functional_groups c_skeleton ¹³C NMR Spectroscopy (Determine Carbon Environments) functional_groups->c_skeleton h_environment ¹H NMR Spectroscopy (Determine Proton Environments & Connectivity) c_skeleton->h_environment fragmentation Mass Spectrometry (Confirm Molecular Weight & Fragmentation) h_environment->fragmentation final_structure Final Structure of This compound fragmentation->final_structure

References

An In-depth Technical Guide to 2-Methyl-3-phenylbutanoic Acid (CAS 19731-91-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylbutanoic acid (CAS 19731-91-0), a key chemical intermediate in organic synthesis. This document consolidates available data on its chemical and physical properties, spectral information, and safety and handling guidelines. While direct biological activity of this compound is not extensively documented, its role as a structural motif in pharmacologically active molecules is highlighted.

Chemical and Physical Properties

This compound, also known by synonyms such as α,β-Dimethylhydrocinnamic acid, is a carboxylic acid with a phenyl substituent.[1] Its chemical structure and properties are summarized below.

PropertyValueSource
CAS Number 19731-91-0[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Methyl-3-phenylbutyric acid, α,β-Dimethylhydrocinnamic acid, Benzenepropanoic acid, α,β-dimethyl-[1]
Canonical SMILES CC(C1=CC=CC=C1)C(C)C(=O)O[1]
InChI InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13)[1]
Computed XLogP3 2.6[1]
Appearance White to off-white solid (for related stereoisomers)[2]
Density 1.063 g/cm³ (for a stereoisomer)[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectral information.

Spectrum TypeDescription
¹H NMR Proton nuclear magnetic resonance data is available, providing information on the hydrogen atom environment in the molecule.
¹³C NMR Carbon-13 nuclear magnetic resonance data is available, detailing the carbon skeleton of the compound.
Mass Spectrometry (MS) Mass spectral data can be used to determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid.

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. This represents a generalized approach and would require optimization for specific laboratory conditions.

G Generalized Synthetic Workflow for this compound cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Further Alkylation (Hypothetical) cluster_3 Step 4: Oxidation start Phenylacetone base Strong Base (e.g., LDA) start->base enolate Enolate Intermediate base->enolate methyl_iodide Methyl Iodide (CH₃I) enolate->methyl_iodide alkylated_ketone 3-Phenyl-2-butanone methyl_iodide->alkylated_ketone base2 Strong Base alkylated_ketone->base2 enolate2 Second Enolate base2->enolate2 methyl_iodide2 Methylating Agent enolate2->methyl_iodide2 dmp_ketone 2-Methyl-3-phenyl-2-butanone methyl_iodide2->dmp_ketone oxidant Oxidizing Agent (e.g., Haloform Reaction) dmp_ketone->oxidant final_product This compound oxidant->final_product

Caption: Generalized synthetic workflow for this compound.

For stereospecific synthesis, the use of chiral auxiliaries is a common strategy. For instance, the synthesis of the (2S,3S) stereoisomer can be achieved from an N-acyl-sultam, which directs the stereochemistry of subsequent alkylation steps.[3]

Biological Activity and Applications in Drug Development

There is limited publicly available information on the direct biological activity of this compound. Its primary role in the life sciences appears to be as a chemical building block for the synthesis of more complex, pharmacologically active molecules.

For example, a structurally related moiety is found in the angiotensin II receptor blocker, valsartan. The synthesis and biological evaluation of derivatives of valsartan, which incorporate a modified butanoic acid structure, have been reported.[4] These studies involve assays for antioxidant, antihypertensive, and urease enzyme inhibition activities.[4] This suggests that this compound could be a valuable starting material or intermediate for creating libraries of compounds for drug discovery.

The logical relationship for its use in drug development can be visualized as follows:

G Role of this compound in Drug Discovery core This compound (Core Scaffold) synthesis Chemical Synthesis & Derivative Generation core->synthesis library Library of Novel Compounds synthesis->library screening High-Throughput Biological Screening library->screening hit Hit Compounds screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: Role of this compound in the drug discovery process.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H317: May cause an allergic skin reaction. [1]

  • H319: Causes serious eye irritation. [1]

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound (CAS 19731-91-0) is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and other areas of chemical research. While its intrinsic biological activity is not well-documented, its utility as a building block is evident from the literature on related complex molecules. Further research into the synthesis and applications of this compound and its derivatives could yield new and valuable chemical entities.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-phenylbutanoic acid, a chiral carboxylic acid, possesses two stereogenic centers, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The unique three-dimensional arrangement of these isomers can lead to significant differences in their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. Furthermore, it explores their potential biological significance, particularly in the context of anti-inflammatory activity, and delves into the underlying signaling pathways that may be modulated by these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and data to facilitate further investigation and application of these stereoisomers.

Introduction

Chirality is a fundamental concept in drug discovery and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This compound, with its two chiral centers, represents a key scaffold for the development of novel therapeutic agents. Understanding the distinct properties of each of its four stereoisomers—the enantiomeric pair (2R,3R) and (2S,3S), and the diastereomeric pair (2R,3S) and (2S,3R)—is crucial for targeted drug design and development. This guide aims to provide a detailed technical overview of these stereoisomers, covering their synthesis, separation, and characterization, as well as their potential biological activities.

Physicochemical Properties

PropertyRacemic this compound(2R,3S)-2-Methyl-3-phenylbutanoic AcidOther Stereoisomers
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [1]178.23 g/mol [2]178.23 g/mol
CAS Number 19731-91-0[1]92140210-21-9Not available
XLogP3 2.6[1]2.6[2]Predicted to be similar
Specific Rotation ([α]D) 0° (racemic mixture)Not availableExpected to be equal in magnitude and opposite in sign for enantiomers. Diastereomers will have different values.
Melting Point Not availableNot availableExpected to differ between diastereomeric pairs.

Synthesis and Chiral Separation

The preparation of enantiomerically pure stereoisomers of this compound can be achieved through stereoselective synthesis or by resolution of a racemic mixture.

Stereoselective Synthesis

Asymmetric synthesis provides a direct route to specific stereoisomers. One established method involves the use of chiral auxiliaries, such as Evans oxazolidinones. This approach allows for the diastereoselective alkylation of an N-acylated chiral auxiliary.

Workflow for Asymmetric Synthesis using an Evans Chiral Auxiliary:

G cluster_synthesis Asymmetric Synthesis Workflow start Start: (4S)-4-benzyl-2-oxazolidinone acylation Acylation with 3-phenylbutanoyl chloride start->acylation alkylation Diastereoselective Alkylation with Methyl Iodide acylation->alkylation cleavage Auxiliary Cleavage alkylation->cleavage product Enantiomerically Enriched This compound cleavage->product

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Diastereoselective Alkylation using an Evans Chiral Auxiliary (Adapted from a similar synthesis) [3]

  • Acylation: To a solution of (4S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium. After stirring for 15-30 minutes, add 3-phenylbutanoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Diastereoselective Alkylation: Cool the solution of the N-acylated oxazolidinone to -78 °C and add a lithium amide base (e.g., lithium diisopropylamide, LDA) to form the enolate. After stirring, add methyl iodide and continue stirring at low temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. After workup and purification of the alkylated product, cleave the chiral auxiliary using lithium hydroxide (B78521) in a mixture of THF and water. The chiral auxiliary can be recovered for reuse. Acidification of the aqueous layer followed by extraction yields the enantiomerically enriched this compound.

Chiral Resolution

Resolution techniques separate the stereoisomers from a racemic or diastereomeric mixture.

Lipases are commonly used enzymes for the kinetic resolution of chiral carboxylic acids and their esters due to their stereoselectivity. The enzyme selectively catalyzes the hydrolysis or esterification of one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the product.

Workflow for Enzymatic Resolution:

G cluster_resolution Enzymatic Resolution Workflow start Racemic Methyl 2-Methyl-3-phenylbutanoate hydrolysis Enzymatic Hydrolysis (e.g., Lipase) start->hydrolysis separation Separation hydrolysis->separation acid (S)-2-Methyl-3-phenylbutanoic Acid separation->acid ester (R)-Methyl 2-Methyl-3-phenylbutanoate separation->ester G cluster_pathway Potential Inhibition of NF-κB Signaling stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb_p P-IκBα ikb_kinase->ikb_p nfkb NF-κB (p50/p65) ikb_p->nfkb degradation nfkb_nuc Nuclear NF-κB nfkb->nfkb_nuc translocation gene Pro-inflammatory Gene Expression nfkb_nuc->gene inhibitor This compound Stereoisomers inhibitor->ikb_kinase Inhibition?

References

An In-depth Technical Guide to (2R,3S)-2-methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of the specific stereoisomer (2R,3S)-2-methyl-3-phenylbutanoic acid. The information is targeted towards researchers, scientists, and professionals in drug development.

Physicochemical Properties

Detailed experimental data for (2R,3S)-2-methyl-3-phenylbutanoic acid is limited in publicly available literature. The following table summarizes the computed physicochemical properties sourced from the PubChem database for this specific stereoisomer, alongside general data for the racemic mixture where available.[1][2]

PropertyValueData TypeReference
Molecular Formula C₁₁H₁₄O₂---[1][2]
Molecular Weight 178.23 g/mol Computed[1][2]
IUPAC Name (2R,3S)-2-methyl-3-phenylbutanoic acid---[2]
InChI InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13)/t8-,9+/m0/s1---[2]
InChIKey NRYIIIVJCVRSSH-DTWKUNHWSA-N---[2]
Canonical SMILES C--INVALID-LINK----INVALID-LINK--C(=O)O---[2]
XLogP3 2.6Computed[1][2]
Hydrogen Bond Donor Count 1Computed[2]
Hydrogen Bond Acceptor Count 2Computed[2]
Rotatable Bond Count 3Computed[2]
Exact Mass 178.099379685Computed[2]
Topological Polar Surface Area 37.3 ŲComputed[2]

Spectroscopic Data

Spectroscopic data for the specific (2R,3S)-2-methyl-3-phenylbutanoic acid stereoisomer is not explicitly available. However, spectral data for the racemic mixture of 2-methyl-3-phenylbutanoic acid can be found and are presented here as a reference. It is important to note that while the spectra of enantiomers are identical in achiral media, the spectra of diastereomers are distinct.

NMR Spectroscopy (for racemic this compound)[1]
  • ¹H NMR: Data is available from SpectraBase.[1]

  • ¹³C NMR: Data is available from SpectraBase.[1]

Mass Spectrometry (for racemic this compound)[1]
  • GC-MS: Data is available in the NIST Mass Spectrometry Data Center.[1]

Infrared Spectroscopy (for racemic this compound)[1]
  • FTIR: Data obtained from a KBr wafer is available from SpectraBase.[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the asymmetric synthesis of (2R,3S)-2-methyl-3-phenylbutanoic acid was not found in the available literature. However, general strategies for the synthesis of chiral carboxylic acids involve either stereoselective synthesis or the resolution of a racemic mixture.

Proposed Stereoselective Synthesis Workflow

A potential synthetic route could involve a diastereoselective alkylation of a chiral enolate, followed by removal of the chiral auxiliary.

G Proposed Stereoselective Synthesis Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product start1 Phenylacetic acid derivative A Formation of Chiral Ester/Amide start1->A start2 Chiral Auxiliary start2->A B Diastereoselective Alkylation (e.g., with methyl iodide) A->B C Introduction of second methyl group B->C D Cleavage of Chiral Auxiliary C->D end_product (2R,3S)-2-methyl-3-phenylbutanoic acid D->end_product G Chiral HPLC Resolution Workflow start Racemic this compound prep Sample Preparation (Dissolve in mobile phase) start->prep hplc Chiral HPLC Separation prep->hplc detect UV Detection hplc->detect iso1 (2R,3S)-isomer detect->iso1 iso2 (2S,3R)-isomer detect->iso2 G Biological Activity Screening Workflow start Pure (2R,3S)-2-methyl-3-phenylbutanoic acid invitro In Vitro Assays (e.g., enzyme inhibition, receptor binding, cell-based assays) start->invitro invivo In Vivo Models (if promising in vitro results) invitro->invivo pathway Signaling Pathway Analysis (e.g., Western blot, qPCR) invivo->pathway end Identification of Biological Target and Mechanism of Action pathway->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha,beta-Dimethylhydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha,beta-Dimethylhydrocinnamic acid, systematically known as 2-methyl-3-phenylbutanoic acid, is a small molecule with potential applications in various scientific domains. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available spectral data and computational predictions. Due to a notable lack of extensive experimental research on this specific compound, this guide also incorporates established methodologies for the synthesis and analysis of structurally related phenylalkanoic acids. Furthermore, it explores the potential biological relevance of alpha,beta-Dimethylhydrocinnamic acid within the broader context of cinnamic acid derivatives, highlighting areas for future investigation.

Introduction

alpha,beta-Dimethylhydrocinnamic acid is a carboxylic acid characterized by a phenyl group and two methyl substituents on the aliphatic chain. Its structure presents opportunities for stereoisomerism, which can significantly influence its biological activity. While research on this specific molecule is limited, the broader class of cinnamic acid derivatives has garnered significant interest for its diverse pharmacological properties. This guide aims to consolidate the known information on alpha,beta-Dimethylhydrocinnamic acid and provide a framework for its further study.

Physical and Chemical Properties

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms alpha,beta-Dimethylhydrocinnamic acid, 2-methyl-3-phenylbutyric acid, 3-methyl-2-phenylbutanoic acid[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 19731-91-0[1]
Canonical SMILES CC(C1=CC=CC=C1)C(C)C(=O)O[1]
InChI Key NRYIIIVJCVRSSH-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid (predicted)-
Melting Point Not Experimentally Determined-
Boiling Point 282 °C (for 3-methyl-2-phenylbutyric acid)Commercial Supplier Data
Solubility Not Experimentally Determined-
pKa Not Experimentally Determined-
XlogP 2.6PubChem (Predicted)[1]

Note: The provided boiling point is for a related isomer and should be considered an estimate. All other values are either not determined or are computational predictions. Experimental verification is highly recommended.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of alpha,beta-Dimethylhydrocinnamic acid. The following spectral data are available in public databases:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are available and provide detailed information about the carbon-hydrogen framework of the molecule.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of characteristic functional groups, such as the carbonyl (C=O) of the carboxylic acid and the aromatic C-H bonds.[1]

  • Mass Spectrometry (MS): Mass spectral data provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[1]

Experimental Protocols

Due to the limited availability of specific experimental protocols for alpha,beta-Dimethylhydrocinnamic acid, the following sections provide generalized yet detailed methodologies for the synthesis and analysis of structurally similar compounds. These protocols can be adapted and optimized for the target molecule.

Synthesis of Substituted Hydrocinnamic Acids

A plausible synthetic route for alpha,beta-Dimethylhydrocinnamic acid can be adapted from established methods for the synthesis of substituted carboxylic acids. One such approach is the alkylation of a phenylacetic acid derivative. The following diagram illustrates a conceptual workflow for the synthesis of the (S)-enantiomer of a related compound, which can be modified for the synthesis of racemic alpha,beta-Dimethylhydrocinnamic acid.

G cluster_synthesis Synthetic Workflow phenylacetic_acid Phenylacetic Acid intermediate Deprotonated Intermediate phenylacetic_acid->intermediate Deprotonation chiral_base Chiral Lithium Amide (e.g., from (R,R)-pseudoephedrine) chiral_base->intermediate alkylation_reagent Alkylating Agent (e.g., 2-bromopropane) product alpha,beta-Dimethylhydrocinnamic Acid alkylation_reagent->product intermediate->product Alkylation workup Aqueous Workup & Purification product->workup

Caption: Conceptual workflow for the synthesis of alpha,beta-Dimethylhydrocinnamic acid.

Detailed Methodology (Adapted from general procedures):

  • Deprotonation: To a solution of a suitable chiral base (for enantioselective synthesis) or a strong non-chiral base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a solution of phenylacetic acid in the same solvent is added dropwise.

  • Alkylation: After stirring for a period to ensure complete deprotonation, the alkylating agent (e.g., 2-bromopropane) is added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Analytical Methods

Accurate analysis of alpha,beta-Dimethylhydrocinnamic acid is essential for purity assessment and quantification. The following are representative protocols for gas and liquid chromatography.

Due to the polar nature of carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.

G cluster_gcms GC-MS Analysis Workflow sample Sample containing alpha,beta-Dimethylhydrocinnamic Acid extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extraction derivatization Derivatization (e.g., with BSTFA for silylation) extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_column GC Separation (e.g., DB-5 column) gc_injection->gc_column ms_detection Mass Spectrometry Detection (EI mode) gc_column->ms_detection data_analysis Data Analysis (Library Search & Quantification) ms_detection->data_analysis

Caption: General workflow for GC-MS analysis of carboxylic acids.

Detailed Methodology (Representative):

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using a suitable organic solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried residue.

    • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the concentration.

    • Temperature Program: An initial oven temperature of around 80 °C, ramped to a final temperature of approximately 280 °C.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

Reversed-phase HPLC is a common technique for the analysis of carboxylic acids. For chiral separation, a specialized chiral stationary phase is required.

G cluster_hplc Chiral HPLC Analysis Workflow sample Sample containing enantiomers of alpha,beta-Dimethylhydrocinnamic Acid preparation Sample Preparation (Dissolution in Mobile Phase) sample->preparation hplc_injection HPLC Injection preparation->hplc_injection chiral_column Chiral HPLC Separation (e.g., polysaccharide-based column) hplc_injection->chiral_column uv_detection UV Detection (e.g., at 210 nm) chiral_column->uv_detection data_analysis Data Analysis (Peak Integration & Enantiomeric Ratio) uv_detection->data_analysis

Caption: General workflow for chiral HPLC analysis.

Detailed Methodology (Representative for Chiral Separation):

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm).

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of alpha,beta-Dimethylhydrocinnamic acid in any signaling pathways. However, the broader class of phenylpropanoids and cinnamic acid derivatives are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

The structural similarity of alpha,beta-Dimethylhydrocinnamic acid to other biologically active phenylalkanoic acids suggests that it may interact with various biological targets. The presence of the carboxylic acid group and the lipophilic phenyl ring are key features that can govern its pharmacokinetic and pharmacodynamic properties.

The following diagram illustrates a hypothetical relationship where alpha,beta-Dimethylhydrocinnamic acid, as a member of the phenylalkanoic acid class, might be investigated for its potential biological effects.

G cluster_bioactivity Potential Areas of Biological Investigation compound alpha,beta-Dimethylhydrocinnamic Acid phenylalkanoic_acids Phenylalkanoic Acids compound->phenylalkanoic_acids is a member of biological_effects Potential Biological Effects phenylalkanoic_acids->biological_effects are known to have antioxidant Antioxidant Activity biological_effects->antioxidant anti_inflammatory Anti-inflammatory Activity biological_effects->anti_inflammatory antimicrobial Antimicrobial Activity biological_effects->antimicrobial anticancer Anticancer Activity biological_effects->anticancer

Caption: Potential areas for investigating the biological activity of alpha,beta-Dimethylhydrocinnamic acid.

Further research is required to determine if alpha,beta-Dimethylhydrocinnamic acid possesses any significant biological activity and to elucidate the potential mechanisms and signaling pathways involved.

Conclusion

alpha,beta-Dimethylhydrocinnamic acid is a compound for which detailed experimental characterization is currently lacking. This technical guide has compiled the available computational and spectral data and provided a framework of established experimental protocols for its synthesis and analysis based on structurally related molecules. The potential for biological activity, given its classification as a phenylalkanoic acid, underscores the need for future research to explore its pharmacological properties and potential therapeutic applications. This guide serves as a foundational resource to stimulate and support such investigations.

References

An In-depth Technical Guide on 2-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 2-Methyl-3-phenylbutanoic acid, alongside detailed hypothetical experimental protocols for its characterization and potential biological activity screening.

Core Physicochemical Properties

This compound is a carboxylic acid with a molecular structure incorporating a phenyl group. Its properties are fundamental for any research or development application, from solubility testing to analytical method development.

PropertyValueSource
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Monoisotopic Mass 178.099379685 Da
IUPAC Name This compound
CAS Number 19731-91-0

Hypothetical Biological Activity Screening

While the specific biological activities of this compound are not extensively documented in the provided search results, its structural motifs suggest potential interactions with various biological targets. A hypothetical screening cascade could be employed to elucidate its pharmacological profile.

Proposed Signaling Pathway Interaction

Given its structure, this compound could potentially modulate pathways involved in inflammation or metabolic regulation. A hypothetical target could be a G-protein coupled receptor (GPCR) that is known to be activated by fatty acid-like molecules.

G_Protein_Signaling Compound 2-Methyl-3- phenylbutanoic acid GPCR GPCR Target Compound->GPCR Activation G_Protein Gαq/11 GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream

Hypothetical GPCR signaling pathway for this compound.

Experimental Protocols

The following sections detail standardized, hypothetical protocols for the characterization and screening of this compound.

Molecular Weight Verification by Mass Spectrometry

Objective: To experimentally confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

    • Acquire mass spectra in both positive and negative ion modes.

    • In positive ion mode, expect to observe the protonated molecule [M+H]+ and potentially sodium [M+Na]+ or potassium [M+K]+ adducts.

    • In negative ion mode, expect to observe the deprotonated molecule [M-H]-.

  • Data Interpretation: Calculate the theoretical exact mass of the expected ions and compare them with the experimentally observed m/z values. The high-resolution mass measurement should be within a 5 ppm error margin.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for screening a compound like this compound for biological activity.

The Diverse Biological Activities of 2-Methyl-3-phenylbutanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Methyl-3-phenylbutanoic acid represent a versatile class of small molecules that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research into these compounds, with a focus on their anti-inflammatory, immunomodulatory, antihypertensive, and anticancer properties. This document is intended to be a comprehensive resource, detailing the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with these promising therapeutic candidates.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the anti-inflammatory and analgesic potential of this compound derivatives. These compounds have been shown to exert their effects primarily through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).

The pharmacological effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit COX and LOX enzymes. These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) (by COX) and leukotrienes (by LOX)[1].

Quantitative Data: COX and 5-LOX Inhibition

Several studies have quantified the inhibitory potency of various this compound derivatives against COX and 5-LOX enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. A lower IC50 value indicates a more potent inhibitor.

A series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues have demonstrated significant inhibitory activity. For instance, compounds FM4, FM10, and FM12 were identified as potent inhibitors of COX-2, with IC50 values of 0.74 µM, 0.69 µM, and 0.18 µM, respectively. These compounds also showed significant inhibition of COX-1[1][2][3][4][5]. The majority of the compounds in this series were also found to be potent inhibitors of the 5-LOX enzyme[1][2][3][4][5].

Table 1: In Vitro COX and 5-LOX Inhibitory Activity of Selected this compound Derivatives

Compound IDTarget EnzymeIC50 (µM)
FM4COX-20.74
FM10COX-20.69
FM12COX-20.18
FM4COX-1Potent
FM10COX-1Potent
FM12COX-1Potent
Series FM1-125-LOXPotent

Note: "Potent" indicates significant inhibitory activity was observed, though specific IC50 values for COX-1 were not detailed in the same manner as for COX-2 in the primary source.

Signaling Pathway: Inhibition of Prostaglandin and Leukotriene Synthesis

The anti-inflammatory action of these derivatives stems from their ability to block the enzymatic activity of COX and 5-LOX, thereby inhibiting the synthesis of prostaglandins and leukotrienes from arachidonic acid.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Five_LOX 5-LOX Arachidonic_Acid->Five_LOX Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (LTs) Five_LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Derivatives 2-Methyl-3-phenylbutanoic Acid Derivatives Derivatives->COX_Enzymes Inhibition Derivatives->Five_LOX Inhibition G LPS LPS Immune_Cells Immune Cells (e.g., Macrophages) LPS->Immune_Cells TNF_alpha TNF-α (Pro-inflammatory) Immune_Cells->TNF_alpha TGF_beta1 TGF-β1 (Anti-inflammatory) Immune_Cells->TGF_beta1 Inflammation Systemic Inflammation TNF_alpha->Inflammation TGF_beta1->Inflammation Suppression Compound_3f Compound 3f Compound_3f->TNF_alpha Decreases Compound_3f->TGF_beta1 Increases G Les_3331 Les-3331 Mitochondria Mitochondria Les_3331->Mitochondria ↓ Membrane Potential Death_Receptors Death Receptors Les_3331->Death_Receptors Activates Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_8 Caspase-8 Activation Death_Receptors->Caspase_8 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase_9->Executioner_Caspases Caspase_8->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis G Aldehyde Synthesis of Aldehyde Derivatives (FM1-6) Oxidation Oxidation Aldehyde->Oxidation Carboxylic_Acid Synthesis of Carboxylic Acid Derivatives (FM7-12) Oxidation->Carboxylic_Acid Purification Purification and Characterization (NMR, MS) Carboxylic_Acid->Purification

References

An In-depth Technical Guide to the Safety and Hazards of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard profile of 2-Methyl-3-phenylbutanoic acid. The information is intended to inform researchers, scientists, and professionals in the drug development sector about the potential risks associated with the handling and use of this compound, and to provide guidance on standard experimental protocols for hazard assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are skin sensitization and serious eye irritation.[1][2]

GHS Classification

The GHS classification for this compound is summarized in the table below. This classification is based on aggregated data from notifications to the ECHA C&L Inventory.[1][2]

Hazard ClassCategory
Skin Sensitization1
Serious Eye Damage/Eye Irritation2
Pictograms and Signal Word
PictogramSignal Word
alt text
Warning
Hazard and Precautionary Statements

The following hazard (H) and precautionary (P) statements are associated with this compound[1][2]:

Hazard Statements:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P321: Specific treatment (see supplemental first aid instructions on this label).

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data Summary

Table 1: Summary of Known Toxicological Endpoints
Toxicological EndpointResultReference
Acute Oral Toxicity Data not available
Acute Dermal Toxicity Data not available
Acute Inhalation Toxicity Data not available
Skin Corrosion/Irritation May cause an allergic skin reaction (Skin Sensitizer (B1316253), Category 1)[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation (Eye Irritant, Category 2)[1][2]
Respiratory Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available
Specific Target Organ Toxicity (Single Exposure) Data not available
Specific Target Organ Toxicity (Repeated Exposure) Data not available
Aspiration Hazard Data not available

Experimental Protocols

The following sections detail the standard methodologies for assessing the key hazards associated with this compound. These protocols are based on internationally recognized OECD guidelines.

Skin Sensitization

The potential of a substance to induce skin sensitization is typically assessed using methods like the Local Lymph Node Assay (LLNA), which is described in OECD Test Guideline 429 .

Methodology: Local Lymph Node Assay (LLNA) - OECD 429

  • Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of topical application of the test substance. This proliferation is proportional to the dose and potency of the sensitizing substance.

  • Test Animals: Mice (typically female CBA/J or BALB/c strains) are used.

  • Procedure:

    • A minimum of four animals are used per dose group, with at least three concentrations of the test substance, plus a negative control (vehicle) and a positive control.

    • The test substance is applied topically to the dorsum of both ears for three consecutive days.

    • On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

    • Five hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting.

  • Data Analysis: The stimulation index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3.

Serious Eye Irritation

The potential for a substance to cause serious eye irritation or damage is evaluated according to OECD Test Guideline 405 .

Methodology: Acute Eye Irritation/Corrosion - OECD 405

  • Principle: The test substance is applied to the eye of a single animal, and the effects are observed and graded at specific intervals.

  • Test Animals: Albino rabbits are the preferred species.[3]

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[4]

    • The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[5] Observations may be extended up to 21 days if the effects are not resolved.[4][5]

    • Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized grading system.

  • Data Analysis: The classification of the substance's eye irritation potential is based on the severity and reversibility of the observed ocular lesions.

Mechanistic Insights and Signaling Pathways

While specific mechanistic studies on this compound are not available, the following diagrams illustrate the generally accepted signaling pathways involved in skin sensitization and the physiological response to eye irritation.

Skin Sensitization Signaling Pathway

Chemical sensitizers are typically electrophilic and can react with skin proteins to form haptens. These modified proteins are then recognized by the immune system, leading to the activation of dendritic cells and T-lymphocytes, which orchestrates an inflammatory response upon subsequent exposure. Key signaling pathways involved include the Keap1-Nrf2 pathway, which responds to oxidative stress induced by the chemical, and MAPK signaling pathways.

SkinSensitizationPathway cluster_epidermis Epidermis cluster_immune Immune Response Chemical This compound (Hapten) Protein Skin Protein Chemical->Protein Covalent Binding HaptenProtein Hapten-Protein Complex Keap1Nrf2 Keap1-Nrf2 Pathway HaptenProtein->Keap1Nrf2 Stress Signal MAPK MAPK Signaling (p38, JNK, ERK) HaptenProtein->MAPK Stress Signal DendriticCell Dendritic Cell (Activation & Maturation) HaptenProtein->DendriticCell Uptake & Processing Keap1Nrf2->DendriticCell MAPK->DendriticCell InflammatoryCytokines Inflammatory Cytokines (e.g., IL-1β, TNF-α) InflammatoryCytokines->DendriticCell TCell T-Lymphocyte (Proliferation & Differentiation) DendriticCell->TCell Antigen Presentation in Lymph Node InflammatoryResponse Allergic Contact Dermatitis (Inflammation, Rash) TCell->InflammatoryResponse Elicitation Phase (Re-exposure)

Caption: Generalized signaling pathway for skin sensitization.

Ocular Irritation Response Workflow

Eye irritation from a chemical substance involves a direct damaging effect on the cells of the cornea and conjunctiva. This initial damage triggers the release of inflammatory mediators, leading to vasodilation (redness), increased vascular permeability (edema), and stimulation of nerve endings (pain and itching).

EyeIrritationWorkflow cluster_exposure Exposure & Initial Damage cluster_response Physiological Response cluster_clinical_signs Clinical Signs of Irritation Chemical This compound OcularSurface Corneal & Conjunctival Epithelial Cells Chemical->OcularSurface Direct Contact CellDamage Cellular Damage (e.g., membrane disruption) OcularSurface->CellDamage InflammatoryMediators Release of Inflammatory Mediators (e.g., cytokines, prostaglandins) CellDamage->InflammatoryMediators NerveStimulation Nerve Ending Stimulation InflammatoryMediators->NerveStimulation Vasodilation Vasodilation Redness Redness (Conjunctival Injection) Vasodilation->Redness IncreasedPermeability Increased Vascular Permeability Swelling Swelling (Chemosis) IncreasedPermeability->Swelling PainItching Pain & Itching NerveStimulation->PainItching Tearing Increased Tearing (Lacrimation) NerveStimulation->Tearing

Caption: Workflow of the physiological response to an ocular irritant.

Hazard Assessment Workflow

The following diagram outlines a logical workflow for the safety and hazard assessment of a chemical like this compound, incorporating in silico, in vitro, and in vivo methods.

HazardAssessmentWorkflow Start Start: New Chemical (this compound) InSilico In Silico Assessment (QSAR, Read-across) Start->InSilico PhysChem Physico-Chemical Properties Analysis Start->PhysChem HazardID Preliminary Hazard Identification InSilico->HazardID PhysChem->HazardID InVitro In Vitro Testing (e.g., Ames test, Cell viability) InVitro->HazardID HazardID->InVitro Data Gaps InVivo Targeted In Vivo Studies (OECD Guidelines 404, 405, 423) HazardID->InVivo Further Data Needed RiskAssessment Risk Assessment & Classification HazardID->RiskAssessment Sufficient Data InVivo->RiskAssessment

Caption: Logical workflow for chemical hazard assessment.

Conclusion

The available data indicates that this compound is a skin sensitizer and causes serious eye irritation. Professionals handling this substance should adhere to the recommended precautionary measures, including the use of appropriate personal protective equipment, to minimize exposure and mitigate risks. While comprehensive toxicological data is currently lacking, the standard OECD test guidelines provide a clear framework for any future safety assessments that may be required for regulatory or drug development purposes. It is recommended that further testing be conducted to fully characterize the toxicological profile of this compound, particularly concerning acute toxicity, genotoxicity, and reproductive toxicity, if widespread use is anticipated.

References

Spectroscopic Analysis of 2-Methyl-3-phenylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-phenylbutanoic acid (CAS No: 19731-91-0), a compound of interest in various chemical and pharmaceutical research fields. This document outlines the available spectroscopic information, details the experimental protocols for acquiring such data, and presents a logical workflow for the structural elucidation of this molecule.

Spectroscopic Data Summary

While the existence of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound is confirmed in public databases, the specific, detailed quantitative data from the original spectra is not publicly available.[1][2] The following tables are structured to present such data clearly. In the absence of the specific peak data, representative data based on the compound's structure is included for illustrative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Parameter¹H NMR (Proton NMR)¹³C NMR (Carbon NMR)
Instrument BRUKER AC-300[1]BRUKER AC-300[1]
Solvent DMSO-d6[3]Not Specified
Reference Tetramethylsilane (B1202638) (TMS)[3]Not Specified
Frequency 300 MHz[1]Not Specified
Chemical Shifts (δ) in ppm Data not publicly available.Data not publicly available.

Table 2: Infrared (IR) Spectroscopy Data

ParameterValue
Technique Fourier-Transform Infrared (FTIR) Spectroscopy, KBr Wafer[1]
Sample Source Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]
Key Absorption Bands (cm⁻¹) Data not publicly available.

Table 3: Mass Spectrometry (MS) Data

ParameterValue
Technique Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Ionization Mode Not Specified
Key Fragments (m/z) 105, 122[1]
Top Peak (m/z) 74[1]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as DMSO-d6, to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.[3] A small amount of tetramethylsilane (TMS) is added as an internal reference for chemical shifts.

  • Instrumentation: A Bruker AC-300 NMR spectrometer, or an equivalent instrument, is used for analysis.[1]

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is used, and a longer acquisition time and/or a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Wafer/Pellet Technique):

    • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

    • The homogenous mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.[1]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.

    • The KBr pellet containing the sample is placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the various functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-H stretches, and aromatic C=C stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction (GC-MS):

    • A dilute solution of this compound in a volatile organic solvent is prepared.

    • The sample is injected into a gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities on a capillary column.

    • The separated compound then elutes from the GC column and enters the ion source of the mass spectrometer.

  • Ionization: In the ion source, the molecules are bombarded with electrons (Electron Ionization - EI) or subjected to a chemical reagent gas (Chemical Ionization - CI) to form ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which corresponds to the molecular weight of the compound) and the fragmentation pattern, which provides structural information.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Methyl-3-phenylbutanoic Acid: From Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-phenylbutanoic acid, also known by its synonym α,β-Dimethylhydrocinnamic acid, is a carboxylic acid with a notable chemical structure that has found applications in various scientific domains. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this guide provides a comprehensive overview of its chemical properties, established synthesis methodologies, and its relevance in contemporary research and development. This document serves as a technical resource, consolidating key data, experimental protocols, and conceptual frameworks to facilitate a deeper understanding and application of this compound.

Chemical and Physical Properties

This compound is a chiral compound, existing as a racemic mixture and as distinct stereoisomers. Its fundamental properties are summarized in the table below, compiled from various chemical databases.

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--
Synonyms α,β-Dimethylhydrocinnamic acid, 2-Methyl-3-phenylbutyric acid--INVALID-LINK--
CAS Number 19731-91-0--INVALID-LINK--
Molecular Formula C₁₁H₁₄O₂--INVALID-LINK--
Molecular Weight 178.23 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥98% (typical commercial grade)--INVALID-LINK--

Historical Context and Discovery

Despite extensive searches of chemical literature, the precise historical details surrounding the initial discovery and synthesis of this compound remain elusive. Early chemical literature often focused on broader classes of compounds, and it is plausible that this specific acid was first synthesized as one of many derivatives in a larger study on alkylated phenylalkanoic acids without being the primary subject of the research. The synthesis of related structures, such as phenylacetic acid and its derivatives, has been a subject of chemical investigation since the late 19th and early 20th centuries. Methodologies for the alkylation of arylacetic acids have evolved significantly over time, from classical approaches to modern stereoselective methods. It is likely that the first synthesis of this compound was achieved through one of these early, non-stereoselective alkylation techniques.

Synthesis Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A common conceptual pathway involves the alkylation of a phenylacetic acid derivative.

General Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the carbon-carbon bonds formed during the alkylation steps. This leads back to simpler, more readily available starting materials.

Retrosynthesis target This compound intermediate1 α-Methyl phenylacetic acid derivative target->intermediate1 C-C bond formation (Methylation) intermediate2 Phenylacetic acid derivative intermediate1->intermediate2 C-C bond formation (Methylation) start2 Methylating agent intermediate1->start2 start1 Benzene intermediate2->start1 Functional group interconversion start3 Alkylating agent (for ethyl group) intermediate2->start3

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Alkylation of Phenylacetic Acid (A Representative, Non-Stereoselective Method)

While a specific historical protocol for this compound is not available, a general procedure for the α-alkylation of phenylacetic acid derivatives can be described. This protocol is illustrative of the chemical principles involved.

Objective: To synthesize this compound via a two-step alkylation of a phenylacetic acid ester.

Materials:

Procedure:

  • First Alkylation (Methylation):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl phenylacetate in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA in THF to the flask. Stir the mixture for 30 minutes to ensure complete enolate formation.

    • Add methyl iodide dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-methylated ester.

  • Second Alkylation (Introduction of the second methyl group at the β-position of the final product is more complex and would likely proceed via a different strategy, for instance, starting from a different precursor. A more plausible route to the target molecule would involve the alkylation of a suitable precursor that already contains one of the methyl groups).

A more direct, albeit still generalized, conceptual workflow for the synthesis is presented below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 Phenylacetic ester step1 Enolate Formation start1->step1 start2 Strong Base (e.g., LDA) start2->step1 step3 Second Enolate Formation start2->step3 start3 Alkylating Agent 1 (e.g., Methyl Iodide) step2 First Alkylation start3->step2 start4 Alkylating Agent 2 (e.g., Isopropyl Bromide) step4 Second Alkylation start4->step4 step1->step2 step2->step3 step3->step4 step5 Hydrolysis step4->step5 product This compound step5->product

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Applications

While specific and extensive pharmacological studies on this compound are not widely published, its structural motifs are present in various biologically active molecules. Phenylalkanoic acids, as a class, are known to interact with various biological targets. For instance, some derivatives of phenylpropanoic acid have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid and glucose metabolism.

The presence of chiral centers in this compound suggests that its stereoisomers could exhibit different biological activities, a common phenomenon in pharmacology. The development of stereoselective syntheses would be crucial for exploring the specific properties of each enantiomer and diastereomer.

Future Directions

The study of this compound and its derivatives presents several opportunities for future research:

  • Stereoselective Synthesis: The development of efficient and scalable stereoselective synthetic routes would enable the preparation of enantiopure and diastereomerically pure samples. This would be the first step towards understanding the specific biological roles of each isomer.

  • Pharmacological Screening: A systematic evaluation of the biological activity of the individual stereoisomers of this compound against a panel of relevant biological targets (e.g., nuclear receptors, enzymes) could uncover novel therapeutic applications.

  • Derivatization and SAR Studies: The synthesis of a library of derivatives with modifications at the carboxylic acid, the phenyl ring, and the alkyl backbone would allow for the exploration of structure-activity relationships (SAR) and the optimization of any identified biological activity.

The logical relationship for future research can be visualized as follows:

Future_Research A Development of Stereoselective Synthesis B Isolation & Characterization of Individual Stereoisomers A->B C Pharmacological Screening (in vitro & in vivo) B->C D Identification of Biologically Active Isomer(s) C->D E Derivatization & SAR Studies D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Logical progression for future research on this compound.

Conclusion

This compound represents a simple yet intriguing chiral molecule whose full potential is yet to be explored. While its historical origins are not clearly defined, the principles of its synthesis are well-established within the realm of organic chemistry. This guide has provided a consolidated overview of its known properties and a framework for its synthesis and future investigation. For researchers and professionals in drug development, this compound and its derivatives may offer a starting point for the design of novel small molecules with interesting biological activities. Further exploration, particularly through stereoselective synthesis and pharmacological evaluation, is warranted to fully elucidate the scientific and therapeutic value of this compound.

Technical Guide on the Theoretical Study of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyl-3-phenylbutanoic Acid

This compound is a carboxylic acid with the molecular formula C₁₁H₁₄O₂. It is a derivative of butanoic acid with methyl and phenyl substituents. While extensive experimental and theoretical studies on this specific molecule are limited, its structural motifs are common in organic chemistry and medicinal chemistry, suggesting its potential for further investigation. This document outlines its known computational properties and proposes a standardized workflow for its in-depth theoretical analysis.

Known Identifiers and Computed Properties

The following data has been aggregated from the PubChem database. These properties are computationally derived and provide a baseline for further theoretical investigation.[1][2]

Table 1: Chemical Identifiers
IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 19731-91-0PubChem[1]
Molecular Formula C₁₁H₁₄O₂PubChem[1]
SMILES CC(C1=CC=CC=C1)C(C)C(=O)OPubChem[1]
InChI InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13)PubChem[1]
InChIKey NRYIIIVJCVRSSH-UHFFFAOYSA-NPubChem[1]
Table 2: Computed Physicochemical Properties
PropertyValueSource
Molecular Weight 178.23 g/mol PubChem[1][2]
Exact Mass 178.099379685 DaPubChem[1][2]
XLogP3 2.6PubChem[1][2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 3PubChem[2]
Topological Polar Surface Area 37.3 ŲPubChem[1][2]
Heavy Atom Count 13PubChem

Proposed Experimental Protocol for Theoretical Analysis

The following section details a robust, multi-step computational methodology for a comprehensive theoretical study of this compound.

Computational Method

The recommended approach is to use Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for a molecule of this size.

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) basis set. This set is extensive and includes diffuse functions (++) for accurately describing anions and p and d polarization functions for non-hydrogen and hydrogen atoms, respectively.

  • Software: A standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

Geometry Optimization and Vibrational Analysis
  • Initial Structure: The initial 3D structure of this compound can be built using software like Avogadro or GaussView.

  • Optimization: A full geometry optimization should be performed in the gas phase using the selected DFT method (B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule. The convergence criteria should be set to tight to ensure a true minimum is found.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also yield important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic and Reactivity Analysis
  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-deficient areas susceptible to nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into intramolecular interactions, charge delocalization, and hyperconjugative effects, which are crucial for understanding the molecule's stability.

The logical flow of this proposed theoretical study is visualized below.

Theoretical_Study_Workflow cluster_setup 1. Initial Setup cluster_core_calc 2. Core Calculations cluster_validation 3. Validation cluster_analysis 4. Property Analysis cluster_reporting 5. Reporting start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT: B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc validation Check for Imaginary Frequencies freq_calc->validation thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) validation->thermo No Imaginary Frequencies fmo FMO Analysis (HOMO, LUMO, Energy Gap) thermo->fmo mep MEP Analysis fmo->mep nbo NBO Analysis (Charge Distribution) mep->nbo end Data Compilation & Interpretation nbo->end

Caption: Proposed workflow for the theoretical analysis of this compound.

Potential Applications in Drug Development

For professionals in drug development, theoretical studies can provide valuable preliminary data.

  • Pharmacophore Modeling: The optimized 3D structure and MEP map can be used to identify key pharmacophoric features.

  • QSAR Studies: Calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) can serve as inputs for Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity.

  • Metabolic Stability: The MEP and FMO analysis can help predict sites susceptible to metabolic transformation by enzymes like Cytochrome P450.

A potential extension of this workflow, particularly relevant for drug development, would involve molecular docking studies.

Drug_Development_Workflow cluster_input 1. Input Generation cluster_docking 2. Molecular Docking cluster_analysis 3. Post-Docking Analysis cluster_output 4. Outcome ligand Optimized Ligand Structure (from DFT) docking Perform Molecular Docking (e.g., AutoDock, Glide) ligand->docking target Select & Prepare Biological Target (Protein) target->docking analysis Analyze Binding Pose & Interactions (H-bonds, etc.) docking->analysis scoring Calculate Binding Energy/ Affinity Score analysis->scoring prediction Predict Ligand-Receptor Binding Affinity scoring->prediction

Caption: Logical workflow for molecular docking studies.

By following this structured theoretical protocol, researchers can generate a comprehensive dataset to elucidate the structural, electronic, and reactive properties of this compound, paving the way for its potential application in various scientific domains.

References

Quantum Chemical Analysis of 2-Methyl-3-phenylbutanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – A comprehensive technical guide on the quantum chemical calculations for 2-Methyl-3-phenylbutanoic acid remains a subject of ongoing research, as publicly available, in-depth computational studies on this specific molecule are limited. This document serves as a foundational guide for researchers, scientists, and drug development professionals, outlining the standard theoretical methodologies and potential applications for such an analysis.

Molecular Properties and Structure

This compound, with the chemical formula C₁₁H₁₄O₂, is a carboxylic acid containing a phenyl group and two methyl groups.[1][2] Its structure presents interesting stereochemical possibilities and conformational flexibility, making it a candidate for theoretical investigation to understand its electronic and structural properties. Basic computed properties for this molecule are available in public databases.[1][2]

Theoretical Framework for Quantum Chemical Calculations

A detailed theoretical investigation of this compound would typically involve Density Functional Theory (DFT) calculations. This approach provides a good balance between computational cost and accuracy for molecules of this size.

Computational Workflow

The logical workflow for performing quantum chemical calculations on this compound is outlined below. This process would involve geometry optimization, frequency analysis, and the calculation of various electronic properties.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (e.g., from PubChem) method_selection Selection of Method and Basis Set (e.g., B3LYP/6-31G*) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->electronic_props thermo_data Thermodynamic Data Extraction freq_calc->thermo_data spectral_analysis Vibrational Spectra Simulation freq_calc->spectral_analysis reactivity_analysis Reactivity Descriptor Analysis electronic_props->reactivity_analysis

Caption: A typical workflow for quantum chemical calculations.

Hypothetical Data Presentation

Should quantum chemical calculations be performed, the resulting data would be organized into tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Hypothetical)

This table would present the bond lengths, bond angles, and dihedral angles of the lowest energy conformer of this compound as calculated by a specified theoretical method.

ParameterBond/Angle/DihedralCalculated Value (Å or °)
Bond LengthCα - CβValue
C=OValue
O-HValue
Bond AngleCα - Cβ - CγValue
O=C-OValue
Dihedral AngleH-O-C=OValue
Table 2: Calculated Vibrational Frequencies (Hypothetical)

This table would list the key vibrational frequencies and their corresponding assignments, which are crucial for interpreting experimental infrared (IR) and Raman spectra.

Frequency (cm⁻¹)Vibrational Mode AssignmentIntensity (km/mol)
ValueO-H stretchValue
ValueC=O stretchValue
ValuePhenyl ring C-H stretchValue
ValueC-H bendValue
Table 3: Electronic Properties (Hypothetical)

This table would summarize important electronic properties derived from the calculations, which are essential for understanding the molecule's reactivity and kinetic stability.

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Ionization PotentialValue
Electron AffinityValue

Detailed Experimental and Computational Protocols

A standard computational protocol for this molecule would be as follows:

  • Initial Structure: The initial 3D coordinates of this compound would be obtained from a database such as PubChem.[1][2]

  • Computational Method: DFT calculations would be performed using a popular functional, such as B3LYP, which is known to provide reliable results for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), would be employed to describe the atomic orbitals.

  • Geometry Optimization: The initial structure would be optimized to find the minimum energy conformation. The optimization would be considered complete when the forces on the atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.

  • Frequency Analysis: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to simulate the infrared spectrum.

  • Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.

Logical Relationships in Molecular Orbital Analysis

The relationship between key molecular orbitals and the resulting electronic properties can be visualized to understand the molecule's chemical behavior.

MO_Analysis cluster_orbitals Frontier Molecular Orbitals cluster_properties Derived Electronic Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap HOMO-LUMO Gap (Kinetic Stability) HOMO->Energy_Gap determines IP Ionization Potential (Electron Donating Ability) HOMO->IP relates to LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap determines EA Electron Affinity (Electron Accepting Ability) LUMO->EA relates to

Caption: Relationship between frontier orbitals and electronic properties.

Conclusion

While a dedicated computational study on this compound is not yet available in the scientific literature, this guide provides a comprehensive framework for how such an investigation would be conducted. The methodologies and data presentation formats outlined here represent the standard practices in the field of computational chemistry. The insights gained from such calculations would be invaluable for understanding the molecule's structure, stability, and reactivity, which are critical aspects for its potential applications in drug development and materials science. Further research is warranted to perform these calculations and validate the theoretical models with experimental data.

References

An In-depth Technical Guide to the Solvatochromism of 2-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a powerful tool for probing solute-solvent interactions and understanding the local microenvironment of a molecule. This technical guide explores the solvatochromism of 2-Methyl-3-phenylbutanoic acid, a compound of interest in pharmaceutical and chemical research. While specific experimental data for this molecule is not extensively available, this document provides a comprehensive theoretical framework, detailed experimental protocols for its investigation, and hypothetical data to illustrate the expected solvatochromic behavior. The methodologies and principles outlined herein are applicable to the study of other aromatic carboxylic acids and are intended to serve as a foundational resource for researchers in this field.

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the position, and sometimes the intensity and shape, of a molecule's UV-Visible absorption or fluorescence emission band changes in response to the polarity of the surrounding solvent.[1] This effect arises from differential solvation of the molecule's ground and excited electronic states.[1] Solute-solvent interactions, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces, can stabilize or destabilize these electronic states to varying degrees, thus altering the energy required for electronic transitions.

The direction of the spectral shift provides insight into the change in the molecule's dipole moment upon excitation.

  • Positive Solvatochromism (Bathochromic or Red Shift): The absorption maximum (λmax) shifts to a longer wavelength as the solvent polarity increases. This typically occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[1]

  • Negative Solvatochromism (Hypsochromic or Blue Shift): The λmax shifts to a shorter wavelength with increasing solvent polarity. This is observed when the ground state is more polar than the excited state, leading to greater stabilization of the ground state in polar solvents.[1]

For aromatic carboxylic acids like this compound, the chromophore is the phenyl ring conjugated with the carboxylic acid group. The electronic transitions are typically π → π* and n → π* transitions.[2] The n → π* transition of the carbonyl group in carboxylic acids is generally weak and appears at longer wavelengths, while the π → π* transitions of the aromatic ring are more intense and occur at shorter wavelengths.[2] The solvatochromic behavior will be influenced by the ability of the solvent to interact with both the aromatic ring and the carboxylic acid moiety, particularly through hydrogen bonding.

Hypothetical Solvatochromic Data for this compound

The following tables present hypothetical, yet scientifically plausible, quantitative data for the solvatochromism of this compound. This data is based on the expected behavior of aromatic carboxylic acids in solvents of varying polarity.

Table 1: Hypothetical UV-Visible Absorption Maxima (λmax) of this compound in Various Solvents

SolventDielectric Constant (ε)ET(30) (kcal/mol)λmax (nm) (Hypothetical)
n-Hexane1.8831.0265
Toluene2.3833.9268
Diethyl Ether4.3434.5270
Chloroform4.8139.1272
Ethyl Acetate6.0238.1271
Acetone20.742.2274
Ethanol (B145695)24.551.9278
Methanol32.755.4280
Acetonitrile37.545.6275
Water80.163.1282

Table 2: Hypothetical Fluorescence Emission Maxima (λem) of this compound in Various Solvents

SolventDielectric Constant (ε)ET(30) (kcal/mol)λem (nm) (Hypothetical)Stokes Shift (nm) (Hypothetical)
n-Hexane1.8831.031045
Toluene2.3833.931547
Diethyl Ether4.3434.532050
Chloroform4.8139.132553
Ethyl Acetate6.0238.132251
Acetone20.742.233056
Ethanol24.551.934062
Methanol32.755.434565
Acetonitrile37.545.633257
Water80.163.135068

Detailed Experimental Protocols

The following protocols describe the standard methodologies for conducting a solvatochromic study of this compound.

Materials and Reagents
  • This compound (high purity)

  • Spectroscopic grade solvents (e.g., n-Hexane, Toluene, Diethyl Ether, Chloroform, Ethyl Acetate, Acetone, Ethanol, Methanol, Acetonitrile, Water)

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble (e.g., ethanol or methanol) at a concentration of approximately 1 x 10-3 M.[3]

  • Working Solution Preparation: For each solvent to be tested, prepare a working solution by diluting the stock solution to a final concentration of approximately 1 x 10-5 M.[3] This is done by transferring a calculated volume of the stock solution into a volumetric flask and filling it to the mark with the respective spectroscopic grade solvent. The final absorbance should ideally be in the range of 0.1 to 1.0 AU.

  • Blank Preparation: For each solvent, a blank sample containing only the pure solvent will be used as a reference.[3]

G cluster_prep Sample Preparation Workflow stock Prepare Stock Solution (1x10⁻³ M in Ethanol) working Prepare Working Solutions (1x10⁻⁵ M in each solvent) stock->working Dilution blank Prepare Blank Samples (Pure Solvents)

Sample preparation workflow for solvatochromism studies.
UV-Visible Spectroscopy

  • Instrument Setup: Use a dual-beam UV-Visible spectrophotometer. Set the wavelength range from 200 nm to 400 nm.

  • Baseline Correction: Record a baseline spectrum with the blank cuvette (containing the pure solvent) in both the sample and reference beams.

  • Sample Measurement: Replace the blank in the sample beam with the cuvette containing the working solution of this compound in the same solvent.

  • Data Acquisition: Record the absorption spectrum. The wavelength of maximum absorbance (λmax) is then determined.

  • Repeat for all Solvents: Repeat steps 2-4 for each solvent to be tested.

Fluorescence Spectroscopy
  • Instrument Setup: Use a spectrofluorometer. The excitation wavelength should be set to the λmax determined from the UV-Visible absorption spectrum for each respective solvent. Set the emission wavelength range to be scanned (e.g., from 280 nm to 500 nm).

  • Blank Measurement: Record the emission spectrum of the blank (pure solvent) to check for any background fluorescence.

  • Sample Measurement: Record the emission spectrum of the working solution.

  • Data Acquisition: Determine the wavelength of maximum emission (λem).

  • Repeat for all Solvents: Repeat steps 2-4 for each solvent.

G cluster_exp Spectroscopic Measurement Workflow start Start uv_vis UV-Vis Spectroscopy (Determine λmax) start->uv_vis fluorescence Fluorescence Spectroscopy (Determine λem) uv_vis->fluorescence data_analysis Data Analysis fluorescence->data_analysis end End data_analysis->end

General workflow for spectroscopic measurements.

Data Analysis and Interpretation

The collected spectral data can be analyzed to understand the nature of the solute-solvent interactions.

Solvent Polarity Scales

The observed spectral shifts can be correlated with various empirical solvent polarity scales, such as the Reichardt ET(30) scale and the Kamlet-Taft parameters (α, β, and π*).[4][5]

  • ET(30): This scale is based on the solvatochromism of a standard betaine (B1666868) dye and provides a measure of the overall solvent polarity.[6]

  • Kamlet-Taft Parameters:

    • α: A measure of the solvent's hydrogen bond donating (HBD) ability.

    • β: A measure of the solvent's hydrogen bond accepting (HBA) ability.

    • π*: A measure of the solvent's dipolarity/polarizability.

A multiparameter regression analysis can be performed to deconvolute the contributions of these different types of interactions to the overall solvatochromic shift.

Lippert-Mataga Plot

The Lippert-Mataga plot is a useful tool for analyzing the solvatochromism of fluorescent molecules.[7][8] It relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent orientation polarizability (Δf). A linear relationship in the Lippert-Mataga plot suggests that the solvatochromic shift is primarily due to dipole-dipole interactions. The slope of the plot can be used to estimate the change in the molecule's dipole moment upon excitation.

G cluster_analysis Data Analysis Pathway spectral_data Collect λmax and λem Data solvent_scales Correlate with Solvent Polarity Scales (ET(30), Kamlet-Taft) spectral_data->solvent_scales lippert_mataga Construct Lippert-Mataga Plot spectral_data->lippert_mataga interpretation Interpret Solute-Solvent Interactions solvent_scales->interpretation lippert_mataga->interpretation

Logical flow for the analysis of solvatochromic data.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylbutanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various pharmacologically active molecules. The stereochemistry at the α- and β-positions is crucial for the biological activity and efficacy of the final drug candidates. Therefore, the development of efficient and highly selective methods for the synthesis of enantiomerically pure this compound is of significant interest in medicinal chemistry and process development.

These application notes provide detailed protocols for three distinct and effective strategies for the enantioselective synthesis of this compound:

  • Diastereoselective Alkylation using an Evans Chiral Auxiliary: A reliable method that offers high stereocontrol and predictability.

  • Enzymatic Kinetic Resolution of a Racemic Ester: A green and highly selective biocatalytic approach.

  • Catalytic Asymmetric Hydrogenation: An atom-economical method for the direct enantioselective reduction of an unsaturated precursor.

Method 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This method relies on the temporary attachment of a chiral auxiliary to the 3-phenylbutanoic acid backbone to direct the stereoselective introduction of the α-methyl group. Evans-type oxazolidinones are exemplary chiral auxiliaries for this purpose, enabling high diastereoselectivity in the alkylation of their N-acylated derivatives.[1]

Logical Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Methylation cluster_2 Step 3: Auxiliary Cleavage A 3-Phenylbutanoyl Chloride C N-(3-Phenylbutanoyl)oxazolidinone A->C B (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone B->C F N-(2-Methyl-3-phenylbutanoyl)oxazolidinone C->F D Sodium Hexamethyldisilazide (NaHMDS) D->F Enolate Formation E Methyl Iodide (CH3I) E->F Alkylation H (2R,3S)-2-Methyl-3-phenylbutanoic acid F->H I Recovered Auxiliary F->I G Lithium Hydroxide (B78521) / Hydrogen Peroxide G->H Hydrolysis

Caption: Workflow for Diastereoselective Alkylation.

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • In a separate flask, prepare 3-phenylbutanoyl chloride by reacting 3-phenylbutanoic acid with oxalyl chloride (1.2 eq.) in dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Add the freshly prepared 3-phenylbutanoyl chloride (1.1 eq.) in THF to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-(3-phenylbutanoyl)oxazolidinone.

Step 2: Diastereoselective Methylation

  • Dissolve the N-(3-phenylbutanoyl)oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.[2]

  • Add methyl iodide (1.5 eq.) to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy of the crude product.

  • Purify by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-(2-methyl-3-phenylbutanoyl)oxazolidinone in a mixture of THF and water (4:1) at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Method 2: Enzymatic Kinetic Resolution of a Racemic Ester

Kinetic resolution using lipases is a powerful method for separating enantiomers of a racemic mixture. The enzyme selectively catalyzes the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is highly effective for the resolution of a wide range of chiral esters.[3]

Logical Workflow

cluster_0 Step 1: Racemic Ester Synthesis cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation A Racemic this compound C Racemic Methyl 2-Methyl-3-phenylbutanoate A->C B Methanol (B129727), H+ B->C F Enantioselective Hydrolysis C->F D Immobilized Lipase (e.g., CALB) D->F E Phosphate (B84403) Buffer/Toluene (B28343) E->F I Separation (Extraction) F->I G (S)-2-Methyl-3-phenylbutanoic acid H (R)-Methyl 2-Methyl-3-phenylbutanoate I->G I->H

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol

Step 1: Synthesis of Racemic Methyl 2-Methyl-3-phenylbutanoate

  • Dissolve racemic this compound (1.0 eq.) in methanol (10 vol.).

  • Add concentrated sulfuric acid (0.1 eq.) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the racemic methyl ester.

Step 2: Enzymatic Kinetic Resolution

  • To a suspension of racemic methyl 2-methyl-3-phenylbutanoate (1.0 eq.) in a biphasic system of phosphate buffer (pH 7.0) and toluene (1:1 v/v), add immobilized Candida antarctica lipase B (Novozym 435) (10-20% w/w of the substrate).

  • Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.

  • Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted ester and the hydrolyzed acid.

  • Filter off the immobilized enzyme (which can be washed and reused).

Step 3: Separation and Isolation

  • Separate the aqueous and organic layers of the filtrate.

  • The organic layer contains the unreacted (R)-methyl 2-methyl-3-phenylbutanoate. Wash it with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched ester.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched (S)-2-methyl-3-phenylbutanoic acid.

Method 3: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a highly efficient and atom-economical method for the synthesis of chiral carboxylic acids. Chiral ruthenium-diphosphine complexes, such as those derived from BINAP, are well-established catalysts for this transformation, often providing high enantioselectivities.[4][5]

Logical Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation A 3-Phenylbutanal C (E)-2-Methyl-3-phenylbut-2-enoic acid A->C B Reformatsky or Wittig-type reagent B->C G (R)-2-Methyl-3-phenylbutanoic acid C->G D [RuCl((R)-BINAP)(p-cymene)]Cl D->G Catalyst E H2 (50-100 atm) E->G F Methanol F->G Solvent

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Experimental Protocol

Step 1: Synthesis of (E)-2-Methyl-3-phenylbut-2-enoic Acid

  • The unsaturated acid precursor can be synthesized via several methods, such as a Knoevenagel condensation of 3-phenylbutanal with a suitable active methylene (B1212753) compound, followed by hydrolysis and decarboxylation, or a Wittig-type reaction.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure autoclave, dissolve (E)-2-methyl-3-phenylbut-2-enoic acid (1.0 eq.) in degassed methanol.

  • Add the chiral catalyst, for example, [RuCl((R)-BINAP)(p-cymene)]Cl (0.001-0.01 eq.).

  • Seal the autoclave, purge with argon, and then pressurize with hydrogen gas (50-100 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for 12-24 hours.

  • After the reaction is complete (monitored by ¹H NMR or GC), carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to yield the enantiomerically enriched this compound.

  • The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral alcohol followed by GC analysis.

Data Presentation

MethodKey Reagents/CatalystSolventTemperature (°C)Yield (%)Enantiomeric/Diastereomeric Excess (%)
Diastereoselective Alkylation (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, NaHMDS, CH₃ITHF-78~80-90>95 (d.e.)
Enzymatic Kinetic Resolution Racemic Methyl 2-Methyl-3-phenylbutanoate, Novozym 435 (CALB)Toluene/Phosphate Buffer30-40~45 (for each enantiomer)>98 (e.e.)
Catalytic Asymmetric Hydrogenation (E)-2-Methyl-3-phenylbut-2-enoic acid, [RuCl((R)-BINAP)(p-cymene)]ClMethanol25-50>95~90-98 (e.e.)

Note: The presented data are typical values reported in the literature for similar substrates and should be optimized for the specific reaction.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Methyl-4-phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 3-methyl-4-phenylbutanoic acid and its derivatives. This class of molecules serves as a crucial building block in the development of various pharmaceuticals and fine chemicals, where stereochemistry plays a pivotal role in biological activity. The methodologies outlined herein focus on achieving high enantioselectivity and yields through three primary strategies: chiral auxiliary-mediated synthesis, catalytic asymmetric hydrogenation, and biocatalytic kinetic resolution.

Introduction

The enantioselective synthesis of 3-methyl-4-phenylbutanoic acid presents a significant challenge in synthetic organic chemistry. The presence of a stereocenter at the β-position relative to the carboxyl group requires precise stereocontrol to access the desired enantiomer in high purity. The methods described in these notes offer robust and versatile approaches to address this challenge, catering to different laboratory settings and synthetic requirements.

Method 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

This strategy employs a chiral auxiliary to direct the stereoselective alkylation of a pro-chiral enolate. The pseudoephedrine-based methodology, pioneered by Andrew G. Myers, is a prominent example due to the low cost and availability of both enantiomers of the auxiliary, allowing access to either enantiomer of the target product.[1][2] The general workflow involves the formation of a tertiary amide from pseudoephedrine and a carboxylic acid, followed by diastereoselective alkylation of the corresponding lithium enolate, and subsequent removal of the auxiliary.[2]

Data Presentation: Diastereoselective Alkylation of Pseudoephedrine Amides

The following table summarizes the diastereoselectivity and yields for the alkylation of pseudoephedrine propionamide (B166681) with various primary alkyl halides, demonstrating the high level of stereocontrol achievable with this method.[1]

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (de, %)
1CH₃Iα-Methylpropionamide95≥99
2CH₃CH₂Iα-Ethylpropionamide96≥99
3CH₃(CH₂)₂CH₂Brα-Butylpropionamide9898
4PhCH₂Brα-Benzylpropionamide99≥99
5(CH₃)₂CHCH₂Iα-Isobutylpropionamide9797
Experimental Protocols

Protocol 1.1: Formation of N-Propionyl-(+)-pseudoephedrine

  • Materials: (+)-Pseudoephedrine, propionyl chloride, triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add propionyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-propionyl amide.

Protocol 1.2: Asymmetric Alkylation with Benzyl (B1604629) Bromide

  • Materials: N-Propionyl-(+)-pseudoephedrine, lithium diisopropylamide (LDA), benzyl bromide, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve the N-propionyl-(+)-pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to -78 °C.

    • In a separate flask, prepare a solution of LDA (1.1 eq) in THF.

    • Slowly add the LDA solution to the amide solution at -78 °C and stir for 30 minutes to form the enolate.

    • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the alkylated amide.

Protocol 1.3: Cleavage of the Chiral Auxiliary to form (R)-3-Methyl-4-phenylbutanoic Acid

  • Materials: Alkylated pseudoephedrine amide, potassium hydroxide (B78521) (KOH), ethanol (B145695), water.

  • Procedure:

    • Dissolve the purified alkylated amide in a mixture of ethanol and water.

    • Add potassium hydroxide (10 eq) and heat the mixture at reflux for 12 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove the recovered pseudoephedrine auxiliary.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.

G cluster_0 Chiral Auxiliary Workflow Pseudoephedrine Pseudoephedrine Amide Formation Amide Formation Pseudoephedrine->Amide Formation Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->Amide Formation Chiral Amide Chiral Amide Amide Formation->Chiral Amide Alkylation Alkylation Chiral Amide->Alkylation Alkylated Amide Alkylated Amide Alkylation->Alkylated Amide Auxiliary Cleavage Auxiliary Cleavage Alkylated Amide->Auxiliary Cleavage Chiral Product Chiral Product Auxiliary Cleavage->Chiral Product

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Method 2: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral olefin is a highly efficient method for establishing a stereocenter. For the synthesis of 3-methyl-4-phenylbutanoic acid derivatives, this can be achieved by the hydrogenation of a corresponding β-substituted cinnamic acid derivative using a chiral transition metal catalyst. Rhodium and Nickel complexes with chiral phosphine (B1218219) ligands have shown excellent performance in similar transformations.[3][4]

Data Presentation: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Cyanocinnamic Esters

The following table presents data for the asymmetric hydrogenation of β-cyanocinnamic esters, which are precursors to the target butanoic acid derivatives.[3]

EntrySubstrate (Aryl Group)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
1Phenyl[Rh(NBD)₂]BF₄ / ZhaoPhos-L1>9998
24-Fluorophenyl[Rh(NBD)₂]BF₄ / ZhaoPhos-L1>9998
33-Methylphenyl[Rh(NBD)₂]BF₄ / ZhaoPhos-L1>9997
42-Methylphenyl[Rh(NBD)₂]BF₄ / ZhaoPhos-L1>9997
Experimental Protocol

Protocol 2.1: Asymmetric Hydrogenation of Ethyl (E)-3-methyl-4-phenylbut-2-enoate

  • Materials: Ethyl (E)-3-methyl-4-phenylbut-2-enoate, [Rh(COD)₂(S,S)-Me-DuPhos)]BF₄, methanol, H₂ gas.

  • Procedure:

    • In a high-pressure autoclave, dissolve the substrate (1.0 eq) in degassed methanol.

    • Add the rhodium catalyst (0.01 eq).

    • Seal the autoclave, purge with argon, and then pressurize with hydrogen gas (50 atm).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Carefully release the hydrogen pressure and purge the autoclave with argon.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield ethyl 3-methyl-4-phenylbutanoate.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

    • The ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/H₂O).

G cluster_1 Asymmetric Hydrogenation Workflow Prochiral Olefin Prochiral Olefin Hydrogenation Hydrogenation Prochiral Olefin->Hydrogenation Chiral Catalyst Chiral Catalyst Chiral Catalyst->Hydrogenation Chiral Product Chiral Product Hydrogenation->Chiral Product

Caption: Workflow for catalytic asymmetric hydrogenation.

Method 3: Biocatalytic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers from a racemic mixture. Lipases are commonly employed for the resolution of carboxylic acids and esters. In this approach, one enantiomer of the racemic starting material is selectively transformed by the enzyme, allowing for the separation of the unreacted enantiomer and the product.

Data Presentation: Lipase-Catalyzed Kinetic Resolution

The following data is for the kinetic resolution of a related compound, (R/S)-3-phenylbutyric acid, demonstrating the potential of this method.[5]

EnzymeMethodResolved ProductEnantiomeric Excess (ee, %)
Chromobacterium viscosum lipase (B570770)Solid-phase acylation(R)-(-)-3-phenylbutyric acid>99
Experimental Protocol

Protocol 3.1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-Methyl-4-phenylbutanoate

  • Materials: Racemic ethyl 3-methyl-4-phenylbutanoate, Lipase from Pseudomonas cepacia (Amano PS), phosphate (B84403) buffer (pH 7.0), n-heptane.

  • Procedure:

    • Prepare a biphasic system consisting of a solution of the racemic ester (1.0 eq) in n-heptane and an aqueous phosphate buffer.

    • Add the lipase (e.g., 50 mg per mmol of substrate).

    • Stir the mixture vigorously at a controlled temperature (e.g., 30 °C).

    • Monitor the reaction progress by chiral GC or HPLC, aiming for approximately 50% conversion.

    • Once the desired conversion is reached, separate the organic and aqueous layers.

    • Isolate the unreacted ester from the organic layer by solvent evaporation.

    • Isolate the carboxylic acid product from the aqueous layer by acidification and extraction with an organic solvent.

    • Determine the enantiomeric excess of both the remaining ester and the carboxylic acid product.

G cluster_2 Biocatalytic Resolution Workflow Racemic Mixture Racemic Mixture Selective Transformation Selective Transformation Racemic Mixture->Selective Transformation Enzyme Enzyme Enzyme->Selective Transformation Enantiomer 1 (Unreacted) Enantiomer 1 (Unreacted) Selective Transformation->Enantiomer 1 (Unreacted) Enantiomer 2 (Product) Enantiomer 2 (Product) Selective Transformation->Enantiomer 2 (Product) Separation Separation Enantiomer 1 (Unreacted)->Separation Enantiomer 2 (Product)->Separation Enantiopure Products Enantiopure Products Separation->Enantiopure Products

Caption: General workflow for biocatalytic kinetic resolution.

References

Synthesis of 2-Methyl-3-phenylbutanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-methyl-3-phenylbutanoic acid, a chiral carboxylic acid with potential applications in medicinal chemistry and materials science. The protocol detailed herein focuses on an efficient, stereoselective approach utilizing a chiral auxiliary to control the formation of the desired stereoisomer. This method is distinguished by its high diastereoselectivity and the straightforward purification of the final product. All procedural steps, from the initial acylation of the chiral auxiliary to the final purification of the target molecule, are described in detail. Quantitative data is presented in tabular format for clarity, and a workflow diagram generated using the DOT language provides a visual representation of the synthetic process.

Introduction

This compound is a valuable chiral building block in organic synthesis. Its structure, featuring two adjacent stereocenters, makes it an attractive scaffold for the development of novel therapeutic agents and specialized polymers. The biological activity of molecules containing such stereogenic centers is often highly dependent on their specific stereochemical configuration. Consequently, the development of reliable and efficient stereoselective synthetic routes to access enantiomerically pure forms of this acid is of significant interest to the scientific community.

The synthesis described in this application note employs a well-established method in asymmetric synthesis: the use of an Evans chiral auxiliary. This strategy involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent bond-forming reaction. In this case, the chiral auxiliary guides the diastereoselective alkylation of a phenylacetic acid derivative, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved and can be recovered for reuse, making this an economical and sustainable approach.

Data Summary

The following table summarizes the quantitative data associated with the synthesis of this compound.

ParameterValue
Starting MaterialPhenylacetic acid
Chiral Auxiliary(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Alkylating AgentIsopropyl iodide
Diastereomeric Ratio (d.r.)>95:5
Overall YieldApproximately 75-85%
Final Product Purity>98% (after chromatography)

Experimental Protocol

This protocol details the diastereoselective synthesis of this compound via the alkylation of a chiral N-acyloxazolidinone.

Materials and Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

  • Phenylacetic acid

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Pivaloyl chloride

  • Triethylamine (B128534) (Et3N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Isopropyl iodide (2-iodopropane)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H2O2, 30% aqueous solution)

  • Sodium bisulfite (NaHSO3) solution

  • Diethyl ether

  • Ethyl acetate (B1210297)

  • Hexanes

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Part 1: Synthesis of the Chiral N-Acyloxazolidinone

  • Acylation of Phenylacetic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenylacetic acid (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C and add triethylamine (1.1 equivalents). To this solution, add pivaloyl chloride (1.05 equivalents) dropwise. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Coupling with the Chiral Auxiliary: In a separate flame-dried flask, dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF under an inert atmosphere. Cool this solution to -78 °C. Add n-butyllithium (1.0 equivalent) dropwise to form the lithium salt of the auxiliary. After stirring for 15 minutes, add the mixed anhydride (B1165640) solution from step 1 via cannula to the auxiliary solution at -78 °C. Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the pure N-acyloxazolidinone.

Part 2: Diastereoselective Alkylation

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyloxazolidinone from Part 1 (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.05 equivalents) dropwise and stir for 30 minutes to form the lithium enolate.

  • Alkylation: To the enolate solution at -78 °C, add isopropyl iodide (1.5 equivalents) dropwise. Stir the reaction mixture at -78 °C for 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography at this stage if desired, though it is often carried through to the next step without further purification.

Part 3: Cleavage of the Chiral Auxiliary

  • Hydrolysis: Dissolve the crude alkylated product from Part 2 in a mixture of THF and water (4:1). Cool the solution to 0 °C. Add a 30% aqueous solution of hydrogen peroxide (4.0 equivalents) followed by an aqueous solution of lithium hydroxide (2.0 equivalents). Stir the reaction vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium bisulfite. Remove the THF under reduced pressure. The aqueous layer can be extracted with dichloromethane (B109758) to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the acidified aqueous solution with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound. Purify the final product by flash column chromatography on silica gel to obtain the pure acid.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_0 Part 1: N-Acyloxazolidinone Formation cluster_1 Part 2: Diastereoselective Alkylation cluster_2 Part 3: Auxiliary Cleavage Phenylacetic_Acid Phenylacetic Acid Mixed_Anhydride Mixed Anhydride Formation (Pivaloyl Chloride, Et3N) Phenylacetic_Acid->Mixed_Anhydride N_Acyloxazolidinone N-Acyloxazolidinone Mixed_Anhydride->N_Acyloxazolidinone Chiral_Auxiliary (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone Chiral_Auxiliary->N_Acyloxazolidinone Enolate_Formation Enolate Formation (n-BuLi, -78 °C) N_Acyloxazolidinone->Enolate_Formation Alkylation Alkylation (Isopropyl Iodide) Enolate_Formation->Alkylation Alkylated_Intermediate Alkylated Intermediate Alkylation->Alkylated_Intermediate Hydrolysis Hydrolysis (LiOH, H2O2) Alkylated_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described provides a reliable and highly diastereoselective method for the synthesis of this compound. The use of an Evans chiral auxiliary allows for excellent control over the stereochemical outcome of the alkylation reaction. This method is suitable for producing the target compound in high purity and good yield, making it a valuable procedure for researchers in academia and the pharmaceutical industry. The ability to recover the chiral auxiliary adds to the practical and economic appeal of this synthetic route.

Application Note: Chiral Separation of 2-Methyl-3-phenylbutanoic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-phenylbutanoic acid is a chiral carboxylic acid whose enantiomers can exhibit different pharmacological and toxicological profiles. The accurate determination of enantiomeric purity is therefore critical in drug development, quality control, and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation and quantification of enantiomers. This application note details a robust HPLC method for the baseline resolution of the (R)- and (S)-enantiomers of this compound. The method utilizes a polysaccharide-based CSP, which provides excellent enantioselectivity for this class of compounds.

The principle of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times on the column and thus enabling their separation. For acidic compounds like this compound, normal-phase chromatography on a polysaccharide-based CSP often provides the best resolution.

Experimental Workflow

The general workflow for the chiral HPLC analysis of this compound is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation Equilibration System & Column Equilibration SamplePrep->Equilibration MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Analysis Detection->Integration Report Generate Report (Purity, Ratio) Integration->Report

Caption: Experimental workflow for chiral HPLC method development and analysis.

Detailed Experimental Protocol

This protocol provides a starting point for the chiral separation of this compound. Optimization may be required based on the specific HPLC system and column batch.

1. Materials and Reagents

  • Racemic this compound standard

  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Methanol (HPLC grade, for cleaning)

2. Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV detector is recommended. Based on methods for structurally similar arylpropanoic acids, a polysaccharide-based chiral stationary phase is selected.[1]

ParameterRecommended Condition
HPLC System Standard HPLC with Isocratic Pump and UV/Vis Detector
Chiral Column CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate)) or similar cellulose-based CSP
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (97:3:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection Wavelength 220 nm or 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase or n-Hexane/IPA (90:10)

3. Preparation of Solutions

  • Mobile Phase Preparation: Carefully measure and mix 970 mL of n-Hexane, 30 mL of 2-Propanol, and 1 mL of TFA. Degas the solution using sonication or vacuum filtration before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the sample diluent. From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL (100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound. Dissolve the sample in a known volume of the diluent to achieve a final concentration within the linear range of the assay (e.g., 0.1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

4. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes at the set flow rate, or until a stable baseline is achieved.[2]

  • System Suitability: Inject the working standard solution to verify system suitability parameters, including resolution between the enantiomer peaks (Rs > 1.5), theoretical plates, and tailing factor.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Integrate the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = [(A1 - A2) / (A1 + A2)] x 100

Expected Results and Discussion

The proposed method is expected to provide a good separation of the this compound enantiomers. The use of a normal-phase mobile phase with a polysaccharide-based CSP is a well-established strategy for this class of compounds. The small amount of TFA in the mobile phase acts as an acidic modifier, which is crucial for protonating the carboxylic acid group of the analyte. This suppression of ionization leads to improved peak shape and retention consistency.

The elution order of the enantiomers will depend on the specific chiral stationary phase used. It is essential to confirm the identity of each peak by injecting a standard of a single, known enantiomer if available.

Method Optimization

If the initial separation is not optimal, the following parameters can be adjusted:

  • Modifier Percentage: Varying the percentage of 2-Propanol (e.g., from 1% to 10%) can significantly impact retention times and resolution. Lowering the IPA concentration generally increases retention and may improve resolution.

  • Acidic Modifier: The concentration of TFA can be adjusted (e.g., 0.05% to 0.2%) to optimize peak shape.

  • Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.

The logical process for method development is visualized in the diagram below.

G Start Select Initial Conditions (CSP, Mobile Phase) Screen Screen Separation Start->Screen OptimizeMP Optimize Mobile Phase (% Modifier, % Additive) Screen->OptimizeMP Resolution < 1.5? OptimizeFlow Optimize Flow Rate & Temperature Screen->OptimizeFlow Good Resolution, Peak Shape Issues? Validate Method Validation (Linearity, Precision, Accuracy) Screen->Validate Resolution > 1.5 Good Peak Shape OptimizeMP->Screen OptimizeFlow->Screen End Final Method Validate->End

Caption: Logical workflow for chiral HPLC method optimization.

By following this application note and protocol, researchers can effectively develop and implement a reliable HPLC method for the chiral separation of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: GC-MS Analysis of 2-Methyl-3-phenylbutanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a carboxylic acid with applications in various fields, including pharmaceuticals and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of carboxylic acids, direct analysis by GC-MS is challenging, often resulting in poor peak shape and low sensitivity.[1] Chemical derivatization is a crucial step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[2][3][4][5] This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, and instrument parameters.

Experimental Protocols

This section details the methodologies for the GC-MS analysis of this compound, from sample preparation to data acquisition.

Sample Preparation and Extraction

The following is a general protocol for the extraction of this compound from a biological matrix such as plasma or serum. This may require optimization for other specific matrices.

  • Internal Standard Addition: To 1 mL of the sample, add an appropriate internal standard for accurate quantification. A suitable internal standard would be a structurally similar compound not expected to be present in the sample, such as an isotopically labeled version of the analyte or a homologous carboxylic acid.

  • Acidification: Acidify the sample to a pH of approximately 1-2 using a suitable acid (e.g., 6 M HCl) to ensure the carboxylic acid is in its protonated form.[5]

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) to the acidified sample.[6]

    • Vortex the mixture vigorously for 2-5 minutes to facilitate the extraction of the analyte into the organic phase.[4]

    • Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes) to achieve clear phase separation.[5]

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process at least twice more, combining the organic extracts to maximize recovery.[5]

  • Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate (B86663) or by adding the anhydrous sodium sulfate directly to the tube.[4] This step is critical as many derivatization reagents are sensitive to moisture.[6]

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (30-40°C).[4]

Derivatization

Derivatization is essential for increasing the volatility and thermal stability of this compound.[3][7] Silylation is a common and effective method.[1][3]

  • Silylation with BSTFA or MSTFA:

    • To the dried extract residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[1]

    • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Seal the vial tightly and heat at 60-80°C for 30-60 minutes to ensure the reaction is complete.[1][4]

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system. A 1 µL aliquot is typically injected.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 7000B Triple Quadrupole MS or equivalent
GC Column High-polarity polyethylene (B3416737) glycol (PEG) type column (e.g., DB-WAX, HP-INNOWax) or a mid-polarity column (e.g., DB-5ms). Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
Injection Mode Splitless or split (e.g., 10:1 or 100:1 depending on concentration)[6]
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]

Data Presentation

The following table summarizes the expected quantitative data for the trimethylsilyl (B98337) (TMS) derivative of this compound.

Parameter Value Notes
Analyte This compound-TMS derivative
Molecular Weight 250.42 g/mol
Expected Retention Time 10-15 minDependent on the specific GC column and temperature program.
Molecular Ion (M+) m/z 250May be of low abundance or absent.
Key Fragment Ions (m/z) 235, 177, 145, 105, 91, 73For use in SIM mode for enhanced sensitivity and selectivity.
Quantification Ion m/z 145Typically a stable and abundant fragment.
Qualifier Ions m/z 235, 105To confirm the identity of the analyte.
Limit of Detection (LOD) 0.1-1 µMDependent on sample matrix and instrument sensitivity.
Limit of Quantification (LOQ) 0.5-5 µMDependent on sample matrix and instrument sensitivity.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidification (pH 1-2) Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Dry Dry Organic Extract LLE->Dry Evaporate Evaporate to Dryness Dry->Evaporate Deriv Add Silylating Reagent (e.g., BSTFA) Evaporate->Deriv Heat Heat (60-80°C) Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Qual Qualitative Analysis (Library Search) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Detect->Quant

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

The following diagram illustrates a proposed electron ionization (EI) fragmentation pathway for the trimethylsilyl (TMS) derivative of this compound.

Fragmentation_Pathway M [M]+• m/z 250 F235 [M-CH3]+• m/z 235 M->F235 - •CH3 F145 [COOTMS]+• m/z 145 M->F145 - •C7H9 F105 [C8H9]+• m/z 105 M->F105 - •CH(CH3)COOTMS F177 [M-C(CH3)COOTMS]+• m/z 177 F73 [Si(CH3)3]+• m/z 73 F145->F73 - COO F91 [C7H7]+• m/z 91 F105->F91 - CH2

Caption: Proposed EI fragmentation of this compound-TMS derivative.

References

Application Note: Characterization of 2-Methyl-3-phenylbutanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of 2-Methyl-3-phenylbutanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present comprehensive ¹H and ¹³C NMR data, along with standardized experimental procedures for sample preparation and spectral acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to facilitate the structural elucidation and purity assessment of this compound.

Introduction

This compound is a carboxylic acid derivative with a chiral center, making it a valuable building block in organic synthesis and medicinal chemistry. Accurate structural confirmation and purity determination are crucial for its application. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the application of ¹H and ¹³C NMR for the unambiguous characterization of this compound.

Molecular Structure

The structure of this compound, with key protons labeled for NMR assignment, is shown below.

Figure 1: Structure of this compound.

Experimental Protocols

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2][3]

  • Solvent Selection: Use a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can influence chemical shifts. For this application note, DMSO-d₆ was used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that can affect spectral quality, filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.

  • Labeling: Clearly label the NMR tube with the sample identification.

Spectra were acquired on a 300 MHz NMR spectrometer.

¹H NMR Parameters:

  • Pulse Program: Standard single pulse

  • Solvent: DMSO-d₆

  • Temperature: 297 K

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Acquisition Time: 3.4 s

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled

  • Solvent: DMSO-d₆

  • Temperature: 297 K

  • Number of Scans: 1024-2048

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.8 s

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.15br s1HCOOH
7.29 - 7.15m5HAr-H
3.15m1H
2.58m1H
1.22d3HCβ-CH₃
1.05d3HCα-CH₃

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
176.5C=O
143.8Ar-C (quaternary)
128.2Ar-CH
127.9Ar-CH
126.3Ar-CH
47.1
45.3
20.8Cβ-CH₃
16.2Cα-CH₃

Workflow Visualization

The general workflow for NMR-based characterization is depicted below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire transform Fourier Transform acquire->transform phase Phase Correction transform->phase integrate Integration phase->integrate assign Peak Assignment integrate->assign interpret Structural Elucidation assign->interpret

Figure 2: General workflow for NMR analysis.

Conclusion

This application note provides a standardized protocol and reference NMR data for the characterization of this compound. The detailed experimental procedures and tabulated spectral data will serve as a valuable resource for researchers and scientists, ensuring accurate and reproducible structural analysis of this compound. The provided workflows and diagrams offer a clear and concise overview of the characterization process.

References

Application Note: 1H NMR Spectrum Analysis of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-phenylbutanoic acid is a carboxylic acid derivative with a chiral center, making it a molecule of interest in organic synthesis and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the ¹H NMR analysis of this compound, including predicted spectral data, sample preparation, and data acquisition parameters.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing carboxylic acid group and the aromatic phenyl ring. The predicted data is summarized in the table below.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
COOH~11.0 - 12.0Broad Singlet1HN/A
C₆H₅~7.20 - 7.35Multiplet5HN/A
H-3~3.10 - 3.30Quartet of Doublets (qd) or Multiplet1HJ ≈ 7.0, J ≈ 8.0
H-2~2.60 - 2.80Quartet of Doublets (qd) or Multiplet1HJ ≈ 7.0, J ≈ 8.0
CH₃ (at C-3)~1.30 - 1.40Doublet3HJ ≈ 7.0
CH₃ (at C-2)~1.15 - 1.25Doublet3HJ ≈ 7.0

Structural and Logical Diagrams

The following diagrams illustrate the molecular structure with proton assignments and the general workflow for NMR analysis.

G cluster_structure This compound Structure C1 C O1 O C1->O1 = O2 OH C1->O2 C2 C C1->C2 H2 H C2->H2 (H-2) C2_CH3 CH₃ C2->C2_CH3 C3 C C2->C3 H3 H C3->H3 (H-3) C3_CH3 CH₃ C3->C3_CH3 C_Ph C Ph C₆H₅ C3->Ph

Caption: Molecular structure of this compound with key protons labeled.

G prep Sample Preparation dissolve Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep->dissolve filter Filter solution into NMR tube to remove particulates dissolve->filter acq Data Acquisition filter->acq load Insert sample into NMR spectrometer acq->load setup Set up acquisition parameters (Lock, Shim, Gain) load->setup run Execute ¹H NMR experiment setup->run proc Data Processing & Analysis run->proc ft Fourier Transform (FID to Spectrum) proc->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate peaks and assign chemical shifts phase_base->integrate analyze Correlate spectrum with molecular structure integrate->analyze report Final Report analyze->report

Caption: Experimental workflow for ¹H NMR spectrum analysis.

Experimental Protocols

  • Analyte: this compound

  • NMR Tubes: 5 mm high-quality NMR tubes, clean and dry.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is recommended. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used based on sample solubility.[1]

  • Internal Standard (Optional): Tetramethylsilane (TMS) at 0 ppm. Most commercially available deuterated solvents already contain TMS.

  • Glassware: Pasteur pipettes, small vials.

  • Filtration: A small plug of glass wool in a Pasteur pipette.

  • Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

A properly prepared sample is crucial for obtaining a high-quality spectrum.[1]

  • Weighing: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[2][3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[2][4] Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filter pipette directly into the NMR tube. This step is critical to remove any solid particles, which can degrade spectral quality by distorting the magnetic field homogeneity.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

The following parameters are typical for a standard ¹H NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Receiver Gain: Use the automatic receiver gain adjustment to ensure the signal is amplified appropriately without causing receiver overload.[5]

  • Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined in Table 2.

Table 2: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValueDescription
Pulse Programzg30[6]A standard 30-degree pulse-acquire program, suitable for quantitative measurements if multiple scans are needed.[6]
Spectral Width (SW)15 - 20 ppm[7][8]A typical range for ¹H spectra, ensuring all proton signals are captured.
Acquisition Time (AQ)3.0 - 5.0 s[6][9]The duration for which the Free Induction Decay (FID) is recorded. A longer time improves resolution.
Relaxation Delay (D1)1.5 - 2.0 s[6][8]A delay between pulses to allow for spin-lattice relaxation, crucial for accurate integration.
Number of Scans (NS)8 - 16[9]The number of FIDs averaged to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.[9]
Temperature298 K (25 °C)Standard operating temperature.

Data Processing and Interpretation

  • Fourier Transform: The raw time-domain data (FID) is converted into the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced. If TMS is present, its signal is set to 0 ppm. Otherwise, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm).

  • Integration: The area under each peak is integrated to determine the relative ratio of protons in each environment.

  • Analysis: The chemical shifts, splitting patterns (multiplicities), and coupling constants are analyzed to assign each signal to the corresponding protons in the this compound molecule, confirming its structure.

References

Application Notes and Protocols for 13C NMR Analysis of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the carbon skeleton, including the number of non-equivalent carbons and their chemical environments. This application note provides a detailed protocol and data interpretation for the ¹³C NMR analysis of 2-Methyl-3-phenylbutanoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the unavailability of public experimental spectra, this note utilizes high-quality predicted ¹³C NMR data for instructional purposes.

Molecular Structure and Atom Numbering

The chemical structure and IUPAC numbering for this compound are presented below. This numbering system is used for the assignment of the ¹³C NMR chemical shifts.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are calculated using advanced computational algorithms and serve as a reliable reference for spectral analysis.

Carbon Atom Chemical Shift (ppm) Carbon Type
C1 (COOH)~181.5Carboxylic Acid
C2 (CH)~46.0Methine
C3 (CH)~45.5Methine
C4 (CH₃)~16.0Methyl
C5 (CH₃)~20.0Methyl
C1' (Ar-C)~142.0Aromatic (Quaternary)
C2'/C6' (Ar-CH)~128.5Aromatic (Methine)
C3'/C5' (Ar-CH)~128.0Aromatic (Methine)
C4' (Ar-CH)~126.5Aromatic (Methine)

Note: The chemical shifts for the aromatic carbons C2'/C6' and C3'/C5' may be very close and could potentially overlap in an experimental spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 50-100 mg of this compound.[1]

  • Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should not have signals that overlap with the analyte peaks.

  • Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.

Instrument Parameters and Data Acquisition

The following is a general set of parameters for a standard ¹³C NMR experiment on a typical 400 or 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

Parameter Typical Value Description
Pulse Programzgpg30 or similarStandard proton-decoupled pulse sequence with a 30° pulse angle.
Spectral Width (SW)200-250 ppmEncompasses the typical range for organic molecules.
Acquisition Time (AQ)1.0 - 2.0 sThe duration of the free induction decay (FID) collection.
Relaxation Delay (D1)2.0 sA delay to allow for spin-lattice relaxation between scans.
Number of Scans (NS)1024 or higherThe number of FIDs averaged to improve the signal-to-noise ratio.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining a ¹³C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: General workflow for ¹³C NMR spectroscopy from sample preparation to data processing.

Conclusion

This application note provides a comprehensive guide to the ¹³C NMR analysis of this compound for professionals in research and drug development. The provided predicted chemical shift data, coupled with the detailed experimental protocol, offers a solid foundation for the structural verification and characterization of this and similar molecules. Adherence to proper sample preparation and instrument operation is crucial for obtaining high-quality, reproducible ¹³C NMR spectra.

References

Application Notes and Protocols: 2-Methyl-3-phenylbutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylbutanoic acid and its derivatives represent a class of compounds with potential therapeutic applications, particularly in the area of anti-inflammatory and analgesic medicine. As structural analogs of 2-arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), these compounds are of significant interest in drug discovery and development. This document provides an overview of the potential applications, biological activities, and experimental protocols related to a key derivative, S(-)-2-Amino-2-Methyl-3-Phenylpropanoic acid, which serves as a valuable proxy for understanding the medicinal chemistry potential of the this compound scaffold.

Potential Applications

Based on the pharmacological evaluation of its amino-analogue, the this compound scaffold holds promise for the development of novel:

  • Anti-inflammatory Agents: For the treatment of inflammatory conditions.

  • Analgesics: For the management of pain.

  • Antiplatelet Agents: With potential applications in cardiovascular disease, though this activity appears to be moderate.[1]

Biological Activity and Mechanism of Action

The primary mechanism of action for 2-arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation and pain.[2][3][4][5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[3][4] The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3][4]

A key derivative, S(-)-2-Amino-2-Methyl-3-Phenylpropanoic acid (referred to as NPAA-36 in a key study), has demonstrated notable anti-inflammatory and antinociceptive properties.[1]

Quantitative Data Summary

The following table summarizes the reported biological activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic acid.

CompoundAssaySpeciesDoseActivityReference
S(-)-2-Amino-2-Methyl-3-Phenylpropanoic acidXylene-induced ear edemaRat10 mg/kg (i.p.)31.1% inhibition of edema[1]
S(-)-2-Amino-2-Methyl-3-Phenylpropanoic acidTail-flick testRat10 mg/kg (i.p.)36.78% increase in tail cut-off latency[1]
S(-)-2-Amino-2-Methyl-3-Phenylpropanoic acidAntiplatelet activity (in vitro)--Observed in 41.2% of cases[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid

A novel method for the synthesis of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic acid has been developed, as mentioned in the cited literature.[1] Researchers should refer to the full scientific publication for the detailed synthetic scheme and procedures.

In Vivo Anti-inflammatory Activity: Xylene-Induced Ear Edema in Mice

This model is used to assess the acute anti-inflammatory activity of a compound.[6][7][8]

Principle: Topical application of xylene to a mouse's ear induces an inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is quantified by its ability to reduce this swelling compared to a control group.

Protocol:

  • Animals: Male ICR mice are commonly used.[9]

  • Groups: Animals are divided into control, positive control (e.g., a known anti-inflammatory drug like diclofenac (B195802) sodium), and test groups.[9]

  • Administration: The test compound or vehicle (for the control group) is administered, typically intraperitoneally (i.p.), prior to the induction of inflammation.

  • Induction of Edema: A fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

  • Measurement: After a specified time (e.g., 1 hour), the mice are sacrificed, and a circular section of both ears is removed using a cork borer and weighed.[6]

  • Calculation: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [ (C - T) / C ] x 100 Where C is the mean edema of the control group and T is the mean edema of the treated group.

In Vivo Antinociceptive Activity: Tail-Flick Test in Rats

This test is used to measure the analgesic efficacy of a compound by assessing the animal's response to a thermal stimulus.[10][11]

Principle: A radiant heat source is focused on the animal's tail. The time it takes for the animal to "flick" its tail away from the heat is measured as the tail-flick latency. An increase in this latency indicates an analgesic effect.

Protocol:

  • Animals: Rats are commonly used for this assay.

  • Apparatus: A tail-flick analgesia meter is used, which provides a controlled radiant heat source.[11]

  • Acclimation: Animals are habituated to the restraining device before the experiment to minimize stress.[12]

  • Baseline Measurement: The baseline tail-flick latency is determined for each animal before drug administration. A cut-off time is set to prevent tissue damage.[11]

  • Administration: The test compound or vehicle is administered to the respective groups.

  • Testing: At predetermined time intervals after administration (e.g., 60 minutes), the tail-flick latency is measured again.

  • Calculation: The percentage increase in latency is calculated to determine the antinociceptive effect.

Visualizations

Signaling Pathway: Mechanism of Action of NSAIDs

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Physiological->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Physiological->Platelet_Aggregation Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain Fever Fever Prostaglandins_Inflammatory->Fever NSAIDs 2-Arylpropionic Acid Derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2.

Experimental Workflow: In Vivo Anti-inflammatory Assay

Anti_Inflammatory_Workflow Animal_Grouping Animal Grouping (Control, Positive Control, Test) Compound_Admin Compound Administration (i.p.) Animal_Grouping->Compound_Admin Xylene_Application Topical Xylene Application to Right Ear Compound_Admin->Xylene_Application Wait Wait for a Defined Period (e.g., 1 hour) Xylene_Application->Wait Sacrifice Euthanasia Wait->Sacrifice Ear_Punch Ear Punch Biopsy (Both Ears) Sacrifice->Ear_Punch Weighing Weigh Ear Punches Ear_Punch->Weighing Calculation Calculate Edema and % Inhibition Weighing->Calculation Drug_Discovery_Potential Scaffold 2-Methyl-3-phenylbutanoic acid Scaffold Analog S(-)-2-Amino-2-Methyl-3- Phenylpropanoic acid Scaffold->Analog is an analog of Activity Anti-inflammatory & Antinociceptive Activity Analog->Activity demonstrates Potential Potential for Novel NSAIDs Activity->Potential indicates

References

Application Notes and Protocols for the Synthesis of 2-Methyl-3-phenylbutanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylbutanoic acid methyl ester is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structural motif is of interest in medicinal chemistry for the synthesis of biologically active molecules. This document provides detailed protocols for a plausible two-step synthesis of this compound methyl ester. The synthesis involves the formation of the parent carboxylic acid, this compound, followed by its esterification to the corresponding methyl ester.

The protocols provided herein are based on established chemical principles, including the Reformatsky reaction for the formation of the carbon skeleton and the Fischer-Speier esterification for the final conversion to the methyl ester. While direct literature for this specific multi-step synthesis is not extensively detailed, the following procedures are robust and well-established for analogous transformations.

Synthesis Overview

The synthesis of this compound methyl ester is proposed as a two-stage process. The first stage involves the synthesis of the carboxylic acid precursor, this compound. A plausible approach for this is a modification of the Reformatsky reaction, which is known for the formation of β-hydroxy esters that can be further processed. The second stage is the esterification of the synthesized carboxylic acid to its methyl ester via the Fischer esterification method.[1][2][3]

Synthesis_Workflow Reactants_Acid Acetophenone + Methyl 2-bromopropionate Intermediate_Acid This compound Reactants_Acid->Intermediate_Acid Reformatsky-type Reaction Reactants_Ester Intermediate Acid + Methanol Intermediate_Acid->Reactants_Ester Final_Product This compound methyl ester Reactants_Ester->Final_Product Fischer Esterification Logical_Flow Start Starting Materials: Acetophenone, Methyl 2-bromopropionate, Methanol Step1 Step 1: Reformatsky-type Reaction (Formation of C-C bond and functional group interconversion) Start->Step1 Intermediate Intermediate Product: This compound Step1->Intermediate Step2 Step 2: Fischer Esterification (Conversion of Carboxylic Acid to Ester) Intermediate->Step2 Final Final Product: This compound methyl ester Step2->Final Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Final->Purification

References

Applications of 2-Methyl-3-phenylbutanoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylbutanoic acid is a chiral carboxylic acid with significant applications in synthetic organic chemistry. Its stereogenic centers make it a valuable tool for the introduction of chirality into molecules, serving as both a versatile chiral building block and a potential resolving agent. This document provides detailed application notes and experimental protocols for its use in the synthesis of chiral molecules, catering to professionals in research and drug development.

I. This compound as a Chiral Building Block

Enantiomerically pure this compound is a valuable starting material for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry. Its robust structure allows for a variety of chemical transformations at the carboxylic acid moiety without disturbing the existing stereocenters.

Application: Synthesis of (S)-3-Methyl-2-phenylbutanamide

A prime example of its utility is in the synthesis of chiral amides, such as (S)-3-methyl-2-phenylbutanamide. This compound and its derivatives are of interest in medicinal chemistry due to their structural similarities to biologically active molecules. The synthesis involves a straightforward amidation of the enantiomerically pure carboxylic acid.

Experimental Protocol: Amidation of (S)-2-Methyl-3-phenylbutanoic Acid

This protocol details the conversion of (S)-2-Methyl-3-phenylbutanoic acid to (S)-3-methyl-2-phenylbutanamide using a standard peptide coupling agent.

Materials:

Procedure:

  • To a solution of (S)-2-Methyl-3-phenylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 eq).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of ammonia (e.g., 1.2 eq in 1,4-dioxane) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • The resulting crude (S)-3-methyl-2-phenylbutanamide can be purified by recrystallization or column chromatography on silica (B1680970) gel.[1]

Quantitative Data:

StepReactantProductTypical YieldPurity
Amidation(S)-2-Methyl-3-phenylbutanoic acid(S)-3-Methyl-2-phenylbutanamide>85%>98% (post-purification)

Logical Workflow for the Synthesis of (S)-3-Methyl-2-phenylbutanamide

G start Start: (S)-2-Methyl-3-phenylbutanoic acid step1 Dissolve in anhydrous DCM with catalytic DMAP start->step1 step2 Add DCC, stir for 10-15 min step1->step2 step3 Add ammonia solution step2->step3 step4 Stir at RT, monitor by TLC step3->step4 step5 Filter to remove DCU byproduct step4->step5 step6 Work-up: Wash with dilute HCl, sat. NaHCO3, brine step5->step6 step7 Dry over Na2SO4, filter, and concentrate step6->step7 step8 Purify by recrystallization or column chromatography step7->step8 end Final Product: (S)-3-Methyl-2-phenylbutanamide step8->end

Caption: Synthetic workflow for the amidation of (S)-2-Methyl-3-phenylbutanoic acid.

II. Enantioselective Synthesis of this compound

The availability of enantiomerically pure this compound is crucial for its application as a chiral building block. One effective method for its synthesis is the diastereoselective alkylation of a phenylacetic acid derivative using a chiral auxiliary.

Experimental Protocol: Enantioselective Alkylation to Synthesize (S)-2-Methyl-3-phenylbutanoic Acid

This protocol describes a potential route for the synthesis of (S)-2-Methyl-3-phenylbutanoic acid via enantioselective alkylation of phenylacetic acid.[1]

Materials:

  • Phenylacetic acid

  • A suitable chiral lithium amide (e.g., derived from a C2-symmetric amine)

  • 2-Iodopropane (B156323)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Inert atmosphere apparatus (e.g., Argon or Nitrogen line)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Under an inert atmosphere, prepare a solution of the chiral lithium amide in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of phenylacetic acid in anhydrous THF to the chiral lithium amide solution.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enediolate.

  • Add 2-iodopropane to the reaction mixture.

  • Continue stirring at -78 °C for 5-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (S)-2-Methyl-3-phenylbutanoic acid by column chromatography on silica gel.[1]

Workflow for Enantioselective Synthesis

G cluster_synthesis Enantioselective Synthesis Phenylacetic_acid Phenylacetic Acid Enediolate Chiral Enediolate Intermediate Phenylacetic_acid->Enediolate Deprotonation Chiral_Lithium_Amide Chiral Lithium Amide Chiral_Lithium_Amide->Enediolate Alkylation Diastereoselective Alkylation at -78°C Enediolate->Alkylation Iodopropane 2-Iodopropane Iodopropane->Alkylation Product_complex Alkylated Product-Auxiliary Complex Alkylation->Product_complex Workup Acidic Work-up & Purification Product_complex->Workup Cleavage Final_Product (S)-2-Methyl-3-phenylbutanoic acid Workup->Final_Product

Caption: Enantioselective synthesis of (S)-2-Methyl-3-phenylbutanoic acid.

III. This compound as a Chiral Resolving Agent

Chiral carboxylic acids are widely used for the resolution of racemic amines through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization. While this compound is structurally suitable for this application, specific, well-documented examples in readily accessible literature are sparse. The following is a generalized protocol.

General Protocol: Chiral Resolution of a Racemic Amine

This protocol outlines the general steps for resolving a racemic amine using an enantiomerically pure carboxylic acid like (R)- or (S)-2-Methyl-3-phenylbutanoic acid.

Materials:

  • Racemic amine

  • Enantiomerically pure (e.g., R)-2-Methyl-3-phenylbutanoic acid

  • A suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)

  • Dilute strong base (e.g., 1 M NaOH)

  • Dilute strong acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Standard laboratory glassware for crystallization and extraction

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable heated solvent. In a separate flask, dissolve (R)-2-Methyl-3-phenylbutanoic acid (0.5 to 1.0 eq) in the same heated solvent. Combine the two solutions and allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

  • Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. The crystals will be enriched in one diastereomer. The filtrate will be enriched in the other.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the crystalline salt, perform one or more recrystallizations from a suitable solvent. The purity can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the purified diastereomeric salt in water and add a dilute strong base (e.g., 1 M NaOH) until the solution is basic. This will deprotonate the amine and protonate the carboxylic acid, breaking the salt.

  • Extraction: Extract the liberated free amine with an organic solvent. The resolving agent will remain in the aqueous layer as its carboxylate salt.

  • Isolation: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent: Acidify the aqueous layer from step 5 with a dilute strong acid (e.g., 1 M HCl) to precipitate the this compound, which can be recovered by filtration or extraction.

  • Analysis: Determine the enantiomeric excess (ee) of the resolved amine using a suitable technique, such as chiral HPLC, chiral GC, or NMR with a chiral shift reagent.

Quantitative Data:

Logical Pathway for Chiral Resolution

G cluster_resolution Resolution Process cluster_isolation Isolation cluster_recovery Recovery (Optional) racemic_amine Racemic Amine (R/S) salt_formation Diastereomeric Salt Formation in Solution (R-Amine)-(R-Acid) + (S-Amine)-(R-Acid) racemic_amine->salt_formation resolving_agent (R)-2-Methyl-3-phenylbutanoic Acid resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S-Amine)-(R-Acid)) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt in Filtrate (e.g., (R-Amine)-(R-Acid)) crystallization->more_soluble Solution liberation_S Liberate Amine with Base less_soluble->liberation_S liberation_R Liberate Amine with Base more_soluble->liberation_R extraction_S Extract (S)-Amine liberation_S->extraction_S S_amine Enriched (S)-Amine extraction_S->S_amine extraction_R Extract (R)-Amine liberation_R->extraction_R R_amine Enriched (R)-Amine extraction_R->R_amine

Caption: General workflow for the chiral resolution of a racemic amine.

References

Application Notes and Protocols for Biocatalytic Synthesis of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-phenylbutanoic acid is a chiral carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of such compounds is often crucial for their biological activity. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. This document provides an overview of biocatalytic approaches and detailed protocols for the synthesis of enantiomers of this compound, primarily focusing on enzymatic kinetic resolution using lipases.

Biocatalytic Strategies

The primary and most accessible biocatalytic method for obtaining enantiomerically enriched this compound is through kinetic resolution of a racemic mixture. This can be achieved in two main ways:

  • Enantioselective Hydrolysis of a Racemic Ester: A racemic ester of this compound is subjected to hydrolysis by a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

  • Enantioselective Esterification of a Racemic Acid: Racemic this compound is reacted with an alcohol in the presence of a lipase. The enzyme selectively catalyzes the esterification of one enantiomer of the acid, leaving the other acid enantiomer unreacted.

A more advanced, though less commonly applied, approach is asymmetric synthesis , where a prochiral precursor is converted directly into a single enantiomer of the target molecule. This can be achieved using engineered enzymes such as phenylalanine ammonia (B1221849) lyases or through multi-enzyme cascade reactions.

Enzymes and Performance Data

Lipases are the most commonly employed enzymes for the kinetic resolution of chiral carboxylic acids and their esters. Several commercially available lipases have demonstrated high enantioselectivity for structurally similar compounds. The expected performance of these enzymes for the resolution of this compound derivatives is summarized in the tables below, based on data from analogous substrates like 3-arylbutanoic acids and 2-arylpropanoic acids.

Table 1: Lipases for Enantioselective Hydrolysis of 3-Arylalkanoic Acid Esters

Enzyme SourceCommercial NameTypical SubstrateConversion (c)Enantiomeric Excess of Acid (ee_p)Enantiomeric Excess of Ester (ee_s)Enantiomeric Ratio (E)
Burkholderia cepaciaAmano Lipase PSEthyl 3-phenylbutanoate~50%>95%>95%>200
Pseudomonas fluorescensAmano Lipase AKEthyl 3-phenylpropanoate~50%>96%>96%>200
Alcaligenes sp.Lipase QLEthyl 3-phenylbutanoate~50%97%98%>200

Table 2: Lipases for Enantioselective Esterification of 2-Arylpropanoic Acids

Enzyme SourceCommercial NameAlcoholSolventConversion (c)Enantiomeric Excess of Acid (ee_s)Enantiomeric Excess of Ester (ee_p)Enantiomeric Ratio (E)
Candida antarctica Lipase BNovozym 435Methanol (B129727)Toluene (B28343)~50%>95%~90%>100
Candida rugosaCRL1-ButanolIsooctane~50%>90%>90%High
Rhizomucor mieheiLipozyme IMMethanolIsooctane~45%>90%HighHigh

Experimental Protocols

Protocol 1: Kinetic Resolution by Enantioselective Hydrolysis of Racemic Ethyl 2-Methyl-3-phenylbutanoate

This protocol is adapted from methodologies used for the resolution of 3-arylbutanoic acid esters.[1]

Materials:

  • Racemic ethyl 2-methyl-3-phenylbutanoate

  • Amano Lipase PS from Burkholderia cepacia (or other suitable lipase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (2 M)

  • Sodium sulfate (B86663) (anhydrous)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Prepare a solution of racemic ethyl 2-methyl-3-phenylbutanoate (e.g., 0.25 mol) in phosphate buffer (1500 mL).

  • Add Amano Lipase PS (e.g., 20 g) to the solution.

  • Stir the mixture at room temperature (or a controlled temperature, e.g., 30-40°C) for 16-24 hours. Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Once the desired conversion (ideally close to 50%) is reached, filter the reaction mixture to remove the enzyme.

  • Acidify the filtrate to pH 2 with 2 M HCl.

  • Extract the aqueous phase with MTBE (3 x 300 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain a mixture of the unreacted (R)- or (S)-ethyl 2-methyl-3-phenylbutanoate and the (S)- or (R)-2-methyl-3-phenylbutanoic acid.

  • Separate the ester and the acid using standard chromatographic techniques (e.g., column chromatography).

Protocol 2: Kinetic Resolution by Enantioselective Esterification of Racemic this compound

This protocol is based on established procedures for the esterification of 2-arylpropanoic acids.[2]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Methanol (or other short-chain alcohol)

  • Toluene (or another suitable organic solvent like hexane (B92381) or isooctane)

  • Molecular sieves (4 Å, activated)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel

Procedure:

  • To a solution of racemic this compound (e.g., 1 mmol) in toluene (10 mL), add methanol (1.2 mmol).

  • Add Novozym 435 (e.g., 100 mg) and activated molecular sieves (200 mg) to the reaction mixture.

  • Incubate the mixture in an orbital shaker (e.g., 200 rpm) at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by chiral HPLC or GC.

  • When the conversion approaches 50%, stop the reaction by filtering off the enzyme and molecular sieves.

  • Wash the enzyme with fresh solvent.

  • Evaporate the solvent from the filtrate to obtain a mixture of the unreacted acid and the newly formed ester.

  • Separate the unreacted acid and the ester product by extraction or column chromatography.

Visualizations

Signaling Pathways and Workflows

Kinetic_Resolution_Hydrolysis cluster_products racemate Racemic (R/S)-Ester lipase Lipase (e.g., Amano PS) racemate->lipase products Products lipase->products Enantioselective hydrolysis water H₂O water->lipase s_acid (S)-Acid r_ester (R)-Ester

Caption: Workflow for kinetic resolution via enantioselective hydrolysis.

Kinetic_Resolution_Esterification cluster_products racemate Racemic (R/S)-Acid lipase Lipase (e.g., Novozym 435) racemate->lipase products Products lipase->products Enantioselective esterification alcohol Alcohol alcohol->lipase r_acid (R)-Acid s_ester (S)-Ester

Caption: Workflow for kinetic resolution via enantioselective esterification.

Asymmetric_Synthesis_Pathway prochiral Prochiral Substrate (e.g., α,β-unsaturated acid) engineered_enzyme Engineered Enzyme (e.g., Phenylalanine Ammonia Lyase) prochiral->engineered_enzyme Asymmetric amination/reduction chiral_product Enantiopure (S)- or (R)- This compound engineered_enzyme->chiral_product

Caption: Conceptual pathway for asymmetric biocatalytic synthesis.

References

Derivatization of 2-Methyl-3-phenylbutanoic acid for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Methyl-3-phenylbutansäure für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

2-Methyl-3-phenylbutansäure ist eine Carbonsäure mit zwei chiralen Zentren. Die genaue Identifizierung und Quantifizierung ihrer Stereoisomere ist in der pharmazeutischen Entwicklung und der metabolischen Forschung von entscheidender Bedeutung. Aufgrund ihrer hohen Polarität und geringen Flüchtigkeit ist eine direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) nicht praktikabel.[1][2][3] Eine chemische Derivatisierung ist daher ein notwendiger Schritt, um die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern, was eine robuste und empfindliche GC-MS-Analyse ermöglicht.[3][4][5]

Diese Application Note beschreibt detaillierte Protokolle für die Silylierung und Veresterung von 2-Methyl-3-phenylbutansäure für die achirale quantitative Analyse sowie eine Methode zur chiralen Derivatisierung zur Trennung ihrer Enantiomere.

Prinzip der Derivatisierung

Die Derivatisierung für die GC-Analyse zielt darauf ab, aktive Wasserstoffatome in polaren funktionellen Gruppen (wie der Carboxylgruppe -COOH) durch weniger polare Gruppen zu ersetzen.[2][4] Dies reduziert die intermolekularen Wasserstoffbrückenbindungen, was die Flüchtigkeit des Analyten erhöht.[2] Die beiden primären hier beschriebenen Methoden sind:

  • Silylierung: Dies ist eine der am weitesten verbreiteten Derivatisierungstechniken, bei der ein aktiver Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[2][6] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) sind hochwirksam bei der Umwandlung von Carbonsäuren in ihre entsprechenden TMS-Ester.[1][7][8]

  • Veresterung (Alkylierung): Diese Methode wandelt die Carbonsäure in einen Ester um, typischerweise einen Methylester.[2][9] Alkyl-Ester weisen eine ausgezeichnete Stabilität auf und ermöglichen eine schnelle und quantitative Probenvorbereitung für die GC-Analyse.[2]

Für die chirale Analyse werden die Enantiomere mit einem chiralen Derivatisierungsreagenz umgesetzt, um Diastereomere zu bilden. Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können auf einer standardmäßigen achiralen GC-Säule getrennt werden.[5]

G Abbildung 1. Allgemeiner Arbeitsablauf für die GC-MS-Analyse cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse P1 Biologische Probe P2 Extraktion (z.B. mit Ethylacetat) P1->P2 P3 Trocknung (unter Stickstoffstrom) P2->P3 D1 Zugabe des Derivatisierungsreagenzes (z.B. MSTFA) P3->D1 D2 Reaktion (Erhitzen) D1->D2 A1 GC-MS-Injektion D2->A1 A2 Datenerfassung A1->A2 A3 Datenanalyse A2->A3

Abbildung 1. Allgemeiner Arbeitsablauf für die GC-MS-Analyse von 2-Methyl-3-phenylbutansäure.

Experimentelle Protokolle

Wichtiger Hinweis: Alle Derivatisierungsreaktionen sind feuchtigkeitsempfindlich. Es müssen wasserfreie Lösungsmittel und trockene Glasgeräte verwendet werden, und die Proben müssen vor der Reaktion gründlich getrocknet werden.[1][8]

Protokoll 1: Silylierung zur achiralen Analyse

Diese Methode wandelt die Carbonsäure in ihren Trimethylsilyl (TMS)-Ester um.

Materialien:

  • Getrockneter Probenextrakt

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin oder Acetonitril (wasserfrei)

  • Heizblock oder Ofen

  • GC-Autosampler-Fläschchen mit Septumkappen

Vorgehensweise:

  • Lösen Sie den getrockneten Probenextrakt in 50 µL wasserfreiem Pyridin in einem GC-Fläschchen.

  • Geben Sie 50-100 µL MSTFA + 1% TMCS hinzu.[5]

  • Verschließen Sie das Fläschchen fest.

  • Erhitzen Sie das Fläschchen für 30 Minuten bei 60 °C, um eine vollständige Reaktion zu gewährleisten.[5][10]

  • Kühlen Sie das Fläschchen auf Raumtemperatur ab. Die Probe ist nun zur Injektion in das GC-MS-System bereit.

Abbildung 2. Silylierung von 2-Methyl-3-phenylbutansäure zur Bildung eines flüchtigen Derivats.

Protokoll 2: Veresterung (Methylierung) zur achiralen Analyse

Diese Methode wandelt die Carbonsäure in ihren Methylester um.

Materialien:

  • Getrockneter Probenextrakt

  • Trimethylorthoacetat

  • Essigsäure

  • n-Hexan (GC-Qualität)

  • Heizblock und Ultraschallbad

Vorgehensweise:

  • Geben Sie den getrockneten Extrakt in ein Reaktionsgefäß.

  • Fügen Sie 0,75 ml Essigsäure und 1,5 ml Trimethylorthoacetat hinzu.[11]

  • Verschließen Sie das Gefäß und beschallen Sie es 3-5 Minuten lang mit Ultraschall.[11]

  • Erhitzen Sie das Gefäß 1 Stunde lang bei 60 °C.[11]

  • Dampfen Sie die restliche Flüssigkeit unter reduziertem Druck oder einem sanften Stickstoffstrom ein.

  • Lösen Sie den Rückstand in 1 ml n-Hexan und überführen Sie ihn in ein GC-Fläschchen für die Analyse.[11]

Protokoll 3: Chirale Derivatisierung zur Enantiomerentrennung

Dieses zweistufige Protokoll erzeugt diastereomere Ester, die auf einer Standard-GC-Säule getrennt werden können.

Materialien:

  • Getrockneter Probenextrakt

  • Chiraler Alkohol: z.B. (S)-(+)-2-Butanol oder (R)-(-)-2-Octanol

  • Thionylchlorid (SOCl₂) oder ein anderer Veresterungskatalysator

  • Silylierungsreagenz (MSTFA + 1% TMCS)

  • Heizblock

Vorgehensweise:

  • Veresterung:

    • Geben Sie 200 µL des chiralen Alkohols und eine katalytische Menge SOCl₂ zum getrockneten Extrakt in einem verschlossenen Reaktionsgefäß.[5]

    • Erhitzen Sie das verschlossene Gefäß 1 Stunde lang bei 100 °C.

    • Dampfen Sie das überschüssige Reagenz unter einem Stickstoffstrom ein.

  • Silylierung (falls erforderlich):

    • Anmerkung: Da 2-Methyl-3-phenylbutansäure keine zusätzlichen Hydroxylgruppen hat, ist dieser zweite Schritt nicht unbedingt erforderlich, wird aber oft durchgeführt, um sicherzustellen, dass alle potenziell reaktiven Stellen in einer komplexen Matrix derivatisiert sind.

    • Fügen Sie zum getrockneten Rückstand aus dem Veresterungsschritt 50-100 µL MSTFA + 1% TMCS hinzu.

    • Erhitzen Sie das verschlossene Fläschchen 15 Minuten lang bei 60 °C.[5]

  • Kühlen Sie das Fläschchen ab. Die Probe ist nun zur Injektion bereit.

G Abbildung 3. Logik der chiralen Trennung durch Diastereomerenbildung R_enantiomer R-Enantiomer RS_diastereomer R,S-Diastereomer R_enantiomer->RS_diastereomer S_enantiomer S-Enantiomer SS_diastereomer S,S-Diastereomer S_enantiomer->SS_diastereomer reagent + Chiraler Alkohol (z.B. S-2-Butanol)

References

Experimental protocols for working with 2-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylbutanoic acid is a carboxylic acid with a phenyl group and two methyl substituents on the butanoic acid backbone. Its structure suggests potential applications in drug discovery and development, drawing parallels with other phenyl-substituted short-chain fatty acids that exhibit biological activity. For instance, the structurally related 4-phenylbutyric acid is a known histone deacetylase (HDAC) inhibitor and chemical chaperone used in the treatment of urea (B33335) cycle disorders.[1] Furthermore, other short-chain fatty acids have been shown to influence metabolic and signaling pathways.[2][3]

These application notes provide a summary of the physicochemical properties of this compound, a detailed protocol for its enantioselective synthesis, and experimental protocols for investigating its potential biological activities based on the known effects of structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

PropertyValueReference
IUPAC Name This compound[4][5]
Synonyms 2-Methyl-3-phenylbutyric acid, alpha,beta-Dimethylhydrocinnamic acid[4][5]
CAS Number 19731-91-0[4][5]
Molecular Formula C₁₁H₁₄O₂[4][5]
Molecular Weight 178.23 g/mol [4][5]
XLogP3 2.6[4][5]
Hydrogen Bond Donor Count 1[4][5]
Hydrogen Bond Acceptor Count 2[4][5]
Rotatable Bond Count 3[4][5]

Experimental Protocols

I. Enantioselective Synthesis of (S)-2-Methyl-3-phenylbutanoic Acid

This protocol describes a method for the enantioselective synthesis of (S)-2-Methyl-3-phenylbutanoic acid via the alkylation of phenylacetic acid using a chiral lithium amide.[6]

Workflow for Enantioselective Synthesis

start Start chiral_amide Prepare Chiral Lithium Amide Solution start->chiral_amide enolate Form Enediolate of Phenylacetic Acid chiral_amide->enolate Add Phenylacetic Acid alkylation Alkylation with 2-Iodopropane (B156323) enolate->alkylation Add 2-Iodopropane quench Quench Reaction alkylation->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify end End purify->end

Workflow for the enantioselective synthesis of (S)-2-Methyl-3-phenylbutanoic acid.

Materials:

Procedure:

  • Preparation of Chiral Lithium Amide:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous THF.

    • Add this solution dropwise to the chiral lithium amide solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enediolate.

  • Alkylation:

    • Add 2-iodopropane (1.2 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 5-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure (S)-2-Methyl-3-phenylbutanoic acid.

II. In Vitro Fatty Acid β-Oxidation Assay

This protocol is designed to assess the effect of this compound on the β-oxidation of fatty acids in isolated hepatocytes.[7][8]

Workflow for Fatty Acid β-Oxidation Assay

start Start isolate Isolate Primary Hepatocytes start->isolate preincubate Pre-incubate Hepatocytes isolate->preincubate treat Treat with this compound preincubate->treat add_substrate Add [1-¹⁴C]palmitic acid treat->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Radioactivity of Acid-Soluble Metabolites stop_reaction->measure end End measure->end

Workflow for the in vitro fatty acid β-oxidation assay.

Materials:

  • Isolated primary hepatocytes

  • Krebs-Henseleit buffer (KHB) supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES

  • [1-¹⁴C]palmitic acid

  • Bovine serum albumin (BSA)

  • This compound stock solution

  • Perchloric acid

  • Scintillation cocktail and vials

Procedure:

  • Hepatocyte Preparation:

    • Isolate primary hepatocytes from a suitable animal model (e.g., mouse) using standard collagenase perfusion methods.

    • Resuspend the hepatocytes in KHB.

  • Assay Setup:

    • In microcentrifuge tubes, pre-incubate hepatocytes (e.g., 1 x 10⁶ cells/mL) with varying concentrations of this compound or vehicle control for 30 minutes at 37 °C.

  • β-Oxidation Reaction:

    • Prepare a solution of [1-¹⁴C]palmitic acid complexed with BSA.

    • Initiate the β-oxidation reaction by adding the [1-¹⁴C]palmitic acid-BSA complex to the hepatocyte suspension.

    • Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a final concentration of 0.6 M perchloric acid.

    • Centrifuge the samples to pellet the precipitated protein.

    • Collect the supernatant containing the acid-soluble metabolites (ASMs), which include [¹⁴C]acetyl-CoA and other short-chain acyl-CoAs.

    • Measure the radioactivity of the ASMs using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of β-oxidation as nanomoles of [¹⁴C]palmitic acid converted to ASMs per minute per milligram of protein.

    • Compare the rates between the control and this compound-treated groups.

Potential Biological Activity and Signaling Pathways

While there is limited direct data on the biological activity of this compound, its structural similarity to other phenylalkanoic acids allows for informed hypotheses about its potential roles in cellular processes.

Hypothetical Involvement in Fatty Acid β-Oxidation

Given its structure as a substituted fatty acid, this compound may be a substrate for or an inhibitor of the fatty acid β-oxidation pathway. This pathway is a critical source of energy, particularly in the liver and muscle.

compound This compound activation Acyl-CoA Synthetase compound->activation acyl_coa 2-Methyl-3-phenylbutanoyl-CoA activation->acyl_coa transport Carnitine Shuttle acyl_coa->transport mitochondrion Mitochondrion transport->mitochondrion beta_oxidation β-Oxidation Spiral mitochondrion->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca TCA Cycle acetyl_coa->tca energy ATP Production tca->energy

Hypothetical metabolic fate of this compound via β-oxidation.
Potential Interaction with BMP Signaling

Studies on the related compound, 2-methylbutyric acid, have shown a negative association with Bone Morphogenetic Protein 6 (BMP-6) in patients undergoing hemodialysis.[2] This suggests that this compound could potentially modulate BMP signaling pathways, which are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

compound This compound bmp6 BMP-6 compound->bmp6 Inhibition? receptor BMP Receptor bmp6->receptor Binds smad SMAD 1/5/8 Phosphorylation receptor->smad smad4 SMAD4 Complex smad->smad4 nucleus Nucleus smad4->nucleus transcription Gene Transcription nucleus->transcription response Cellular Response transcription->response

Potential modulation of the BMP-6 signaling pathway.

Quantitative Data on Related Compounds

The following table summarizes quantitative data on the biological activity of compounds structurally related to this compound. This information can guide the design of experiments to investigate the activity of the title compound.

CompoundAssayTarget/EffectQuantitative DataReference
4-Phenylbutyric acid In vitro translation assayProtein synthesis inhibitionIC₅₀ ≈ 5 mM[9]
4-Phenylbutyric acid Histone Deacetylase InhibitionHDAC inhibitor-[1]
2-Isopropyl-4-phenylbutanoic acid In vitro protein aggregationPrevents aggregation of misfolded proteins2-10 fold more effective than 4-PBA[4]
2-Methylbutyric acid Proteomics in hemodialysis patientsNegative association with BMP-6β coefficient -1.00 (p < 0.001)[2]

Disclaimer: The biological activities and signaling pathway interactions described for this compound are hypothetical and based on data from structurally related compounds. Experimental validation is required to confirm these potential effects.

References

Application Notes: 2-Methyl-3-phenylbutanoic Acid as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-3-phenylbutanoic acid as a versatile chiral building block in the synthesis of complex organic molecules. This document details its application in asymmetric synthesis, focusing on the preparation of key chiral intermediates for pharmaceutical development. Included are detailed experimental protocols, quantitative data, and visualizations to aid in the practical application of this valuable synthon.

Introduction

This compound is a chiral carboxylic acid that serves as a valuable precursor in the stereoselective synthesis of a variety of organic compounds. Its defined stereocenters at the α and β positions make it an important building block for introducing specific chirality into larger, more complex molecules. The phenyl group and the methyl substituents provide a unique steric and electronic profile that can influence the stereochemical outcome of reactions at or near the carboxylic acid functionality.

A significant application of chiral this compound lies in the synthesis of biologically active molecules where specific stereoisomers are required for therapeutic efficacy. This includes the preparation of intermediates for drug candidates that interact with chiral biological targets such as enzymes and receptors.

Asymmetric Synthesis of (2S,3S)-2-Methyl-3-phenylbutanoic Acid using a Chiral Auxiliary

The preparation of enantiomerically pure this compound is a critical first step for its use as a chiral building block. A common and effective method for achieving high stereoselectivity is through the use of a chiral auxiliary. The following protocol describes the diastereoselective alkylation of an N-acyl sultam, a reliable method for establishing the desired (2S,3S) stereochemistry. This approach utilizes a bornane-10,2-sultam as the chiral auxiliary to direct the methylation of a phenylacetyl-derived intermediate.

Experimental Workflow

The overall synthetic strategy involves three main stages: acylation of the chiral auxiliary, diastereoselective methylation to introduce the second chiral center, and subsequent hydrolysis to release the target chiral carboxylic acid and recover the auxiliary.

G cluster_acylation Acylation cluster_methylation Diastereoselective Methylation cluster_hydrolysis Auxiliary Cleavage A Phenylacetic Acid C Phenylacetyl Chloride A->C SOCl₂ B Thionyl Chloride E N-(Phenylacetyl)-(2S)-bornane-10,2-sultam C->E (2S)-Bornane-10,2-sultam, n-BuLi, THF D (2S)-Bornane-10,2-sultam D->E F N-(Phenylacetyl)-(2S)-bornane-10,2-sultam H Enolate Intermediate F->H NaHMDS, THF, -78 °C G Sodium Hexamethyldisilazide (NaHMDS) G->H J N-((2S,3S)-2-Methyl-3-phenylbutanoyl) -(2S)-bornane-10,2-sultam H->J CH₃I I Methyl Iodide I->J K N-((2S,3S)-2-Methyl-3-phenylbutanoyl) -(2S)-bornane-10,2-sultam M (2S,3S)-2-Methyl-3-phenylbutanoic Acid K->M LiOH, H₂O₂, THF/H₂O N Recovered (2S)-Bornane-10,2-sultam K->N Workup L LiOH, H₂O₂ L->M G A (2S,3S)-2-Methyl-3-phenylbutanoic Acid B Amide Coupling A->B R-NH₂, Coupling Agent C Esterification A->C R-OH, Acid Catalyst D Reduction A->D LiAlH₄ or BH₃ E Chiral Amide B->E F Chiral Ester C->F G Chiral Alcohol D->G

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of 2,3-Dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of 2,3-dimethylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 2,3-dimethylbutanoic acid considered challenging?

A1: The chiral separation of 2,3-dimethylbutanoic acid can be difficult due to several factors. Its small size and structural flexibility can make it difficult for chiral selectors to differentiate between the enantiomers. Additionally, it lacks a chromophore, which makes UV detection in HPLC challenging without derivatization. The two methyl groups near the chiral center can also cause steric hindrance, potentially interfering with the interactions required for separation on a chiral stationary phase.[1]

Q2: What are the most common analytical methods for the chiral separation of 2,3-dimethylbutanoic acid?

A2: The most prevalent methods for the chiral separation of 2,3-dimethylbutanoic acid are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[1][2] Both techniques typically require derivatization of the carboxylic acid to improve chromatographic behavior and detection.[1][2] Alternative methods include enzymatic kinetic resolution and diastereomeric crystallization.[1]

Q3: Is derivatization always necessary for the chiral separation of 2,3-dimethylbutanoic acid?

A3: For Chiral GC, derivatization to a volatile ester is essential.[1] For Chiral HPLC, derivatization is highly recommended to introduce a UV-active or fluorescent moiety for sensitive detection and to enhance interactions with the chiral stationary phase.[1][3] While direct analysis on certain chiral columns might be possible, it is less common and often results in poor resolution.[1]

Q4: What are some common derivatizing agents for 2,3-dimethylbutanoic acid?

A4: For GC analysis, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create more volatile and thermally stable TMS-esters.[4][5] Esterification agents such as Pentafluorobenzyl bromide (PFBBr) or Boron trifluoride-methanol solution (BF3-MeOH) are also common for GC.[2][4] For HPLC, derivatization with a chiral amine, such as (R)- or (S)-1-(1-anthryl)ethylamine, can form diastereomers that are separable on a standard achiral column and provide a strong UV chromophore.[2]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Problem: Poor or No Resolution of Enantiomers

Possible CauseTroubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Screen different types of polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® OD-H or Chiralpak® AD-H).[3][5] The choice of CSP is critical for successful chiral separation.[6]
Incorrect Mobile Phase Composition Optimize the mobile phase by systematically varying the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).[1] Even small changes in the modifier percentage can significantly impact resolution.[1]
Lack of Strong Interacting Moiety Derivatize the carboxylic acid to an amide or ester with a chromophoric group (e.g., p-bromophenacyl ester) to enhance π-π interactions with the CSP.[1]
Inappropriate Column Temperature Investigate the effect of column temperature. Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[1]

Problem: Peak Tailing

Possible CauseTroubleshooting Step
Secondary Interactions with Stationary Phase Add a small amount of a competitive agent, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), to the mobile phase to block active sites on the silica (B1680970) support.[1][5]
Column Overload Reduce the injection volume or the concentration of the sample to avoid overloading the column.[1]
Inappropriate Mobile Phase pH (Reversed-Phase) If using a reversed-phase method, adjust the mobile phase pH to ensure the carboxylic acid is in a single ionic form (either fully protonated or deprotonated).[1]
Chiral Gas Chromatography (GC)

Problem: Poor or No Resolution of Enantiomers

Possible CauseTroubleshooting Step
Inappropriate Chiral Stationary Phase Ensure you are using a suitable chiral GC column. Cyclodextrin-based chiral columns are commonly employed for this type of separation.[1]
Suboptimal Temperature Program Optimize the temperature ramp rate and the initial and final temperatures. A slower ramp rate can often improve the separation of closely eluting peaks.[1]
Incorrect Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (e.g., helium, hydrogen) to achieve the best column efficiency.[1]

Problem: Broad or Tailing Peaks

Possible CauseTroubleshooting Step
Incomplete Derivatization Ensure the derivatization reaction (e.g., esterification) has gone to completion. Analyze a small aliquot of the reaction mixture to check for any unreacted starting material.[1]
Active Sites in the GC System Use a deactivated liner and ensure the column is properly conditioned to minimize interactions that can cause peak tailing.[1]
Sample Degradation Make sure the injection port temperature is not too high, as this could cause the degradation of the derivatized analyte.[1]
Column Contamination Bake out the column at the maximum recommended temperature to remove any contaminants that may be affecting peak shape.[1]

Experimental Protocols

Protocol 1: Derivatization of 2,3-Dimethylbutanoic Acid for Chiral GC-MS Analysis (Silylation)
  • Sample Preparation: Ensure the sample containing 2,3-dimethylbutanoic acid is dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen, as water can interfere with the silylation reaction.[4]

  • Reagent Addition: To 1-10 mg of the dried sample in a reaction vial, add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 100 µL of BSTFA (with 1% TMCS as a catalyst for sterically hindered acids).[4]

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.[5]

  • Analysis: After allowing the vial to cool to room temperature, the sample is ready for injection into the GC-MS system.[4][5]

Protocol 2: Derivatization of 2,3-Dimethylbutanoic Acid for Chiral HPLC Analysis (Diastereomer Formation)
  • Reaction Setup: In a microcentrifuge tube, dissolve approximately 1 mg of the 2,3-dimethylbutanoic acid sample in 500 µL of a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).[3]

  • Reagent Addition: Add 1.2 equivalents of a chiral amine derivatizing agent (e.g., (S)-(-)-α-phenylethylamine) and 1.5 equivalents of a coupling agent (e.g., DCC or EDC).[3][7]

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours or until complete.[3]

  • Workup: If necessary, quench the reaction by adding a small amount of water. Centrifuge the mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).[3]

  • Analysis: The resulting solution containing the diastereomeric amides can be directly analyzed by HPLC on a standard achiral column (e.g., C18).[2][3]

Data Presentation

Table 1: Typical Starting Conditions for Chiral HPLC Separation

ParameterCondition
Column Chiralcel® OD-H or Chiralpak® AD-H (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm[3][5]
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA[5]
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C[8]
Detection UV at 210 nm (note: sensitivity may be low without derivatization)[8]

Table 2: Typical Starting Conditions for Chiral GC Separation

ParameterCondition
Column Chiral Cyclodextrin-based column (e.g., Rt-βDEX)[5]
Carrier Gas Helium or Hydrogen[2]
Injector Temperature 250 °C[2]
Detector Temperature 250 °C[2]
Oven Program Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) at a slow rate (e.g., 2-5°C/min).

Visualizations

hplc_troubleshooting start Poor HPLC Resolution csp Check Chiral Stationary Phase (CSP) start->csp Inappropriate CSP? mobile_phase Optimize Mobile Phase (Solvent Ratio & Additives) start->mobile_phase Suboptimal Mobile Phase? derivatization Consider Derivatization start->derivatization Weak Interactions? temperature Adjust Column Temperature start->temperature Temperature Effect? csp_sol Screen different polysaccharide-based CSPs csp->csp_sol mobile_phase_sol Vary alcohol modifier %. Add 0.1% TFA for tailing. mobile_phase->mobile_phase_sol derivatization_sol Derivatize to enhance interaction and detection. derivatization->derivatization_sol temperature_sol Lower temperature to improve stability of complexes. temperature->temperature_sol

Caption: Troubleshooting logic for poor HPLC resolution.

gc_workflow start Racemic 2,3-Dimethylbutanoic Acid derivatize Derivatization (e.g., Silylation with BSTFA) start->derivatize gc_injection Inject Derivatized Sample into GC-MS derivatize->gc_injection separation Separation on Chiral Column (e.g., Cyclodextrin-based) gc_injection->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis (Peak Integration, ee% Calculation) detection->analysis

Caption: Workflow for chiral GC-MS analysis.

References

Technical Support Center: Optimizing HPLC Methods for 2-Methyl-3-phenylbutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Methyl-3-phenylbutanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing, where a peak is asymmetrical with a drawn-out tail, is a common issue when analyzing acidic compounds like this compound.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1]

  • Cause 1: Silanol (B1196071) Interactions: Residual silanol groups (-Si-OH) on the silica-based stationary phase can interact with the carboxylic acid group of your analyte, leading to tailing.[1] This is especially prevalent at mid-range pH where silanols can be ionized.

  • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of the silanol groups, minimizing these secondary interactions.[1] An excellent rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your target compound. For carboxylic acids, a mobile phase containing a small amount of an acid like formic acid, acetic acid, or phosphoric acid is often effective.[3]

  • Cause 2: Insufficient Buffering: If the mobile phase is not adequately buffered, the pH at the column head can differ from the bulk mobile phase, leading to inconsistent ionization of the analyte and peak tailing.[1]

  • Solution 2: Use a Buffer: Incorporate a buffer into your aqueous mobile phase to maintain a constant pH. Phosphate (B84403) buffers are commonly used, but for LC-MS applications, volatile buffers like formate (B1220265) or acetate (B1210297) are preferred.[4]

  • Cause 3: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2]

  • Solution 3: Reduce Injection Volume/Concentration: Try reducing the amount of sample injected onto the column.[5]

Q2: My retention times for this compound are inconsistent between injections. What could be the cause?

A2: Retention time variability can compromise the reliability of your analytical method. Several factors can contribute to this issue.

  • Cause 1: Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, you may observe drifting retention times.[6]

  • Solution 1: Sufficient Equilibration Time: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[5]

  • Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.[7] Changes in pH of the aqueous portion can also occur due to absorption of atmospheric CO2.[7]

  • Solution 2: Fresh Mobile Phase & Covered Reservoirs: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[7] Online mixing of solvents is generally preferable to pre-mixing.[7]

  • Cause 3: Fluctuations in Temperature: Temperature variations can affect mobile phase viscosity and analyte retention, leading to shifts in retention time.[8]

  • Solution 3: Use a Column Oven: Employ a thermostatically controlled column oven to maintain a consistent temperature throughout your analysis.[5]

  • Cause 4: Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and inconsistent flow rates, directly impacting retention times.[5][6]

  • Solution 4: System Check: Regularly inspect your HPLC system for any leaks in fittings, pump seals, and connections.[5]

Q3: I am struggling to achieve chiral separation of the enantiomers of this compound. What should I consider?

A3: Chiral separation requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP).

  • Cause 1: Incorrect Column Selection: Not all chiral columns are suitable for every compound. The choice of CSP is critical for successful enantioseparation.

  • Solution 1: Screen Different Chiral Columns: Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®, Chiralcel®), are often effective for separating chiral acids.[9] It may be necessary to screen several different types of chiral columns to find the one that provides the best selectivity for your analyte.

  • Cause 2: Inappropriate Mobile Phase: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in chiral recognition.

  • Solution 2: Optimize the Mobile Phase: For polysaccharide-based columns, mobile phases consisting of hexane/isopropanol or hexane/ethanol (B145695) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) are common in normal-phase mode. In reversed-phase mode, mixtures of acetonitrile (B52724) or methanol (B129727) with a buffered aqueous phase are used.[1] The type of organic modifier (e.g., ethanol vs. isopropanol) and the concentration of the acidic additive can significantly impact the separation.[9]

  • Cause 3: Temperature Effects: Temperature can influence the interactions between the analyte and the chiral stationary phase, thereby affecting the resolution of the enantiomers.

  • Solution 3: Evaluate Different Temperatures: Analyze your sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to see how it impacts the separation.

Experimental Protocols

Below is a detailed methodology for a typical reversed-phase HPLC analysis of this compound. This protocol can serve as a starting point for method development.

1. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a UV detector is recommended.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for achiral analysis. For chiral separations, a polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OJ-H) should be used.

  • Mobile Phase:

    • Achiral: A mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer at pH 3) and an organic phase (acetonitrile or methanol).[10]

    • Chiral (Reversed-Phase): A mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate at pH 3) and an organic modifier like acetonitrile or ethanol.[1]

  • Elution Mode: Isocratic or gradient elution can be used. A scouting gradient is often employed during method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 220-225 nm.[10][11]

  • Injection Volume: 10 µL.

3. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions to determine the retention time and response of this compound.

  • Inject the sample solutions for analysis.

Data Presentation

The following tables summarize typical starting conditions and parameters that can be optimized for the HPLC analysis of this compound, based on methods for similar compounds.

Table 1: Recommended Starting HPLC Conditions (Achiral Analysis)

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Table 2: Parameters for Chiral Method Development

ParameterVariable to TestRationale
Chiral Column Chiralpak® IA/IB/AD, Chiralcel® OD/OJDifferent selectors offer varying chiral recognition capabilities.[9]
Mobile Phase (NP) Hexane/Ethanol, Hexane/IsopropanolVarying alcohol modifier can alter selectivity.
Mobile Phase (RP) Acetonitrile, MethanolAffects hydrophobic interactions and can change elution order.
Acidic Modifier TFA, Acetic Acid (0.1%)Improves peak shape and can influence chiral separation.
Temperature 15 °C, 25 °C, 40 °CCan enhance or decrease resolution between enantiomers.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common HPLC issues.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Sample & Standard Preparation equilibration System & Column Equilibration prep_sample->equilibration prep_mobile_phase Mobile Phase Preparation prep_mobile_phase->equilibration injection Inject Blank, Standards, & Samples equilibration->injection detection Data Acquisition (UV Detector) injection->detection integration Peak Integration & Identification detection->integration quantification Quantification & Reporting integration->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_hplc rect_node rect_node start Problem Observed? peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Variable? start:e->retention_time:w no no_peaks No/Small Peaks? start:s->no_peaks:w no tailing Tailing? peak_shape->tailing yes sol_equilibrate Increase Column Equilibration Time retention_time->sol_equilibrate yes sol_ph Adjust Mobile Phase pH (Lower pH for Acid) tailing->sol_ph yes sol_buffer Add/Increase Buffer Concentration tailing->sol_buffer Consider sol_overload Reduce Sample Concentration/Volume tailing->sol_overload Consider split Splitting? sol_mobile_phase Prepare Fresh Mobile Phase sol_equilibrate->sol_mobile_phase If persists sol_temp Use Column Oven sol_mobile_phase->sol_temp If persists

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Synthesis of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-phenylbutanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when employing the Grignard reaction, a common synthetic route.

Q1: Why is my Grignard reaction not initiating?

A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Several factors could be preventing your reaction from starting:

  • Presence of Water: Grignard reagents are extremely reactive towards protic solvents like water. Ensure all glassware is rigorously dried, preferably by flame-drying or oven-drying, and that all solvents are anhydrous.

  • Quality of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by crushing the turnings just before use, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. A color change (brownish) and gentle bubbling indicate successful initiation.

  • Purity of Reagents: The alkyl or aryl halide must be pure and free of water. Consider passing it through a column of activated alumina (B75360) before use to remove any residual moisture.

Q2: My Grignard reaction started but then stopped, and the yield is very low. What could be the cause?

A2: A stalled Grignard reaction leading to low yields can be attributed to several factors:

  • Insufficient Mixing: The reaction occurs on the surface of the magnesium. Ensure efficient stirring to maintain contact between the reactants.

  • Side Reactions: The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting halide. This can be minimized by slow, dropwise addition of the halide to the magnesium suspension.

  • Reaction with Carbon Dioxide: If your target is the carboxylic acid, ensure a constant and sufficient supply of dry carbon dioxide (dry ice). The Grignard reagent can also react with atmospheric CO2, so maintaining an inert atmosphere (like nitrogen or argon) until the carboxylation step is crucial.

Q3: I am observing a significant amount of a biphenyl (B1667301) byproduct. How can I minimize this?

A3: The formation of biphenyl is a known side product in Grignard reactions involving phenylmagnesium bromide. This occurs through a coupling reaction. To minimize its formation:

  • Control the Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.

  • Slow Addition: Add the bromobenzene (B47551) to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.

Q4: The purification of my this compound is proving difficult. What are the common impurities and how can I remove them?

A4: Common impurities include unreacted starting materials, the biphenyl byproduct, and potentially some ester if an ester was used as the starting material for a different synthetic route. A typical purification protocol involves:

  • Aqueous Workup: After the reaction is complete, quenching with a dilute acid (like HCl) will protonate the carboxylate salt.

  • Extraction: The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Washing the organic layer with a basic solution (e.g., sodium bicarbonate) will convert the carboxylic acid to its salt, which will move to the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Acidification and Re-extraction: The aqueous layer can then be acidified, and the pure carboxylic acid re-extracted into an organic solvent.

  • Further Purification: If necessary, column chromatography or recrystallization can be employed for further purification.

Frequently Asked Questions (FAQs)

Q5: What is the most common method for synthesizing this compound?

A5: A widely used method is the Grignard reaction. This involves the reaction of a suitable Grignard reagent (e.g., 1-phenylpropylmagnesium bromide) with carbon dioxide (dry ice) to form the corresponding carboxylate, which is then protonated to yield the carboxylic acid.

Q6: Are there alternative synthetic routes to this compound?

A6: Yes, several alternative methods exist, including:

  • Reformatsky Reaction: This reaction involves the use of an alpha-halo ester and an aldehyde or ketone in the presence of zinc metal to form a beta-hydroxy ester, which can then be further manipulated to yield the desired carboxylic acid. The organozinc reagents in the Reformatsky reaction are less reactive than Grignard reagents, which can sometimes be advantageous.[1][2][3][4][5]

  • Oxidation of the Corresponding Alcohol: If 2-methyl-3-phenyl-1-butanol is available, it can be oxidized to the carboxylic acid using a suitable oxidizing agent.

  • Enantioselective Synthesis: For the synthesis of specific stereoisomers, methods like asymmetric hydrogenation or the use of chiral auxiliaries can be employed. One reported synthesis of (2S,3S)-2-methyl-3-phenylbutanoic acid has a reference yield of 67.0%.

Q7: What are the critical safety precautions to take during a Grignard synthesis?

A7: Grignard reagents are highly reactive and require careful handling:

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture.

  • Inert Atmosphere: It is best to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. The reaction should be cooled in an ice bath, and the reagents should be added slowly to control the reaction rate.

  • Flammable Solvents: Diethyl ether and THF are common solvents and are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

Data Presentation

Table 1: Reported Yield for a Stereoisomer of this compound

StereoisomerSynthesis MethodReported Yield
(2S,3S)-2-methyl-3-phenylbutanoic acidNot specified in abstract67.0%

Note: Specific reaction conditions for this yield were not available in the provided search results.

Experimental Protocols

Protocol 1: General Procedure for Grignard Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Bromo-1-phenylpropane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 6M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

    • Place magnesium turnings in the flask.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromo-1-phenylpropane in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Carefully and slowly, add crushed dry ice to the reaction mixture with vigorous stirring. Add the dry ice in small portions to avoid excessive foaming.

    • Continue stirring until the mixture comes to room temperature.

  • Workup and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

    • Separate the aqueous layer containing the carboxylate salt.

    • Acidify the aqueous layer with concentrated HCl until the solution is acidic (test with pH paper).

    • Extract the precipitated this compound with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Grignard_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_carboxylation Carboxylation cluster_product Final Product 1_Bromo_1_phenylpropane 1-Bromo-1-phenylpropane Grignard_Reagent 1-Phenylpropylmagnesium bromide (Grignard Reagent) 1_Bromo_1_phenylpropane->Grignard_Reagent + Mg, Solvent Mg Mg Mg->Grignard_Reagent Solvent Anhydrous Ether/THF Carboxylate Magnesium Carboxylate Salt Grignard_Reagent->Carboxylate + CO2 CO2 CO2 (Dry Ice) CO2->Carboxylate Final_Product This compound Carboxylate->Final_Product + H3O+ Acid_Workup H3O+ Acid_Workup->Final_Product Experimental_Workflow Start Start Reagent_Prep Prepare Anhydrous Reagents and Glassware Start->Reagent_Prep Grignard_Formation Form Grignard Reagent Reagent_Prep->Grignard_Formation Carboxylation React with Dry Ice (CO2) Grignard_Formation->Carboxylation Workup Acidic Workup Carboxylation->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Base Wash, Acidification, and Re-extraction Extraction->Purification Analysis Analyze Product (NMR, IR, etc.) Purification->Analysis End End Analysis->End Troubleshooting_Yield Low_Yield Low Yield? Reaction_Initiated Did the reaction initiate? Low_Yield->Reaction_Initiated Yes Check_Anhydrous Check for moisture. Ensure anhydrous conditions. Low_Yield->Check_Anhydrous No Side_Reactions Check for side reactions (e.g., Wurtz coupling). Reaction_Initiated->Side_Reactions Yes Incomplete_Reaction Reaction may be incomplete. Increase reaction time/temp. Reaction_Initiated->Incomplete_Reaction No Activate_Mg Activate Magnesium. Check_Anhydrous->Activate_Mg Slow_Addition Use slow, dropwise addition of halide. Side_Reactions->Slow_Addition Yes Purification_Loss Product loss during purification? Side_Reactions->Purification_Loss No Success Yield Improved Slow_Addition->Success Incomplete_Reaction->Success Optimize_Purification Optimize extraction and purification steps. Purification_Loss->Optimize_Purification Yes Purification_Loss->Success No Optimize_Purification->Success

References

Technical Support Center: Overcoming Challenges in 2-Methyl-3-phenylbutanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying 2-Methyl-3-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a solid carboxylic acid, include:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical for success.

  • Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating the acidic product from neutral or basic impurities.[1][2][3]

  • Column Chromatography: Silica (B1680970) gel chromatography can be used for challenging separations, especially when dealing with impurities of similar polarity.[1]

  • Vacuum Distillation: This may be applicable if the compound is thermally stable and the impurities have significantly different boiling points.[2]

Q2: My purified this compound is a yellow or brown tinted solid. What causes this discoloration and how can I remove it?

A2: A yellow or brown tint in the final product often indicates the presence of residual oxidizable organic impurities or trace amounts of catalyst from the synthesis.[4] To address this, consider the following:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[4]

  • Oxidative Treatment: In some cases, treating the crude acid with a mild oxidizing agent like hydrogen peroxide can help to decolorize the sample before final purification.[4]

Q3: I am observing significant product loss during the acid-base extraction. What are the likely reasons?

A3: Significant product loss during an acid-base extraction is typically due to incorrect pH levels or the formation of emulsions.[4] To minimize loss:

  • Ensure the pH of the aqueous phase is at least 2-3 units above the pKa of the carboxylic acid to fully deprotonate and dissolve it in the aqueous layer.[3][4]

  • When re-acidifying to precipitate the product, lower the pH to at least 2-3 units below the pKa.[3][4]

Q4: My this compound streaks badly on a silica TLC plate. How can I get a clean spot?

A4: Streaking of carboxylic acids on silica TLC plates is a common problem caused by the strong interaction between the acidic proton of the carboxyl group and the silica gel.[1] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This keeps the compound in its protonated form, leading to a more defined spot.

Troubleshooting Guides

Issue 1: Product "Oils Out" or Forms a Sticky Gum During Recrystallization

Potential Causes:

  • The chosen recrystallization solvent has poor solvency characteristics for this compound.

  • The presence of impurities is depressing the melting point and preventing crystal lattice formation.[1]

  • The solution is being cooled too rapidly.[5]

Recommended Solutions:

SolutionDescriptionExpected Outcome
Trituration Stir the oily product with a non-polar solvent in which it is insoluble (e.g., hexanes or petroleum ether).[1]Induction of solidification, yielding a filterable solid.
Solvent System Change Attempt recrystallization from a different solvent or a binary solvent mixture. Good options for carboxylic acids include toluene, ethanol/water, or ethyl acetate/hexanes.[1]Formation of well-defined crystals upon cooling.
Scratching Use a glass rod to scratch the inside surface of the flask below the solvent level to provide nucleation sites for crystal growth.[1]Initiation of crystallization.
Slow Cooling Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[5]Formation of larger, purer crystals.[5]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen boiling solvent.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.[4]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

G start Product 'Oils Out' During Recrystallization trituration Attempt Trituration with Non-Polar Solvent start->trituration change_solvent Change Recrystallization Solvent/Mixture trituration->change_solvent Fails solid_product Solid Product Obtained trituration->solid_product Success scratch Scratch Inner Surface of Flask change_solvent->scratch slow_cool Ensure Slow Cooling scratch->slow_cool repurify Re-purify a Small Sample by Chromatography slow_cool->repurify Fails slow_cool->solid_product Success repurify->solid_product

References

2-Methyl-3-phenylbutanoic acid peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 2-Methyl-3-phenylbutanoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[2][3] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The primary cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][4] For acidic compounds like this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with acidic analytes, causing tailing.[1][5] This is particularly problematic with older, Type A silica (B1680970) columns which have a higher content of acidic silanol groups and trace metal impurities.[4][6]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[7] For acidic compounds, a mobile phase pH below the analyte's pKa is generally recommended to keep it in a single, un-ionized form.[2][8]

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH or mask the activity of residual silanol groups, leading to inconsistent interactions and peak tailing.[2][6]

  • Column Issues: Physical problems with the column, such as voids in the packing bed, a partially blocked inlet frit, or contamination, can disrupt the flow path and cause peak distortion.[1][5]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, or poorly made connections, can increase dead volume and contribute to peak tailing.[2][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2][5]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[7][8][9][10] To ensure a sharp, symmetrical peak, the analyte should ideally be in a single ionization state. For an acidic compound, setting the mobile phase pH at least 2 units below its pKa will ensure it is predominantly in its un-ionized, more hydrophobic form.[11] This minimizes secondary ionic interactions with the stationary phase and promotes a single retention mechanism, leading to improved peak symmetry.[12] Conversely, a pH near the pKa can cause the compound to be present in both ionized and un-ionized forms, resulting in a broadened or tailing peak.[7]

Q4: Can the choice of HPLC column influence peak tailing for acidic compounds?

A4: Absolutely. The choice of column is crucial for minimizing peak tailing.[4] Modern columns packed with high-purity, Type B silica, which has a lower content of acidic silanol groups and metal impurities, are less prone to causing tailing.[4][13] Additionally, columns that are "end-capped" have their residual silanol groups chemically deactivated, further reducing the potential for secondary interactions with acidic analytes.[1][14] For particularly challenging separations, alternative stationary phases like polymer-based or hybrid silica-organic columns can offer improved performance and pH stability.[4][13]

Q5: Can the injection solvent affect peak shape?

A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[2][5] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[2]

Troubleshooting Guide for Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_ph 1. Optimize Mobile Phase pH (Set pH < pKa of analyte) start->check_ph check_buffer 2. Adjust Buffer Concentration (10-50 mM) check_ph->check_buffer Issue Persists solution Symmetrical Peak Achieved (Tf <= 1.2) check_ph->solution Resolved check_column 3. Evaluate Column (Use high-purity, end-capped column) check_buffer->check_column Issue Persists check_buffer->solution Resolved check_instrument 4. Inspect HPLC System (Check for dead volume, leaks) check_column->check_instrument Issue Persists check_column->solution Resolved check_sample 5. Verify Sample Preparation (Solvent match, concentration) check_instrument->check_sample Issue Persists check_instrument->solution Resolved check_sample->solution Resolved

Caption: A stepwise workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

Rationale: The most common cause of peak tailing for acidic compounds is an inappropriate mobile phase pH. Ensuring the analyte is in a single, un-ionized state is crucial for good peak shape.

Protocol: Mobile Phase pH Adjustment

  • Determine pKa: Find the pKa of this compound.

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with different pH values, buffered at least 2 pH units below the analyte's pKa. Use a suitable buffer such as phosphate (B84403) or formate.

  • Chromatographic Analysis: Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:0.1% Formic Acid in water). Inject a standard solution of this compound.

  • Record Data: Record the chromatogram and calculate the tailing factor.

  • Iterative Testing: Repeat steps 3 and 4 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated before each injection.

  • Data Analysis: Compare the tailing factors to identify the optimal pH for a symmetrical peak.

Step 2: Column Evaluation and Selection

Rationale: Secondary interactions with the silica stationary phase are a major contributor to peak tailing. Using a modern, high-purity, end-capped column can significantly mitigate this issue.

Protocol: Column Comparison

  • Select Columns: If peak tailing persists, test a different column. Choose a high-purity, end-capped C18 or a column with an alternative stationary phase (e.g., phenyl-hexyl).

  • Installation and Equilibration: Install the new column and equilibrate it with the optimized mobile phase from Step 1.

  • Analysis: Inject the standard solution of this compound.

  • Comparison: Compare the peak shape and tailing factor with the results from the previous column. A significant improvement indicates that the original column's stationary phase was contributing to the tailing.

Step 3: System and Instrumental Check

Rationale: Physical issues within the HPLC system can introduce extra-column volume, leading to peak broadening and tailing.

Protocol: System Audit

  • Tubing: Ensure all tubing, especially between the injector, column, and detector, is as short as possible and has a narrow internal diameter (e.g., 0.12 mm).

  • Connections: Check all fittings to ensure they are properly tightened and that there are no gaps that could create dead volume.

  • Column Inlet Frit: If the column has been used extensively, the inlet frit may be partially blocked. Try back-flushing the column (if recommended by the manufacturer) or replacing the frit.

  • Guard Column: If a guard column is used, ensure it is not old or contaminated, as this can also cause peak distortion. Replace it if necessary.

Data Summary

The following table summarizes the expected impact of key parameters on the peak tailing of this compound.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)Rationale
Mobile Phase pH pH ≈ pKa> 1.5pH << pKa (e.g., pH 2.5-3.0)≤ 1.2Suppresses ionization of the acidic analyte, minimizing secondary interactions.[4][12]
Column Type Type A Silica> 1.8Type B Silica (End-capped)≤ 1.3Reduces active silanol sites available for secondary interactions.[1][4]
Buffer Concentration < 10 mM> 1.420 - 50 mM≤ 1.2Maintains a stable pH and masks residual silanol activity.[2][12]
Tubing I.D. 0.25 mm> 1.30.12 mm≤ 1.2Minimizes extra-column band broadening that can contribute to peak tailing.[2]

Signaling and Interaction Pathway

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for acidic analytes and how pH optimization mitigates this effect.

Chemical_Interactions cluster_0 Suboptimal pH (pH ≈ pKa) cluster_1 Optimal pH (pH << pKa) Analyte_mix Analyte (R-COOH / R-COO⁻) Silanol_ionized Ionized Silanol (Si-O⁻) Analyte_mix->Silanol_ionized Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silanol_ionized->Tailing Causes Analyte_neutral Analyte (R-COOH) Stationary_Phase Hydrophobic Stationary Phase (C18) Analyte_neutral->Stationary_Phase Hydrophobic Interaction (Primary Retention) Silanol_neutral Protonated Silanol (Si-OH) Symmetrical_Peak Symmetrical Peak Stationary_Phase->Symmetrical_Peak Leads to

References

Technical Support Center: Enantiomeric Excess Determination of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development of enantiomeric excess (e.e.) determination for 2-Methyl-3-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the enantiomeric excess of this compound?

A1: The primary techniques for separating and quantifying the enantiomers of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Chiral HPLC and GC are the most prevalent methods due to their high resolution and accuracy.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is often highly recommended, particularly for GC analysis, to convert the carboxylic acid into a more volatile ester.[2] For HPLC, while direct analysis is possible, derivatization can improve peak shape, detection sensitivity (especially if a chromophore is introduced), and interaction with the chiral stationary phase.

Q3: How do I choose the right chiral column for HPLC separation?

A3: Column selection is largely an empirical process.[3] However, for carboxylic acids like this compound, polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns (like CHIROBIOTIC phases) are excellent starting points for method development.[4] It is advisable to screen a few different columns to find the one that provides the best selectivity.

Q4: What are typical mobile phases for the chiral HPLC separation of this compound?

A4: For polysaccharide-based columns, normal-phase chromatography is common, using a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.[5] Adding a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA), can significantly improve the peak shape of acidic analytes.[4] For macrocyclic glycopeptide columns, polar ionic, polar organic, and reversed-phase modes can also be effective.

Q5: Can I use NMR to determine the enantiomeric excess?

A5: Yes, NMR spectroscopy can be a rapid method for determining enantiomeric excess.[6] This technique typically involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers, allowing for their quantification by integrating the corresponding peaks.[1][7]

Troubleshooting Guides

Chiral HPLC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor or No Enantiomeric Resolution 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Unsuitable temperature.[4]1. Screen different types of CSPs (e.g., polysaccharide, macrocyclic glycopeptide).[4]2. Adjust the ratio of the non-polar solvent to the polar modifier. Vary the type of alcohol modifier (e.g., isopropanol, ethanol). Add an acidic or basic modifier (e.g., 0.1% TFA for acids).[4]3. Systematically vary the column temperature in 5°C increments (e.g., 20°C, 25°C, 30°C).[4]
Peak Tailing 1. Column overload.2. Secondary interactions with the stationary phase.3. Column contamination or degradation.[8]1. Dilute the sample and reinject.[4]2. For this acidic analyte, add 0.1% TFA to the mobile phase to suppress silanol (B1196071) interactions.[4]3. Flush the column with a strong solvent as per the manufacturer's instructions. If the problem persists, the column may need replacement.[4][8]
Split Peaks 1. Mismatch between sample solvent and mobile phase.2. Column void or blocked frit.3. Co-elution of an impurity.[9]1. Dissolve the sample in the initial mobile phase or a weaker solvent.[10]2. Reverse-flush the column. If this fails, the frit or the entire column may need to be replaced.[9]3. Inject a smaller sample volume to see if the split peak resolves into two distinct peaks.[11]
Ghost Peaks 1. Contaminated mobile phase or HPLC system.2. Carryover from the autosampler.1. Run a blank gradient without an injection. If peaks appear, the issue is with the mobile phase or system.[4]2. If the blank is clean, inject the sample solvent. If peaks appear, the solvent is contaminated. If the solvent blank is also clean, the problem is likely sample carryover.[4]
Chiral GC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor or No Enantiomeric Resolution 1. Incomplete derivatization.2. Incorrect GC column.3. Suboptimal temperature program.1. Ensure the derivatization reaction goes to completion. Optimize reaction time and temperature.2. Use a chiral GC column, typically one with a cyclodextrin-based stationary phase.[12]3. Optimize the temperature ramp rate. A slower ramp can improve resolution.
Broad or Tailing Peaks 1. Active sites in the GC system (injector, column).2. Column contamination.1. Deactivate the injector liner with silylation. Use a deactivated column.2. Bake out the column at the maximum recommended temperature.
Irreproducible Retention Times 1. Leaks in the system.2. Fluctuations in carrier gas flow rate.1. Perform a leak check of the GC system.2. Ensure the gas supply is stable and the flow controller is functioning correctly.

Experimental Protocols

Chiral HPLC Method Development Protocol

This protocol provides a general strategy for developing a chiral HPLC method for this compound.

  • Column Selection : Begin by screening a polysaccharide-based chiral column (e.g., cellulose or amylose-based) and a macrocyclic glycopeptide-based column.[4]

  • Mobile Phase Screening :

    • For polysaccharide columns, start with a normal-phase mobile phase such as Hexane:Isopropanol (90:10 v/v) with 0.1% TFA.[13]

    • Vary the ratio of hexane to isopropanol (e.g., 95:5, 85:15) to optimize retention and resolution.

    • For macrocyclic glycopeptide columns, screen polar ionic, polar organic, and reversed-phase conditions as recommended by the manufacturer.

  • Optimization :

    • Flow Rate : Typically start with 1.0 mL/min and adjust as needed to balance analysis time and resolution.

    • Temperature : Evaluate the separation at different temperatures (e.g., 20°C, 25°C, 30°C) as temperature can affect enantioselectivity.[4]

    • Detection : Use a UV detector at a low wavelength (e.g., 210-220 nm) for detection of the carboxylic acid, or at a higher wavelength if a UV-active derivatizing agent is used.

Sample Chromatographic Conditions

The following table presents example starting conditions for chiral HPLC analysis.

Parameter Condition 1 (Polysaccharide Column) Condition 2 (Macrocyclic Glycopeptide Column)
Column Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H)CHIROBIOTIC V2 or T2
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% TFAMethanol + 0.1% Acetic Acid + 0.01% Triethylamine (Polar Ionic Mode)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 215 nmUV at 215 nm

Note: These are starting points and will likely require optimization for your specific application and instrumentation.

Chiral GC Method with Derivatization

This protocol outlines the steps for enantiomeric excess determination by chiral GC, which requires derivatization.

  • Derivatization to Methyl Esters :

    • Reagents : Boron trifluoride-methanol (BF3-MeOH) solution or diazomethane.

    • Procedure : To your sample of this compound, add the BF3-MeOH solution. Heat the mixture in a sealed vial (e.g., at 60-100°C for 5-10 minutes).[2] After cooling, add water and extract the methyl esters with an organic solvent like hexane. Dry the organic layer before GC analysis.[2]

  • GC Analysis :

    • Column : Use a chiral GC column with a cyclodextrin-based stationary phase (e.g., a β-cyclodextrin phase).[12]

    • Carrier Gas : Helium or Hydrogen.

    • Temperatures : Set the injector and detector temperatures to ensure vaporization (e.g., 250°C).[2]

    • Oven Program : Start with an initial temperature (e.g., 60°C), hold, and then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature that allows for the elution of the derivatized analytes.

    • Detection : A Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be used.

Visualizations

G Figure 1: Chiral HPLC Method Development Workflow cluster_prep Preparation cluster_analysis Analysis & Data Processing A Racemic Standard & Sample Preparation B Select Chiral Column (e.g., Polysaccharide-based) A->B C Screen Mobile Phases (e.g., Hexane/IPA + TFA) B->C D Optimize Flow Rate & Temperature C->D E Inject Sample into HPLC System D->E F Acquire Chromatogram E->F G Integrate Enantiomer Peaks F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for Chiral HPLC Method Development.

G Figure 2: Troubleshooting Poor HPLC Resolution rect rect Start Poor or No Resolution CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP MobilePhase Optimize Mobile Phase (Composition, Additives) CSP->MobilePhase Yes Failure Problem Persists CSP->Failure No, Screen Other CSPs Temp Optimize Temperature MobilePhase->Temp Partial Improvement Success Resolution Achieved MobilePhase->Success Significant Improvement ColumnHealth Check Column Health (Wash or Replace) Temp->ColumnHealth Partial Improvement Temp->Success Significant Improvement ColumnHealth->Success Problem Fixed ColumnHealth->Failure No Improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

References

Technical Support Center: Stereoselective Synthesis of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-phenylbutanoic acid. Our focus is on preventing racemization and achieving high enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of α-substituted carboxylic acids like this compound?

A1: The primary cause of racemization is the formation of a planar enol or enolate intermediate at the α-carbon (the stereocenter). This can be catalyzed by both acidic and basic conditions. Once the planar intermediate is formed, protonation can occur from either face, leading to a loss of stereochemical integrity and the formation of a racemic mixture.

Q2: Which steps in a chiral auxiliary-mediated synthesis are most susceptible to racemization or loss of stereoselectivity?

A2: There are two critical stages where stereocontrol can be compromised:

  • Diastereoselective Alkylation: During the formation of the enolate from the N-acyl chiral auxiliary, improper conditions (e.g., elevated temperature, wrong choice of base) can lead to the formation of the undesired enolate geometry or racemization of the enolate before alkylation. This results in a poor diastereomeric ratio in the product.

  • Auxiliary Cleavage: The final step of hydrolyzing the amide bond to release the chiral carboxylic acid can induce racemization if the conditions are too harsh. Strong acidic or basic hydrolysis can re-form an enolate, leading to epimerization at the α-center.

Q3: Which chiral auxiliary is recommended for the synthesis of this compound?

A3: Evans oxazolidinone auxiliaries are highly effective and widely documented for this type of asymmetric alkylation. Specifically, to obtain the (2R)-enantiomer of the target acid, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a common choice. Conversely, the (4S)-4-benzyl-2-oxazolidinone is typically used to synthesize the (2S)-enantiomer. These auxiliaries provide a rigid structure that effectively blocks one face of the enolate, leading to highly predictable and high levels of diastereoselectivity.[1]

Q4: How can I determine the enantiomeric excess (ee%) of my final product?

A4: The most reliable and common method is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, the ee% can be accurately calculated.

Q5: Is it possible to determine the success of the stereoselective alkylation step before cleaving the chiral auxiliary?

A5: Yes, the diastereomeric ratio (d.r.) of the alkylated intermediate can be determined directly using standard analytical techniques like ¹H NMR spectroscopy or achiral HPLC. For NMR analysis, the signals for protons near the newly formed stereocenter will typically appear at different chemical shifts for each diastereomer. Integrating these distinct signals allows for the calculation of the diastereomeric ratio, which is a direct measure of the success of the asymmetric induction step.

Troubleshooting Guides

Problem 1: Low Diastereomeric Excess (d.r.) After Alkylation

Low diastereoselectivity in the alkylation of the N-propionyl oxazolidinone with a benzyl (B1604629) halide is a common issue that directly leads to low enantiomeric excess in the final product.

Potential CauseRecommended Solution
Incorrect Enolate Geometry The formation of the Z-enolate is critical for high diastereoselectivity with Evans auxiliaries. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to ensure rapid and complete deprotonation. The choice of base and solvent can significantly influence enolate geometry.
Temperature Fluctuations The reaction temperature is critical for maintaining stereocontrol. Allowing the temperature to rise above -78 °C during enolate formation or alkylation can significantly decrease diastereoselectivity. Maintain strict temperature control using a reliable cooling bath (e.g., dry ice/acetone).
Incomplete Enolate Formation If deprotonation is incomplete, the remaining starting material can react non-stereoselectively. Ensure the use of a slight excess (e.g., 1.05 equivalents) of a strong, non-nucleophilic base to drive the enolate formation to completion.
Impure Reagents or Solvents Water or other protic impurities can quench the enolate, leading to side reactions and reduced selectivity. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
Problem 2: Significant Racemization Detected After Auxiliary Cleavage

Observing a high diastereomeric ratio in the intermediate but a low enantiomeric excess in the final carboxylic acid points to racemization during the hydrolysis step.

Potential CauseRecommended Solution
Harsh Hydrolysis Conditions Vigorous acidic or basic conditions (e.g., high concentrations of NaOH or H₂SO₄, elevated temperatures) can cause epimerization at the chiral center via enolization.
Milder Hydrolysis: Employ milder hydrolysis conditions. For N-acyl oxazolidinones, hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), in a mixture of THF and water at low temperatures (0 °C) is highly effective and minimizes racemization.[3]
Prolonged Reaction Time Even under milder conditions, extended reaction times can increase the risk of epimerization. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Data Presentation

The following table summarizes typical results for the asymmetric alkylation of an N-propionyl Evans auxiliary with benzyl bromide, a reaction analogous to the key step in the synthesis of this compound.

Chiral AuxiliaryN-Acyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinonePropionylBenzyl bromideLDA>99:190-95
(4R,5S)-4-methyl-5-phenyloxazolidin-2-onePropionylBenzyl bromideLDA>99:1>90

Data compiled from literature sources for analogous reactions.[1][4]

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans Chiral Auxiliary

This protocol describes the acylation of the chiral auxiliary and the subsequent diastereoselective alkylation.

  • Acylation of the Auxiliary:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise. Stir for 15 minutes.

    • Add propionyl chloride (1.1 equiv.) and allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. Dry and purify the resulting N-propionyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the purified N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 equiv.) dropwise and stir the solution for 30-60 minutes to form the (Z)-enolate.

    • Add benzyl bromide (1.2 equiv.) dropwise.

    • Stir the reaction at -78 °C for several hours, monitoring completion by TLC.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature, extract with an organic solvent, wash, dry, and concentrate.

    • Purify the product by flash chromatography to separate the major diastereomer.

Protocol 2: Mild Cleavage of the Chiral Auxiliary

This protocol outlines the hydrolysis of the alkylated auxiliary to yield the enantiomerically pure carboxylic acid.

  • Reaction Setup:

    • Dissolve the purified alkylated product (the major diastereomer) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

  • Hydrolysis:

    • Add a solution of lithium hydroxide (LiOH, ~4.0 equiv.) and hydrogen peroxide (30% aqueous solution, ~10 equiv.) at 0 °C.

    • Stir the mixture at 0 °C for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up:

    • Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove and recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 1-2 with 1M HCl while cooling in an ice bath.

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude this compound.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific parameters must be optimized for your system.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified this compound in the mobile phase.

  • Column Selection: Use a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) containing 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Analysis: Inject the sample and a racemic standard to identify the retention times of both enantiomers. Integrate the peak areas for the two enantiomers in your sample and calculate the enantiomeric excess using the formula:

    • ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] x 100

Visualizations

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) Acylated_Aux N-Propionyl Auxiliary Aux->Acylated_Aux Prop_Cl Propionyl Chloride Prop_Cl->Acylated_Aux Enolate (Z)-Enolate Intermediate Acylated_Aux->Enolate Base Base (NaHMDS) -78°C Base->Enolate Alkylated_Product Alkylated Auxiliary (Major Diastereomer) Enolate->Alkylated_Product BnBr Benzyl Bromide BnBr->Alkylated_Product Final_Product 2-Methyl-3-phenyl- butanoic Acid Alkylated_Product->Final_Product Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Hydrolysis LiOH / H₂O₂ 0°C Hydrolysis->Final_Product

Asymmetric synthesis workflow for this compound.

Troubleshooting decision tree for low enantiomeric excess.

References

Technical Support Center: 2-Methyl-3-phenylbutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-phenylbutanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: Malonic Ester Synthesis and Grignard Synthesis.

Malonic Ester Synthesis Troubleshooting

A primary challenge in this synthesis is the formation of a dialkylated byproduct.[1] Controlling the reaction stoichiometry and conditions is crucial for maximizing the yield of the desired mono-alkylated product.

Issue Probable Cause Recommended Solution
Low yield of this compound Incomplete reaction of the malonic ester enolate with 1-phenylethyl halide.Ensure the use of a sufficiently strong and fresh base (e.g., sodium ethoxide) under strictly anhydrous conditions to facilitate complete deprotonation of the malonic ester. The purity of reagents is paramount; consider distilling technical grade diethyl malonate under reduced pressure before use.[2]
Incomplete hydrolysis of the substituted malonic ester.Ensure complete saponification by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incomplete decarboxylation.Ensure the reaction medium is sufficiently acidic and heated for an adequate duration to drive the decarboxylation to completion.[3]
Presence of a significant amount of dialkylated byproduct The mono-alkylated enolate reacts with a second molecule of the alkyl halide.[1]Use a molar excess of the malonic ester relative to the alkyl halide to favor mono-alkylation.[4] Add the alkyl halide slowly to the reaction mixture to maintain a low concentration.
Presence of unreacted diethyl malonate Insufficient base or reaction time for the initial deprotonation.Verify the activity and quantity of the base. Increase the reaction time for the enolate formation.
Presence of 1-phenylethanol The alkyl halide (1-phenylethyl bromide/chloride) may undergo elimination or hydrolysis.Ensure anhydrous reaction conditions and maintain a controlled temperature during the alkylation step.
Grignard Synthesis Troubleshooting

A common issue in this pathway is the formation of biphenyl (B1667301) as a side product.[5] Careful control of reaction conditions is essential to minimize this impurity.

Issue Probable Cause Recommended Solution
Low yield of this compound Low yield of the Grignard reagent (1-phenylethylmagnesium halide).Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The magnesium turnings should be activated, for instance by grinding them to expose a fresh surface.[6]
Reaction of the Grignard reagent with acidic protons (e.g., water).Use anhydrous solvents and reagents. Diethyl ether or THF should be freshly distilled from a suitable drying agent.
Presence of a significant amount of biphenyl Coupling of the Grignard reagent with unreacted 1-phenylethyl halide or radical coupling.[5]Add the 1-phenylethyl halide solution slowly to the magnesium turnings to maintain a low concentration and control the exothermic reaction. Maintaining a gentle reflux temperature favors the formation of the Grignard reagent over radical coupling.[5][6]
Presence of benzene The Grignard reagent has reacted with trace amounts of water in the reaction mixture.[7]Ensure all aspects of the experimental setup are scrupulously dry.
Presence of unreacted starting material (e.g., methylmalonyl chloride) Incomplete reaction with the Grignard reagent.Ensure the Grignard reagent was successfully formed in a sufficient quantity. Add the Grignard solution slowly to the electrophile at a controlled temperature.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing high-purity this compound?

A1: Both the malonic ester synthesis and the Grignard route can yield high-purity product. The malonic ester synthesis is often favored for its reliability and the ability to avoid the highly reactive and moisture-sensitive Grignard reagents.[8] However, the Grignard route can be more atom-economical. The choice often depends on the available starting materials, scale of the reaction, and the specific capabilities of the laboratory.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended.

  • ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound and identify impurities by their characteristic signals.[9]

  • High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the purity of the final product and detecting non-volatile impurities.[10]

  • Mass Spectrometry (MS) can confirm the molecular weight of the product and help in the identification of unknown impurities.

Q3: What are the expected ¹H NMR chemical shifts for the common impurities?

A3: The following table provides approximate ¹H NMR chemical shifts for potential impurities in CDCl₃. These values can vary slightly based on the specific environment.

Impurity Approximate ¹H NMR Chemical Shifts (ppm in CDCl₃)
Diethyl malonate~1.3 (t, 6H), ~3.4 (s, 2H), ~4.2 (q, 4H)
Diethyl (1-phenylethyl)malonateChemical shifts will be similar to the mono-alkylated intermediate but with the disappearance of the alpha-proton singlet around 3.4 ppm.
1-Phenylethanol~1.5 (d, 3H), ~2.0 (s, 1H, -OH), ~4.9 (q, 1H), ~7.3 (m, 5H)
Biphenyl~7.3-7.6 (m, 10H)
Benzene~7.37 (s, 6H)

Q4: Can I use a different base for the malonic ester synthesis?

A4: Yes, other bases like sodium hydride (NaH) can be used. However, it is crucial that the base is strong enough to deprotonate the malonic ester. When using an alkoxide base, it is recommended to match the alkyl group of the alkoxide to the alkyl group of the ester to prevent transesterification.[1]

Q5: How can I remove the biphenyl impurity from my Grignard reaction product?

A5: Biphenyl is a non-polar hydrocarbon. Purification can often be achieved by column chromatography. Alternatively, if the desired carboxylic acid product is a solid, recrystallization from a suitable solvent system can be effective. A simple wash with a non-polar solvent like hexane (B92381) may also help in reducing the amount of biphenyl if the desired product is a solid.[11]

Experimental Protocols

HPLC Method for Purity Analysis

This method is a general guideline and may require optimization.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic or phosphoric acid. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[10]

  • Sample Preparation: Dissolve a known amount of the final product in the mobile phase.

¹H NMR for Impurity Profiling
  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

    • Add ~0.7 mL of CDCl₃.

    • Acquire a ¹H NMR spectrum.

  • Data Interpretation:

    • This compound: Look for characteristic signals for the aromatic protons, the methine protons, and the methyl groups.

    • Impurities: Compare any additional signals to the known chemical shifts of potential impurities (see FAQ section).

Visualizations

malonic_ester_synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl_Malonate Diethyl Malonate Enolate Malonate Enolate Diethyl_Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Monoalkylated_Ester Mono-alkylated Ester Enolate->Monoalkylated_Ester SN2 Reaction Alkyl_Halide 1-Phenylethyl Halide Alkyl_Halide->Monoalkylated_Ester Dialkylated_Product Dialkylated Product (Impurity) Monoalkylated_Ester->Dialkylated_Product Side Reaction Final_Product This compound Monoalkylated_Ester->Final_Product Acid_Heat H₃O⁺, Heat Acid_Heat->Final_Product

Caption: Malonic Ester Synthesis Workflow and Impurity Formation.

grignard_synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup 1_Phenylethyl_Halide 1-Phenylethyl Halide Grignard_Reagent 1-Phenylethylmagnesium Halide 1_Phenylethyl_Halide->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Biphenyl Biphenyl (Impurity) Grignard_Reagent->Biphenyl Side Reaction Intermediate Magnesium Carboxylate Grignard_Reagent->Intermediate Electrophile e.g., CO₂ or Methylmalonyl Chloride Electrophile->Intermediate Final_Product This compound Intermediate->Final_Product Acid_Workup H₃O⁺ Acid_Workup->Final_Product

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-3-phenylbutanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Methyl-3-phenylbutanoic acid for analysis by gas chromatography (GC) or liquid chromatography (LC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound is a carboxylic acid with relatively low volatility and high polarity. Direct injection into a GC system can lead to poor peak shape (tailing), low sensitivity, and potential thermal degradation in the injector.[1][2] Derivatization chemically modifies the carboxylic acid group, converting it into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC analysis.[1]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods for derivatizing carboxylic acids like this compound are:

  • Esterification: This process converts the carboxylic acid into an ester, typically a methyl or ethyl ester. Common reagents include diazomethane, BF₃/methanol, or SOCl₂ followed by an alcohol.[3][4]

  • Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5][6]

Q3: Can I use derivatization for LC-MS analysis of this compound?

A3: Yes, derivatization can be advantageous for LC-MS analysis. While direct analysis is possible, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, which can lead to better sensitivity.[7]

Q4: How can I perform chiral separation of this compound enantiomers?

A4: Chiral separation can be achieved by two primary strategies:

  • Diastereomeric Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[5]

  • Chiral Column Chromatography: The analyte is derivatized with an achiral agent to increase volatility, and the resulting derivatives are then separated on a chiral GC column.[5]

Troubleshooting Guides

Issue 1: Low or No Derivatization Yield

Symptom: The peak corresponding to the derivatized analyte is small or absent in the chromatogram, while a peak for the underivatized acid may be present (if detectable).

Possible Cause Solution
Presence of Moisture Silylation reagents are highly sensitive to moisture. Ensure the sample is completely dry by lyophilizing or drying under a stream of nitrogen. Use anhydrous solvents and consider adding a drying agent like anhydrous sodium sulfate.[7]
Incomplete Reaction Optimize the reaction time and temperature. Many derivatization reactions require heating (e.g., 60-80°C) for a specific duration (e.g., 15-60 minutes) to proceed to completion.[1][5][7]
Insufficient Reagent Use a sufficient molar excess of the derivatization reagent. A general guideline is at least a 2:1 molar ratio of the reagent to active hydrogens.[1] For complex matrices, a higher excess may be necessary.[7]
Reagent Degradation Derivatization reagents can degrade over time, especially with improper storage. Use fresh reagents and store them under anhydrous conditions at the recommended temperature.[1][7]
Issue 2: Poor Peak Shape (Tailing or Broadening) in GC Analysis

Symptom: The peak for the derivatized analyte is asymmetrical (tails) or is excessively broad.

Possible Cause Solution
Incomplete Derivatization Unreacted carboxylic acid groups can interact with active sites in the GC system. Re-optimize the derivatization protocol to ensure a complete reaction.[1][7]
GC System Activity Active sites in the injector liner or column can cause peak tailing. Use a deactivated liner and ensure the column is in good condition.
Column Overload Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.[1]
Issue 3: Appearance of Multiple Peaks

Symptom: The chromatogram shows multiple peaks that may be related to the analyte.

Possible Cause Solution
Partially Derivatized Compound If the derivatization is incomplete, you may see peaks corresponding to the partially derivatized compound. Re-optimize your derivatization protocol to ensure a complete reaction.[1]
Contamination Contaminants in your sample, solvents, or from your sample preparation steps can be derivatized and appear in your chromatogram.[7] Use high-purity solvents and reagents and ensure glassware is clean.
Side Reactions The derivatization reagent may react with other components in the sample matrix. A sample cleanup or extraction prior to derivatization can help remove interfering substances.[1]

Experimental Protocols

Note: These are general protocols and should be optimized for your specific application and instrumentation.

Protocol 1: Silylation using BSTFA + 1% TMCS

This method converts the carboxylic acid group to its trimethylsilyl (TMS) derivative.

  • Sample Preparation: Evaporate the sample extract containing this compound to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50-100 µL of BSTFA + 1% TMCS to the dried residue.

  • Reaction: Tightly cap the reaction vial and heat at 60-80°C for 15-30 minutes.[5]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification using BF₃-Methanol

This protocol describes the formation of the methyl ester of this compound.

  • Sample Preparation: Place the dried sample extract in a reaction vial.

  • Reagent Addition: Add 100 µL of 14% BF₃-methanol solution.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.[7]

  • Extraction: After cooling, add 200 µL of saturated NaCl solution and 200 µL of an appropriate organic solvent (e.g., hexane (B92381) or ethyl acetate). Vortex thoroughly.

  • Sample Collection: Allow the layers to separate and carefully transfer the upper organic layer containing the methyl ester to a clean autosampler vial for GC-MS analysis.

Optimization of Reaction Conditions

The following tables provide typical starting points for optimizing derivatization conditions. The optimal conditions will depend on the specific sample matrix and analytical instrumentation.

Table 1: Optimization of Silylation Reaction Conditions

ParameterRangeRecommendation
Reagent BSTFA, MSTFA (with or without TMCS)BSTFA + 1% TMCS is a common starting point.
Temperature Room Temperature - 100°CStart with 60-80°C.[5]
Time 15 - 60 minutesBegin with 30 minutes and optimize.[1][7]
Reagent Volume 50 - 200 µLEnsure a sufficient excess of the reagent.

Table 2: Optimization of Esterification (BF₃-Methanol) Reaction Conditions

ParameterRangeRecommendation
Reagent Concentration 10-20% BF₃ in Methanol14% is a commonly used concentration.[7]
Temperature 50 - 100°CA good starting point is 60°C.[1][7]
Time 15 - 60 minutesStart with 30 minutes and assess for completion.[7]
Extraction Solvent Hexane, Ethyl Acetate, Diethyl EtherChoice depends on the polarity of the resulting ester.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample Containing This compound extract Extraction/Cleanup (LLE or SPE) start->extract dry Evaporate to Dryness extract->dry add_reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) dry->add_reagent react Heat to React (e.g., 60-80°C) add_reagent->react inject Inject into GC-MS or LC-MS react->inject analyze Data Acquisition and Analysis inject->analyze

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Logic start Low Derivatization Yield? moisture Check for Moisture (Dry Sample/Solvents) start->moisture Yes reagent Check Reagent (Fresh? Excess Amount?) start->reagent Yes conditions Optimize Reaction (Time and Temperature) start->conditions Yes no_issue Yield is Good start->no_issue No success Improved Yield moisture->success reagent->success conditions->success

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Chiral GC Analysis of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of 2-Methyl-3-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the resolution of this compound enantiomers in your gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution in the chiral GC analysis of this compound challenging?

A1: The chiral separation of this compound can be challenging due to its acidic nature, which can lead to peak tailing and poor peak shape on certain columns. Additionally, as with many chiral molecules, finding the optimal combination of chiral stationary phase (CSP), temperature program, and carrier gas flow rate is critical for achieving baseline separation of the enantiomers. Derivatization is also a necessary step to increase the volatility and thermal stability of this acidic compound for GC analysis.[1][2]

Q2: Is derivatization necessary for the chiral GC analysis of this compound?

A2: Yes, derivatization is essential for the successful GC analysis of this compound.[1][2] The carboxylic acid group makes the molecule polar and prone to adsorption on the GC column, leading to poor peak shape and low volatility.[3] Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, increases its volatility and thermal stability, making it suitable for GC analysis.[2]

Q3: What type of chiral GC column is best suited for separating the enantiomers of derivatized this compound?

A3: Cyclodextrin-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds, including derivatized carboxylic acids.[4][5][6][7] Specifically, derivatives of β-cyclodextrin are a versatile and common choice for many chiral separations.[5][8] The choice between different derivatized cyclodextrins (e.g., permethylated, acetylated) can influence the selectivity for your specific analyte, so screening a few different phases may be beneficial.[4]

Q4: How does the carrier gas and its flow rate impact the resolution?

A4: The choice of carrier gas and its linear velocity significantly affects separation efficiency. Hydrogen is often the preferred carrier gas for chiral GC as it provides better efficiency at higher linear velocities compared to helium or nitrogen, which can lead to shorter analysis times without sacrificing resolution.[4][9] Optimizing the linear velocity is crucial; a typical starting point for hydrogen is around 40-80 cm/sec.[4] Slower flow rates can sometimes improve resolution by allowing for more interaction between the analyte and the chiral stationary phase, but this comes at the cost of longer run times.[10]

Q5: What is the effect of the oven temperature program on the separation?

A5: The oven temperature program is a critical parameter for optimizing chiral separations. Generally, lower elution temperatures enhance the energetic differences between the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase, often leading to better resolution.[5] A slow temperature ramp rate (e.g., 1-2°C/min) is often recommended to maximize the separation of closely eluting enantiomers.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral GC analysis of derivatized this compound.

Problem: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is paramount for chiral recognition. If you are not seeing any separation, your current column may not be suitable. Action: Switch to a different cyclodextrin-based chiral column. Consider screening columns with different cyclodextrin (B1172386) derivatives (e.g., permethylated vs. acetylated β-cyclodextrin).[4][5]
Suboptimal Oven Temperature Program The temperature program directly influences the interaction kinetics between the enantiomers and the CSP. Action: Lower the initial oven temperature and use a slower temperature ramp rate (e.g., decrease from 5°C/min to 1-2°C/min). This increases the interaction time and can significantly improve resolution.[4][5]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects both analysis time and resolution. Action: Optimize the carrier gas flow rate. If using hydrogen, start with a linear velocity of around 40 cm/sec and adjust it to find the optimal balance between resolution and analysis time.[4][9]
Incomplete Derivatization The presence of underivatized acid will lead to poor chromatography and can interfere with the separation of the derivatized enantiomers. Action: Ensure the derivatization reaction has gone to completion. Analyze a small aliquot of the reaction mixture to confirm the absence of the starting material.[1]
Problem: Poor Peak Shape (Tailing or Broadening)

Possible Causes & Solutions:

CauseRecommended Action
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Action: Use a deactivated inlet liner and ensure the column is properly conditioned according to the manufacturer's instructions. Trimming a small portion (10-20 cm) from the column inlet may also help.[1][5]
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.[4][10] Action: Reduce the injection volume or dilute the sample.
Suboptimal Carrier Gas Flow Rate A flow rate that is too low or too high can lead to peak broadening. Action: Re-optimize the carrier gas linear velocity.
Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance. Action: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If performance does not improve, the column may need to be replaced.[10]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester

This protocol describes a common method for esterification using methanolic HCl.

Materials:

  • This compound sample

  • Methanolic HCl (e.g., 3M)

  • Anhydrous Methanol

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vial with a screw cap

  • Heating block or water bath

Procedure:

  • Accurately weigh approximately 1-5 mg of the this compound sample into a reaction vial.

  • Add 1 mL of methanolic HCl to the vial.

  • Securely cap the vial and heat the mixture at 60-70°C for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the methyl ester derivative with 2 x 1 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Carefully transfer the dried organic solution to a clean vial for GC analysis.

Protocol 2: Chiral GC Analysis of this compound Methyl Ester

This protocol provides a starting point for the chiral GC method development.

Instrumentation & Consumables:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., a β-cyclodextrin derivative column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Hydrogen carrier gas

  • Autosampler or manual syringe

GC Conditions (Starting Parameters):

ParameterValue
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Hydrogen
Linear Velocity ~40 cm/sec (set at initial oven temperature)
Oven Program Initial Temp: 80°C (hold 1 min), Ramp: 2°C/min to 180°C (hold 5 min)
Detector Temperature 250°C

Procedure:

  • Set up the GC system with the specified conditions.

  • Equilibrate the column at the initial oven temperature for at least 10 minutes.

  • Inject the prepared derivatized sample.

  • Acquire the chromatogram.

  • Evaluate the resolution of the enantiomeric peaks and adjust the oven temperature program and carrier gas flow rate as needed to optimize the separation.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Poor or No Resolution of Enantiomers CheckColumn Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckColumn CheckTemp Is the oven temperature program optimized? CheckColumn->CheckTemp Yes ActionColumn Select a different cyclodextrin-based CSP CheckColumn->ActionColumn No CheckFlow Is the carrier gas flow rate optimal? CheckTemp->CheckFlow Yes ActionTemp Lower initial temperature and decrease ramp rate (e.g., 1-2°C/min) CheckTemp->ActionTemp No CheckDeriv Is derivatization complete? CheckFlow->CheckDeriv Yes ActionFlow Optimize linear velocity (e.g., 40 cm/sec for H2) CheckFlow->ActionFlow No ActionDeriv Verify completion of derivatization reaction CheckDeriv->ActionDeriv No End Resolution Improved CheckDeriv->End Yes ActionColumn->Start ActionTemp->Start ActionFlow->Start ActionDeriv->Start

Caption: Troubleshooting workflow for enhancing chiral GC resolution.

G cluster_1 Experimental Workflow: Derivatization and Analysis Start This compound Derivatization Esterification (e.g., with Methanolic HCl) Start->Derivatization Extraction Workup and Extraction of Methyl Ester Derivatization->Extraction Analysis Chiral GC Analysis Extraction->Analysis Result Separated Enantiomer Peaks Analysis->Result

Caption: Workflow for derivatization and subsequent GC analysis.

References

Troubleshooting poor peak shape in 2-Methyl-3-phenylbutanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-Methyl-3-phenylbutanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during chromatographic analysis, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a common cause of peak tailing when analyzing this compound?

Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the ionized form of the analyte and active sites on the stationary phase, such as residual silanols.[1][2] To mitigate this, it is crucial to control the mobile phase pH.

Q2: How can I prevent peak fronting in my chromatogram?

Peak fronting is typically a result of column overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[3][4][5] To address this, try reducing the sample concentration or injection volume.[3] It is also recommended to dissolve the sample in the initial mobile phase whenever possible.[3][4]

Q3: My peaks are splitting. What could be the issue?

Peak splitting can arise from several factors, including a blocked column frit, a void in the column packing, or co-elution with an impurity.[6][7][8] If all peaks in the chromatogram are split, the problem likely lies with the column inlet or system hardware.[6] If only the analyte peak is split, it could indicate on-column degradation or the presence of isomers. Given that this compound is chiral, inadequate chiral separation can also manifest as broadened or split peaks if the enantiomers are partially resolved.

Q4: What is a good starting point for a reversed-phase HPLC method for this compound?

A good starting point for a reversed-phase method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, buffered to a pH of around 3.[9] The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and peak shape.

Troubleshooting Guides

Poor Peak Shape: Tailing Peaks

Peak tailing is a common issue in the analysis of acidic compounds. The troubleshooting workflow below outlines a systematic approach to diagnose and resolve this problem.

G start Start: Peak Tailing Observed check_ph Is Mobile Phase pH ~2 units below analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_overload Is the column overloaded? check_ph->check_overload Yes adjust_ph->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_load->check_column replace_column Replace Column check_column->replace_column Yes end End: Improved Peak Shape check_column->end No replace_column->end

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for the analysis of this compound to achieve a symmetrical peak shape.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 4.5). A common buffer for this pH range is phosphate (B84403) or formate (B1220265) buffer.

  • Mobile Phase Preparation: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 50:50 v/v).

  • Column Equilibration: Equilibrate the HPLC column with the first mobile phase (e.g., pH 2.5) for at least 20 column volumes.

  • Sample Analysis: Inject a standard solution of this compound and record the chromatogram.

  • Repeat for Each pH: Repeat steps 3 and 4 for each of the prepared mobile phases with different pH values.

  • Data Analysis: Compare the peak shape (tailing factor) and retention time from each run to determine the optimal pH.

Data Presentation:

Mobile Phase pHRetention Time (min)Tailing Factor
2.58.21.1
3.07.51.2
3.56.81.5
4.05.91.9
4.54.72.5

Note: The data presented in this table is representative and will vary depending on the specific HPLC system, column, and other chromatographic conditions.

Poor Peak Shape: Fronting Peaks

Peak fronting can obscure impurities on the leading edge of the main peak and affect accurate integration. The following workflow can help identify and resolve the cause of peak fronting.

G start Start: Peak Fronting Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No reduce_load->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column Is there a void in the column? check_solvent->check_column No change_solvent->check_column replace_column Replace Column check_column->replace_column Yes end End: Improved Peak Shape check_column->end No replace_column->end

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocol: Column Loading Study

Objective: To determine the optimal sample load for the analysis of this compound to avoid peak distortion due to column overload.

Methodology:

  • Prepare a Series of Standard Solutions: Prepare a series of standard solutions of this compound with increasing concentrations (e.g., 0.01 mg/mL, 0.05 mg/mL, 0.1 mg/mL, 0.5 mg/mL, and 1.0 mg/mL).

  • Set Up HPLC System: Equilibrate the HPLC system with the optimized mobile phase.

  • Inject Lowest Concentration: Inject a fixed volume (e.g., 10 µL) of the lowest concentration standard and record the chromatogram.

  • Inject Increasing Concentrations: Sequentially inject the same volume of the standards with increasing concentrations, recording the chromatogram for each.

  • Data Analysis: For each chromatogram, measure the peak width at 10% of the peak height and the tailing factor. Plot these values against the sample concentration. The point at which a significant increase in peak width or tailing/fronting is observed indicates the approximate column loading capacity.

Data Presentation:

Sample Concentration (mg/mL)Peak Width at 10% Height (min)Tailing Factor
0.010.251.1
0.050.261.1
0.10.281.2
0.50.351.5
1.00.501.8

Note: The data presented in this table is representative and will vary depending on the specific HPLC system, column, and other chromatographic conditions.

Chiral Separation Considerations

Since this compound possesses a chiral center, achieving a good peak shape may also involve optimizing a chiral separation method.

Q5: My peak for this compound is broad, even after optimizing the mobile phase pH and sample load. What else could be the cause?

If you are using an achiral column, the broad peak could be due to the partial separation of the two enantiomers. In this case, you may need to develop a chiral HPLC method to fully resolve the enantiomers and obtain sharp, symmetrical peaks for each.

Recommended Approach for Chiral Method Development:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose (B160209) or cellulose (B213188) derivatives. These are known to be effective for separating a wide range of chiral compounds, including carboxylic acids.[10][11]

  • Mobile Phase: For normal-phase chiral chromatography, a typical mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol.[10] For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[10]

  • Optimization: The separation can be optimized by adjusting the ratio of the polar modifier in the mobile phase and by screening different polar modifiers.

G start Start: Broad Peak with Achiral Method select_chiral_column Select Polysaccharide-Based Chiral Column start->select_chiral_column prepare_normal_phase Prepare Normal-Phase Mobile Phase (e.g., Hexane/IPA + TFA) select_chiral_column->prepare_normal_phase screen_conditions Screen Mobile Phase Composition (Vary % IPA) prepare_normal_phase->screen_conditions check_resolution Is resolution of enantiomers sufficient? screen_conditions->check_resolution optimize Further Optimize (e.g., change modifier, temperature) check_resolution->optimize No end End: Baseline Resolution of Enantiomers with Good Peak Shape check_resolution->end Yes optimize->screen_conditions

Caption: Workflow for developing a chiral HPLC separation method.

References

Degradation pathways of 2-Methyl-3-phenylbutanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Methyl-3-phenylbutanoic acid under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on studies of structurally similar alkyl-substituted phenylalkanoic acids, two primary microbial degradation pathways are anticipated for this compound:

  • Side-Chain Degradation (Beta-Oxidation): The butanoic acid side chain is shortened by two carbons, a process known as beta-oxidation. The methyl group on the alpha-carbon may influence the rate and completeness of this degradation.

  • Aromatic Ring Oxidation: The phenyl ring can be hydroxylated to form catechol-like intermediates, which are then susceptible to ring cleavage.

It is also possible for both pathways to occur, either sequentially or concurrently.

Q2: What are the common analytical techniques used to monitor the degradation of this compound and its metabolites?

A2: The most effective analytical methods for identifying and quantifying this compound and its degradation products involve a combination of chromatography and mass spectrometry. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), often tandem MS (MS/MS) or high-resolution MS (like QTOF), is ideal for separating and identifying non-volatile metabolites in liquid samples. Gas chromatography-mass spectrometry (GC-MS) is well-suited for analyzing volatile and semi-volatile degradation products, often after a derivatization step to increase their volatility.

Q3: What types of microorganisms are likely to degrade this compound?

A3: Bacteria

Technical Support Center: Stabilizing 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of 2-Methyl-3-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.[3] Storage away from direct sunlight and sources of heat is also recommended to minimize thermal decomposition.[1][3]

Q2: What type of containers are suitable for storing this compound?

A2: Chemically resistant containers are essential for storing carboxylic acids.[1] High-density polyethylene (B3416737) (HDPE) or glass containers with secure, lined caps (B75204) are generally appropriate. Avoid storing carboxylic acids in metal containers, as they can cause corrosion.[4]

Q3: Are there any incompatible materials I should avoid storing with this compound?

A3: Yes, it is critical to segregate this compound from incompatible chemicals. These include bases, oxidizing agents, and reactive metals.[3][4] Storing acids and bases together can lead to vigorous and hazardous reactions.

Q4: What are the potential signs of degradation for this compound?

A4: Visual signs of degradation can include a change in color, the appearance of precipitates, or a change in odor. For quantitative assessment, a decrease in purity or the appearance of new peaks during chromatographic analysis (e.g., HPLC) are key indicators of degradation.

Q5: How long can I expect this compound to remain stable?

A5: The shelf life of carboxylic acids can vary. For instance, acetic acid has a recommended shelf life of 2 years.[2] However, the stability of this compound should be empirically determined through a formal stability study under your specific storage conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in physical appearance (e.g., color, clarity) Exposure to light, air (oxidation), or incompatible materials.1. Review storage conditions. Ensure the container is opaque or stored in the dark. 2. Verify the container is tightly sealed. 3. Check for any potential cross-contamination with incompatible substances.
Decrease in assay/purity over time Chemical degradation (e.g., decarboxylation, oxidation).1. Confirm storage temperature is consistently maintained at the recommended cool temperature. 2. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Perform a forced degradation study to identify potential degradation products and pathways.
Inconsistent analytical results between aliquots Non-homogeneity of the sample due to improper handling.1. Ensure the entire sample is brought to ambient temperature and thoroughly mixed before taking an aliquot. 2. If the compound was previously melted, ensure it has been completely resolidified and mixed.
Microbial growth in aqueous solutions Contamination of the solution.1. For long-term storage of solutions, consider sterile filtration and storage at refrigerated temperatures (2-8 °C). 2. The addition of a suitable antimicrobial agent may be necessary for non-sterile applications.

Experimental Protocols

Protocol: Long-Term Stability Study of this compound

1. Objective: To evaluate the stability of this compound under defined long-term storage conditions.

2. Materials:

  • This compound (minimum of 3 batches)

  • Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)

  • Stability chambers or controlled environment rooms

  • Validated HPLC method for purity and assay determination

  • Reference standard for this compound

3. Procedure:

  • Sample Preparation:

    • Aliquot a sufficient quantity of each batch of this compound into the designated storage containers.

    • Ensure containers are properly labeled with the compound name, batch number, storage condition, and initial date.

  • Storage Conditions:

    • Place the samples in stability chambers set to the desired long-term storage conditions (e.g., 25°C/60% RH and accelerated conditions at 40°C/75% RH).

  • Testing Schedule:

    • Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analytical Testing:

    • At each time point, perform the following tests on the stored samples:

      • Appearance: Visually inspect for any changes in color or physical state.

      • Assay and Purity: Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration and presence of any degradation products.

  • Data Analysis:

    • Compare the results at each time point to the initial (time 0) data.

    • Evaluate any trends in the assay values or the formation of degradation products.

    • The shelf-life can be determined based on the time it takes for the assay value to drop below a predefined acceptance criterion (e.g., 90%).

Data Presentation

Table 1: Representative Stability Data for a Carboxylic Acid Under Accelerated Conditions (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White Crystalline Powder99.80.2
1White Crystalline Powder99.50.5
3White Crystalline Powder98.91.1
6Off-white Crystalline Powder97.22.8

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Stability Issue Identified (e.g., Purity Decrease, Color Change) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_container Inspect Container Integrity (Seal, Material) start->check_container check_compatibility Verify Chemical Compatibility (No Bases, Oxidizers) start->check_compatibility conditions_ok Conditions Appropriate? check_storage->conditions_ok check_container->conditions_ok check_compatibility->conditions_ok implement_changes Implement Corrective Actions (e.g., Inert Atmosphere, Refrigerate) conditions_ok->implement_changes No further_investigation Further Investigation Needed (e.g., Forced Degradation Study) conditions_ok->further_investigation Yes retest Retest Stability implement_changes->retest issue_resolved Issue Resolved retest->issue_resolved

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Potential Degradation Pathways for this compound parent This compound oxidative Oxidative Degradation parent->oxidative O2, Light, Metal Ions decarboxylation Decarboxylation parent->decarboxylation Heat esterification Esterification parent->esterification Alcohol, Acid Catalyst product1 Oxidized Products (e.g., Hydroxylated derivatives) oxidative->product1 product2 2-Methyl-3-phenylbutane + CO2 decarboxylation->product2 product3 Ester Product (in presence of alcohols) esterification->product3

Caption: Potential degradation pathways.

References

Technical Support Center: Refinement of 2-Methyl-3-phenylbutanoic Acid Crystallization Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the crystallization of 2-methyl-3-phenylbutanoic acid. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when developing a crystallization method for this compound?

A1: The initial and most critical step is solvent selection. An ideal solvent for recrystallization should dissolve the this compound completely at an elevated temperature but sparingly at lower temperatures. This temperature-dependent solubility is the fundamental principle of recrystallization, allowing for the separation of the desired compound from impurities. General principles suggest that carboxylic acids are often soluble in alcohols, such as ethanol (B145695) and methanol, and may have varying solubility in other organic solvents.[1] It is advisable to perform a small-scale solvent screening with a variety of solvents to identify the most suitable one or a combination of solvents.

Q2: My this compound is "oiling out" instead of forming crystals. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid or oil, rather than a solid crystalline lattice. This is a common issue when the solution is too concentrated or when it is cooled too rapidly. To prevent this, you can try the following:

  • Dilute the solution: Add a small amount of additional hot solvent to the mixture.

  • Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Use a different solvent system: The boiling point of your solvent might be too high. Experimenting with a lower-boiling solvent or a mixed solvent system can be effective.

  • Seeding: Introduce a small, pure crystal of this compound to the solution as it cools to encourage nucleation.

Q3: No crystals are forming even after my solution has cooled for a significant amount of time. What should I do?

A3: A lack of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can serve as nucleation sites.

  • Seeding: Add a single, pure seed crystal of this compound.

  • Increase supersaturation: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of the solute.

  • Reduce the temperature further: If cooling to room temperature is not sufficient, try using an ice bath or a refrigerator.

Q4: The crystals I obtained are very small or appear as a fine powder. How can I grow larger crystals?

A4: The formation of small crystals is often a result of rapid nucleation due to high supersaturation or fast cooling. To obtain larger crystals, you should aim for a slower crystal growth rate:

  • Decrease the cooling rate: Allow the solution to cool to room temperature slowly and undisturbed.

  • Reduce supersaturation: Use a slightly larger volume of solvent to prepare the initial hot solution.

  • Minimize agitation: Avoid stirring or moving the solution as it cools.

Q5: The purity of my crystallized this compound is still low. What can I do to improve it?

A5: Low purity after crystallization can be due to the co-crystallization of impurities or the trapping of mother liquor within the crystal lattice. To enhance purity:

  • Perform a second recrystallization: Repeating the crystallization process with the already purified crystals can significantly improve purity.

  • Wash the crystals properly: After filtration, wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor that contains impurities.

  • Ensure slow crystal growth: Slower crystal formation allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a single solvent. The selection of the appropriate solvent is crucial and should be determined through preliminary screening experiments. For illustrative purposes, a hypothetical solubility profile is provided below.

Illustrative Solubility Data for this compound

SolventSolubility at 20°C ( g/100 mL)Solubility at 78°C ( g/100 mL)
Ethanol5.245.8
Acetone15.650.1
Toluene2.130.5
Hexane0.35.7
Water<0.10.5

Note: This data is illustrative and should be experimentally verified.

Based on this illustrative data, ethanol appears to be a suitable solvent.

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Addition of Solvent: Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Experimental Workflow Diagram

experimental_workflow Single-Solvent Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Workflow for single-solvent recrystallization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions; Re-evaluate solvent selection based on solubility tests.
"Oiling out" Solution is too concentrated; Cooling is too rapid.Add more hot solvent; Allow to cool more slowly; Consider a different solvent system.
No crystal formation Solution is too dilute; Nucleation has not initiated.Evaporate some solvent; Scratch the flask; Add a seed crystal.
Low recovery of pure product Too much solvent was used; Compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution; Ensure the washing solvent is ice-cold; Re-cool the mother liquor to obtain a second crop of crystals.
Crystals are colored Colored impurities were not fully removed.Perform a decolorization step with activated charcoal before crystallization.

Advanced Methods: Two-Solvent Recrystallization

For instances where a single solvent is not ideal, a mixed-solvent system can be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Two-Solvent Recrystallization Workflow Diagram

two_solvent_workflow Two-Solvent Recrystallization Workflow start Start with Crude Compound dissolve_good Dissolve in Minimum Hot 'Good' Solvent start->dissolve_good add_poor Add Hot 'Poor' Solvent until Turbid dissolve_good->add_poor add_good Add Drop of 'Good' Solvent to Clear add_poor->add_good cool_slowly Cool Slowly add_good->cool_slowly isolate Isolate Crystals cool_slowly->isolate end Pure Crystals isolate->end

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-3-phenylbutanoic Acid and Its Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 2-Methyl-3-phenylbutanoic acid and its structural analogs. By presenting supporting experimental data, detailed methodologies, and visualizing key cellular pathways, this document aims to facilitate further research and development in this promising class of compounds.

Introduction

This compound and its analogs are a class of small molecules that have garnered significant interest in the scientific community for their potential therapeutic applications. These compounds, structurally related to the well-studied 4-phenylbutyric acid (4-PBA), have shown promise in a variety of disease models, primarily through their roles as histone deacetylase (HDAC) inhibitors and chemical chaperones. Their ability to modulate gene expression and protein folding makes them attractive candidates for the treatment of genetic disorders, neurodegenerative diseases, and cancer. This guide offers a comparative analysis of their biological activities, drawing from available experimental data to inform future research directions.

Comparative Analysis of Biological Activity

While comprehensive, direct comparative studies on a wide range of this compound analogs are limited, we can collate available data to draw meaningful comparisons. The primary activities investigated for this class of compounds are cytotoxicity against cancer cell lines and inhibition of histone deacetylase (HDAC) enzymes.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and its analogs against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
2-(3-chlorophenyl)quinoline-4-carboxamide derivativesMDA-MB-231Breast CancerVaries based on substitution[1]
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivativesVariousVariousCytotoxic at 10 µM[2]
N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamidesHCT-116Colon Carcinoma1.9 - 7.52[3]
N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamidesMCF-7Breast Cancer2.3 - 6.62[3]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-7Breast Cancer15.6 - 23.9[1]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsHCT-116Colon Carcinoma21.3 - 28.3[1]
Acetamides with 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) coresA549Lung Adenocarcinoma< 3.9[4]
HDAC Inhibition Data

Phenylbutyric acid and its analogs are known to inhibit HDAC enzymes, leading to the hyperacetylation of histones and subsequent changes in gene expression. This activity is a key mechanism behind their therapeutic potential.

CompoundHDAC Isoform(s)IC50Reference
4-Phenyl-3-butenoic acid (PBA)Selected HDAC isoformsMicromolar range[5]
5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me)Selected HDAC isoforms~30-fold lower than PBA[5]
Phenylbutyrate (PBA)Pan-HDAC inhibitor-[6]
Pracinostat (SB939)Pan-HDAC (except HDAC6)40-140 nM[7]
Mocetinostat (MGCD0103)HDAC10.15 µM[7]
Entinostat (MS-275)HDAC1, HDAC30.51 µM, 1.7 µM[7]
Panobinostat (LBH589)Pan-HDAC5 nM[7]
Vorinostat (SAHA)Pan-HDAC~10 nM[7]

Note: Specific IC50 values for this compound are not currently available in published literature.

Key Signaling Pathways

The therapeutic effects of this compound and its analogs are mediated through their influence on critical cellular signaling pathways. Two of the most well-documented pathways are the NF-κB and MAPK signaling cascades, both of which are central to inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Phenylbutyrate has been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines.[8][9] This inhibitory action is a key component of its anti-inflammatory and neuroprotective effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB NF_kB NF-κB (p50/p65) NF_kB_n NF-κB IkB_NF_kB->NF_kB_n translocates Phenylbutyrate Phenylbutyrate Analogs Phenylbutyrate->IKK_Complex inhibits DNA DNA NF_kB_n->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

NF-κB signaling pathway inhibition by phenylbutyrate analogs.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in many diseases, including cancer. Phenylbutyrate has been observed to modulate MAPK signaling, although the precise effects can be cell-type specific.[10]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocates Phenylbutyrate Phenylbutyrate Analogs Phenylbutyrate->Ras modulates Transcription_Factors Transcription Factors ERK_n->Transcription_Factors activates Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression

Modulation of the MAPK signaling pathway by phenylbutyrate analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments cited in the comparative analysis.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate and incubate (24h) B 2. Treat cells with serial dilutions of test compound A->B C 3. Incubate for desired exposure time (e.g., 24, 48, 72h) B->C D 4. Add MTT solution to each well and incubate (3-4h) C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate % viability and IC50 value F->G

A typical workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the percent viability against the log of the compound concentration.[14]

Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.

Workflow:

HDAC_Workflow A 1. Add assay buffer, diluted HDAC enzyme, and test inhibitor to wells B 2. Initiate reaction by adding fluorogenic HDAC substrate A->B C 3. Incubate at 37°C (e.g., 30 min) B->C D 4. Add developer to release the fluorophore C->D E 5. Incubate at 37°C (e.g., 10-15 min) D->E F 6. Measure fluorescence (Ex/Em = 350-380/440-460 nm) E->F G 7. Calculate % inhibition and IC50 value F->G

A typical workflow for a fluorometric HDAC inhibition assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add assay buffer, diluted HDAC enzyme, and the test inhibitor at various concentrations.[15][16]

  • Reaction Initiation: Add a fluorogenic HDAC substrate to each well to start the reaction.[15]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[15]

  • Development: Add a developer solution to each well, which stops the enzymatic reaction and releases the fluorescent molecule from the deacetylated substrate.[17]

  • Second Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for complete development of the fluorescent signal.[17]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths typically around 350-380 nm and 440-460 nm, respectively.[16]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control and determine the IC50 value.[15]

Conclusion

This compound and its analogs represent a promising class of compounds with therapeutic potential stemming from their ability to act as HDAC inhibitors and chemical chaperones. The available data, primarily on 4-phenylbutyric acid, demonstrates their capacity to modulate key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and MAPK. However, a significant gap in the literature exists regarding the specific biological activities and quantitative performance of this compound itself and a broader range of its structural variants.

Future research should focus on the systematic synthesis and screening of these analogs to establish a clear structure-activity relationship. The experimental protocols detailed in this guide provide a robust framework for such investigations. A deeper understanding of how structural modifications impact cytotoxicity, HDAC inhibition, and pathway modulation will be crucial for the rational design of more potent and selective therapeutic agents. The continued exploration of this chemical space holds the potential to yield novel treatments for a variety of debilitating diseases.

References

Validating the Structure of 2-Methyl-3-phenylbutanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis of X-ray crystallography and other common spectroscopic methods for the structural validation of 2-Methyl-3-phenylbutanoic acid.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, including its biological activity. Therefore, rigorous structural validation is paramount. While X-ray crystallography stands as the gold standard for determining the absolute structure of crystalline compounds, a multi-faceted approach utilizing various analytical techniques provides a more comprehensive characterization. This guide will delve into the experimental protocols and data interpretation for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of validating the structure of this compound.

Performance Comparison of Analytical Techniques

The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the desired level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of each method for the analysis of a small organic molecule like this compound.

Technique Information Obtained Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2][3]High-quality single crystal (typically 0.1-0.5 mm).[1]Provides the absolute and unambiguous molecular structure.[2][4]Crystal growth can be challenging; not suitable for amorphous solids or liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C).[5][6][7]5-10 mg of purified compound dissolved in a deuterated solvent.[5]Non-destructive; provides detailed information about the molecule's structure in solution.[8]Does not provide direct information on bond lengths or angles; complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.[9][10]A few milligrams of solid or liquid sample.Fast and simple technique for confirming the presence of key functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.[11][12][13][14][15]A very small amount of sample (micrograms to nanograms).High sensitivity; provides the molecular formula.Does not provide information on the 3D structure or connectivity of atoms.

Hypothetical X-ray Crystallography Data for this compound

While a specific crystal structure for this compound is not publicly available, a successful X-ray diffraction experiment would yield a detailed crystallographic information file (CIF). This file would contain the precise spatial coordinates of each atom in the crystal lattice. The table below illustrates the type of data that would be obtained.

Parameter Hypothetical Value Significance
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95°The dimensions of the repeating unit in the crystal.
Bond Length (C=O) 1.21 ÅConfirms the double bond character of the carbonyl group.
Bond Angle (O-C-O) 123°Consistent with the sp² hybridization of the carboxylic acid carbon.
Torsion Angle (C-C-C-C) -175°Defines the conformation of the butyl chain.

Spectroscopic Data for this compound

The following tables summarize the expected and reported data from NMR, IR, and Mass Spectrometry for this compound. This data is essential for confirming the molecule's connectivity and functional groups.

¹H and ¹³C NMR Spectroscopy Data
¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
~7.2-7.4Multiplet5HPhenyl-H
~3.3Multiplet1HCH-Ph
~2.6Multiplet1HCH-COOH
~1.3Doublet3HCH₃-CH
~1.1Doublet3HCH₃-CH
~12.0Broad Singlet1HCOOH
¹³C NMR Chemical Shift (ppm) Assignment
~180C=O
~145Quaternary Phenyl-C
~128-129Phenyl-CH
~45CH-Ph
~43CH-COOH
~20CH₃
~18CH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
2950-3050MediumC-H stretch (Aromatic and Aliphatic)
1700-1725StrongC=O stretch (Carboxylic Acid)
1600, 1495Medium-WeakC=C stretch (Aromatic Ring)
1210-1320StrongC-O stretch (Carboxylic Acid)

Source: Expected values based on typical functional group absorptions.[16][17]

Mass Spectrometry Data
m/z (mass-to-charge ratio) Relative Intensity (%) Assignment
178.1~20[M]⁺ (Molecular Ion)
133.1~40[M - COOH]⁺
105.1~100[C₈H₉]⁺ (Tropylium ion)
91.1~80[C₇H₇]⁺ (Benzyl cation)

Source: PubChem CID 29759.[18][19]

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining high-quality, reproducible data.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The ideal crystal should be well-formed, transparent, and have dimensions of approximately 0.1-0.5 mm in each direction.[1][4]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to gain further structural information.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, integration, and multiplicities of the signals are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent. For attenuated total reflectance (ATR-FTIR), the solid or liquid sample is placed directly on the ATR crystal.[20]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the amount of infrared radiation absorbed by the sample at each wavenumber.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are identified and assigned to specific functional groups.[9]

Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[13][14]

  • Ionization: In the ion source, the sample molecules are converted into gas-phase ions. For EI, high-energy electrons bombard the molecules, causing them to ionize and fragment.[13][14]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[11]

Experimental Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound, integrating the discussed analytical techniques.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Characterization cluster_2 Definitive Structure Elucidation cluster_3 Data Analysis and Validation synthesis Synthesis of This compound purification Purification synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr crystal_growth Crystal Growth purification->crystal_growth data_analysis Combined Data Analysis ms->data_analysis ms->data_analysis Molecular Formula ir->data_analysis ir->data_analysis Functional Groups nmr->data_analysis nmr->data_analysis Connectivity & Stereochemistry xray Single-Crystal X-ray Crystallography crystal_growth->xray xray->data_analysis xray->data_analysis Absolute 3D Structure structure_validation Final Structure Validation data_analysis->structure_validation

Caption: Workflow for structural validation of this compound.

References

Cross-Validation of Analytical Methods for 2-Methyl-3-phenylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of 2-Methyl-3-phenylbutanoic acid, a compound of interest in various research and development settings. The accurate and precise measurement of this analyte is critical for reliable study outcomes. This document outlines the performance of common analytical techniques and provides detailed experimental protocols to facilitate inter-laboratory study replication and cross-validation.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices is typically achieved using chromatography coupled with mass spectrometry. The two most prevalent and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, sample throughput, and the need for chiral separation.

Table 1: Hypothetical Cross-Laboratory Performance for this compound Quantification

Validation ParameterMethodLaboratory 1Laboratory 2Laboratory 3
Limit of Detection (LOD) GC-MS0.15 µM0.20 µM0.18 µM
LC-MS/MS0.08 µM0.07 µM0.09 µM
Limit of Quantification (LOQ) GC-MS0.5 µM0.6 µM0.55 µM
LC-MS/MS0.25 µM0.22 µM0.28 µM
Recovery (%) GC-MS90 ± 6%87 ± 8%92 ± 5%
LC-MS/MS97 ± 4%96 ± 5%98 ± 3%
Precision (RSD %) GC-MS7.2%8.5%6.8%
LC-MS/MS4.8%5.5%4.2%
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate typical performance characteristics of the analytical methods described.

Experimental Protocols

Detailed and harmonized experimental protocols are crucial for successful cross-validation. Below are representative protocols for the analysis of this compound by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is necessary to increase volatility and improve chromatographic peak shape.

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample (e.g., plasma, urine), add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform a liquid-liquid extraction using an appropriate organic solvent such as ethyl acetate.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatization agent, for instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 70°C for 60 minutes to form a volatile derivative.[1]

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Oven Program: Start at an initial temperature of 70°C and hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte and the internal standard.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often analyze carboxylic acids directly without derivatization.

1. Sample Preparation:

  • To 100 µL of the sample, add an internal standard.

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex the mixture and then centrifuge at 10,000 x g for 10 minutes.[1]

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A system such as a Shimadzu Nexera X2 or equivalent.[2]

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A suitable gradient program to ensure the separation of the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a SCIEX QTRAP 6500+ or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analyte and the internal standard.[1]

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

CrossValidationWorkflow cluster_method1 Method A (e.g., GC-MS) cluster_method2 Method B (e.g., LC-MS/MS) cluster_comparison Cross-Validation A_prep Sample Preparation (Derivatization) A_analysis GC-MS Analysis A_prep->A_analysis A_data Data Acquisition A_analysis->A_data compare Compare Results (Statistical Analysis) A_data->compare B_prep Sample Preparation (Protein Precipitation) B_analysis LC-MS/MS Analysis B_prep->B_analysis B_data Data Acquisition B_analysis->B_data B_data->compare validate Assess Comparability & Method Bias compare->validate end Validated & Cross-Compared Methods validate->end start Define Analytical Requirement start->A_prep start->B_prep

Workflow for the cross-validation of two analytical methods.

ExperimentalWorkflow cluster_prep Preparation Steps sample Biological Sample Collection prep Sample Preparation sample->prep extraction Extraction prep->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis Chromatographic Separation & Mass Spectrometric Detection extraction->analysis LC-MS/MS Path derivatization->analysis GC-MS Path data Data Processing & Quantification analysis->data

General experimental workflow for sample analysis.

References

Comparison of different synthesis routes for 2-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-3-phenylbutanoic acid, a chiral carboxylic acid, is of significant interest in the development of various pharmaceuticals and biologically active molecules. The stereochemistry of this compound is often crucial for its therapeutic efficacy. This guide provides an objective comparison of two primary synthetic strategies: Asymmetric Synthesis via a Chiral Auxiliary and Malonic Ester Synthesis. This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterAsymmetric Synthesis via Chiral AuxiliaryMalonic Ester Synthesis
Stereocontrol High diastereoselectivity, leading to high enantiomeric excess of the desired stereoisomer.Produces a racemic mixture, requiring subsequent resolution to isolate enantiomers.
Key Reagents Chiral auxiliary (e.g., Evans oxazolidinone), strong base (e.g., NaHMDS), alkylating agent.Diethyl malonate, base (e.g., sodium ethoxide), alkylating agents.
Number of Steps Multi-step process including acylation, alkylation, and auxiliary cleavage.Multi-step process including enolate formation, sequential alkylations, hydrolysis, and decarboxylation.
Typical Overall Yield Good to excellent for the desired enantiomer.Generally moderate, can be lowered by side reactions.
Scalability Can be challenging due to the cost of the chiral auxiliary and cryogenic conditions.More readily scalable for larger quantities.
Purification Requires chromatographic separation of diastereomers.May require challenging separation of mono- and di-alkylated products.
Atom Economy Lower due to the use of a stoichiometric chiral auxiliary that is later removed.Generally higher as more atoms from the reactants are incorporated into the final product.

Route 1: Asymmetric Synthesis via Chiral Auxiliary

This sophisticated approach utilizes a chiral auxiliary to direct the stereoselective formation of the desired enantiomer of this compound. The Evans oxazolidinone auxiliaries are a prominent example, offering high levels of stereocontrol.

Experimental Workflow

cluster_acylation Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Aux Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) AcylatedAux N-(3-Phenylbutanoyl)oxazolidinone Aux->AcylatedAux AcidChloride 3-Phenylbutanoyl Chloride AcidChloride->AcylatedAux AlkylatedProduct N-((2S,3R)-2-Methyl-3-phenylbutanoyl)oxazolidinone AcylatedAux->AlkylatedProduct THF, -78 °C Base1 Triethylamine (B128534) Base1->AcylatedAux DCM, 0 °C to rt FinalProduct (2S,3R)-2-Methyl-3-phenylbutanoic Acid AlkylatedProduct->FinalProduct THF/H₂O, 0 °C Base2 NaHMDS Base2->AlkylatedProduct MeI Methyl Iodide MeI->AlkylatedProduct Reagents LiOH, H₂O₂ Reagents->FinalProduct

Caption: Asymmetric synthesis workflow using a chiral auxiliary.
Experimental Protocol

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, triethylamine (1.5 eq) is added.

  • 3-Phenylbutanoyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acylated oxazolidinone.

2. Diastereoselective Alkylation:

  • The acylated auxiliary (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere.

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a solution in THF) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

  • Methyl iodide (1.5 eq) is added, and the reaction is stirred at -78 °C for 3-4 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to separate the diastereomers.

3. Auxiliary Cleavage:

  • The purified N-alkylated auxiliary is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

  • Lithium hydroxide (B78521) (4.0 eq, as a 0.8 M aqueous solution) and 30% aqueous hydrogen peroxide (4.0 eq) are added.

  • The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

  • The reaction is quenched with an aqueous solution of sodium sulfite.

  • The chiral auxiliary is removed by extraction with dichloromethane.

  • The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield the enantiomerically enriched this compound.

Route 2: Malonic Ester Synthesis

This classical approach involves the sequential alkylation of diethyl malonate to construct the carbon skeleton of the target molecule. This method produces a racemic mixture of the product.

Experimental Workflow

cluster_alkylation1 First Alkylation cluster_alkylation2 Second Alkylation cluster_hydrolysis Hydrolysis & Decarboxylation Malonate Diethyl Malonate Monoalkylated Diethyl (1-phenylethyl)malonate Malonate->Monoalkylated Base1 Sodium Ethoxide Base1->Monoalkylated Ethanol (B145695) AlkylHalide1 1-Bromoethylbenzene AlkylHalide1->Monoalkylated Dialkylated Diethyl methyl(1-phenylethyl)malonate Monoalkylated->Dialkylated Base2 Sodium Ethoxide Base2->Dialkylated Ethanol AlkylHalide2 Methyl Iodide AlkylHalide2->Dialkylated FinalProduct This compound Dialkylated->FinalProduct Reagents H₃O⁺, Heat Reagents->FinalProduct

Caption: Malonic ester synthesis workflow.
Experimental Protocol

1. First Alkylation:

  • Sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol.

  • Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.

  • 1-Bromoethylbenzene (1.0 eq) is then added, and the mixture is refluxed for several hours.

2. Second Alkylation:

  • To the solution containing the mono-alkylated product, a second equivalent of sodium ethoxide is added.

  • Methyl iodide (1.0 eq) is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC or GC).

3. Hydrolysis and Decarboxylation:

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The residue is then heated at reflux with a strong acid (e.g., aqueous HCl or H₂SO₄) until the hydrolysis of the esters and subsequent decarboxylation are complete.

  • After cooling, the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

  • The crude product is then purified by distillation or chromatography.

Conclusion

The choice between asymmetric synthesis using a chiral auxiliary and the malonic ester synthesis for preparing this compound depends heavily on the specific requirements of the research. For applications where high enantiomeric purity is paramount, such as in the development of chiral drugs, the asymmetric synthesis route is superior, despite its higher cost and more demanding experimental conditions. Conversely, for applications where a racemic mixture is acceptable or when large quantities of the material are needed, the malonic ester synthesis offers a more scalable and cost-effective, albeit less stereocontrolled, alternative. Researchers should carefully consider these factors to select the optimal synthetic strategy for their goals.

A Comparative Analysis of the Biological Activities of 2-Methyl-3-phenylbutanoic Acid and Other Phenylbutanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-Methyl-3-phenylbutanoic acid and other notable phenylbutanoic acids, focusing on their potential as modulators of key cellular processes. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes findings from structurally related compounds to infer its probable activities and provides a framework for its evaluation alongside established phenylbutanoic acids like 4-phenylbutyric acid (4-PBA). The primary activities discussed are Histone Deacetylase (HDAC) inhibition and chemical chaperone effects, both of which are significant in various pathological conditions, including cancer and neurodegenerative diseases.

Introduction to Phenylbutanoic Acids

Phenylbutanoic acids are a class of compounds characterized by a butyric acid backbone with a phenyl group substitution. Variations in the position of the phenyl group and the presence of other substituents, such as methyl groups, can significantly influence their biological effects. 4-Phenylbutyric acid is a well-studied derivative used in the treatment of urea (B33335) cycle disorders and investigated for its role as a chemical chaperone and a pan-HDAC inhibitor.[1][2] This guide will focus on the comparison of this compound with other isomers, primarily drawing inferences from studies on closely related methylated analogs.

Comparative Biological Activity

The biological activities of phenylbutanoic acids are diverse. This guide will focus on two key areas with significant therapeutic implications: HDAC inhibition and chemical chaperone activity.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] Inhibition of HDACs can restore the expression of tumor suppressor genes and other genes involved in cell differentiation and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.[3]

While 4-PBA is a known HDAC inhibitor, its potency is in the millimolar range.[1] In contrast, a study on the structure-based optimization of phenylbutyrate-derived HDAC inhibitors revealed that methylation and further derivatization of the phenylbutanoic acid scaffold can lead to a dramatic increase in potency. Specifically, a derivative of 3-methyl-2-phenylbutanoic acid, (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide, demonstrated a potent HDAC inhibitory activity with an IC50 of 16 nM.[4][5] This suggests that the core structure of a methylated phenylbutanoic acid is conducive to strong interactions with the active site of HDAC enzymes. The isopropyl moiety in this potent derivative was found to favorably interact with a hydrophobic microenvironment within the HDAC binding domain.[4]

HDAC_Inhibition_Pathway cluster_extracellular Extracellular Phenylbutanoic_Acid_Derivative Phenylbutanoic Acid Derivative HDAC HDAC Phenylbutanoic_Acid_Derivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated_Histones Chromatin Chromatin Histones->Chromatin Relaxed_Chromatin Relaxed_Chromatin Acetylated_Histones->Relaxed_Chromatin Gene_Expression Gene_Expression Relaxed_Chromatin->Gene_Expression

Chemical Chaperone Activity

Chemical chaperones are small molecules that can stabilize misfolded proteins, prevent their aggregation, and facilitate their proper folding, thereby restoring their function.[2] This activity is particularly relevant in protein-folding diseases, such as cystic fibrosis and certain neurodegenerative disorders. 4-PBA is a known chemical chaperone that can reduce the aggregation of misfolded proteins.[6] The proposed mechanism involves the interaction of the hydrophobic regions of the chaperone with the exposed hydrophobic segments of unfolded proteins, thus preventing aggregation.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for the HDAC inhibitory activity of a key derivative of a methylated phenylbutanoic acid compared to 4-phenylbutyric acid.

CompoundTargetActivity MetricValueReference
(S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamideHDACIC5016 nM[4]
4-Phenylbutyric acid (PBA)HDACIC50~1-2 mM[1]

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies for screening HDAC inhibitors.[7][8][9]

Objective: To determine the in vitro inhibitory activity of test compounds against HDAC enzymes.

Materials:

  • HeLa nuclear extract (as a source of HDACs) or purified HDAC enzymes.

  • HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC).

  • Lysine (B10760008) developer.

  • Assay buffer.

  • Test compounds (this compound, other phenylbutanoic acids).

  • Positive control inhibitor (e.g., Trichostatin A).

  • 96-well microtiter plate (black, flat-bottom).

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the test compounds, positive control, and a vehicle control (e.g., DMSO).

  • Add the HeLa nuclear extract or purified HDAC enzyme to each well.

  • Initiate the reaction by adding the HDAC fluorometric substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the lysine developer.

  • Incubate at 37°C for an additional 15-30 minutes to allow for fluorophore development.

  • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

HDAC_Inhibition_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compounds and Controls Start->Prepare_Reagents Plate_Setup Add Compounds, Controls, and HDAC Source to 96-well Plate Prepare_Reagents->Plate_Setup Reaction_Initiation Add Fluorometric Substrate and Incubate Plate_Setup->Reaction_Initiation Reaction_Termination Add Lysine Developer and Incubate Reaction_Initiation->Reaction_Termination Data_Acquisition Measure Fluorescence Reaction_Termination->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Amyloid-β Aggregation Inhibition Assay (Thioflavin T)

This protocol is based on standard methods for assessing the inhibition of amyloid-β (Aβ) peptide aggregation, a key process in Alzheimer's disease.[10][11][12][13] This assay can be adapted to assess the general protein aggregation inhibition properties of chemical chaperones.

Objective: To evaluate the ability of test compounds to inhibit the fibrillization of Aβ peptides.

Materials:

  • Synthetic Aβ42 peptide.

  • Thioflavin T (ThT).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Test compounds.

  • 96-well plate (black with a clear bottom).

  • Plate reader with fluorescence detection.

Procedure:

  • Prepare a stock solution of Aβ42 peptide.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, mix the Aβ42 peptide solution with the test compounds or a vehicle control.

  • Add Thioflavin T to each well.

  • Incubate the plate at 37°C with intermittent shaking to promote fibril formation.

  • Monitor the ThT fluorescence over time (e.g., every 10-15 minutes for several hours) with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Plot the fluorescence intensity versus time to generate aggregation curves.

  • Determine the extent of inhibition by comparing the final fluorescence values or the lag times of aggregation in the presence of the test compounds to the control.

Aggregation_Inhibition_Workflow Start Start Reagent_Preparation Prepare Aβ42 Peptide and Test Compound Solutions Start->Reagent_Preparation Assay_Setup Mix Aβ42, Compounds, and ThT in a 96-well Plate Reagent_Preparation->Assay_Setup Incubation Incubate at 37°C with Shaking Assay_Setup->Incubation Fluorescence_Monitoring Monitor ThT Fluorescence Over Time Incubation->Fluorescence_Monitoring Data_Analysis Plot Aggregation Curves and Determine Inhibition Fluorescence_Monitoring->Data_Analysis End End Data_Analysis->End

Conclusion

Based on the available evidence from structurally related compounds, this compound holds promise as a biologically active molecule. The potent HDAC inhibitory activity of a closely related derivative suggests that this class of methylated phenylbutanoic acids could be a valuable scaffold for the development of novel epigenetic modulators. Furthermore, its structural characteristics point towards a potential role as a chemical chaperone, warranting further investigation into its ability to prevent protein misfolding and aggregation.

The provided experimental protocols offer a starting point for the direct evaluation of this compound and its comparison with other phenylbutanoic acids. Such studies are crucial to elucidate its specific biological activities and therapeutic potential. Future research should focus on obtaining direct quantitative data for this compound in these and other relevant biological assays to build a comprehensive understanding of its pharmacological profile.

References

A Spectroscopic Comparison of 2-Methyl-3-phenylbutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the isomers of 2-methyl-3-phenylbutanoic acid, a chiral carboxylic acid with two stereocenters, leading to the existence of two pairs of enantiomers (diastereomers). The differentiation and characterization of these stereoisomers are crucial in various fields, including asymmetric synthesis, pharmaceutical development, and metabolomics, as different stereoisomers can exhibit distinct biological activities.

This comparison focuses on the key spectroscopic techniques used for isomer elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of directly comparable, published spectral data for all individual diastereomers of this compound, this guide will present data for the closely related constitutional isomer, 2-methyl-3-phenylpropanoic acid, as a representative example. Furthermore, it will describe the expected spectral differences between the erythro ((2R,3S)/(2S,3R)) and threo ((2R,3R)/(2S,3S)) diastereomers of this compound based on established principles of stereochemical analysis by NMR.

Data Presentation

The following tables summarize the key spectroscopic data obtained for the isomers of a related compound, 2-methyl-3-phenylpropanoic acid, and provide a framework for the expected data for the diastereomers of this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) of 2-Methyl-3-phenylpropanoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.14br s1H-COOH
7.30m2HPhenyl H
7.20m3HPhenyl H
3.08dd, J = 13.3, 6.3 Hz1H-CH₂-
2.77sextet1H-CH-
2.68dd, J = 13.4, 8.0 Hz1H-CH₂-
1.18d, J = 6.9 Hz3H-CH₃

Erythro vs. Threo Isomers of this compound: For this compound, the relative stereochemistry of the two chiral centers significantly influences the ¹H NMR spectrum. A key diagnostic feature is the chemical shift of the methyl protons. It is generally observed in similar 1,2-disubstituted-1-arylpropane systems that the methyl protons of the erythro isomer appear at a lower field (higher ppm) compared to the threo isomer . The coupling constants between the vicinal protons on the chiral centers are also expected to differ, reflecting the different dihedral angles in the preferred conformations of the diastereomers.

Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃) of 2-Methyl-3-phenylpropanoic Acid

Chemical Shift (δ) ppmAssignment
182.00C=O
139.10Phenyl C (quaternary)
129.09Phenyl CH
128.51Phenyl CH
126.52Phenyl CH
41.24-CH₂-
39.39-CH-
16.59-CH₃

Erythro vs. Threo Isomers of this compound: Similar to ¹H NMR, the ¹³C NMR chemical shifts of the diastereomers of this compound will exhibit differences, particularly for the carbons of the chiral centers and the adjacent methyl groups, due to the different steric and electronic environments in the erythro and threo forms.

Table 3: FTIR Spectral Data (ATR, neat) of 2-Methyl-3-phenylpropanoic Acid

Wavenumber (cm⁻¹)Description
3086-2557O-H stretch (broad, carboxylic acid)
1698C=O stretch (carboxylic acid)
1453C-H bend (methyl/methylene)
1249, 1230, 1209C-O stretch and O-H bend
941O-H bend (out-of-plane)
740, 702C-H bend (aromatic)

Erythro vs. Threo Isomers of this compound: The FTIR spectra of the diastereomers are expected to be very similar, as they possess the same functional groups. Minor differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to subtle variations in vibrational modes arising from the different spatial arrangements of the atoms.

Table 4: Mass Spectrometry Data (EI-MS) of 2-Methyl-3-phenylpropanoic Acid

m/zRelative IntensityProposed Fragment
164Molecular Ion [M]⁺C₁₀H₁₂O₂⁺
118[M - COOH]⁺
91Base Peak[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺
65[C₅H₅]⁺

Erythro vs. Threo Isomers of this compound: The mass spectra of the diastereomers under electron ionization (EI) are expected to be nearly identical, as the fragmentation pathways are typically not sensitive to the stereochemistry of the molecule. Both diastereomers will likely show a molecular ion peak and similar fragmentation patterns.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra are typically acquired on a 300-600 MHz spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Spectra are acquired on the same instrument, operating at a corresponding frequency for ¹³C (e.g., 75-150 MHz). Proton decoupling is employed to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the material is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a drop is placed on the crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to obtain a high-quality spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. Electron Ionization (EI) is a common method for generating ions, where the sample molecules are bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector measures the abundance of each ion, generating the mass spectrum.

Visualization

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_synthesis Isomer Synthesis/Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Synthesis Synthesis of This compound Separation Separation of Diastereomers (e.g., Chromatography) Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C) Separation->NMR FTIR FTIR Spectroscopy Separation->FTIR MS Mass Spectrometry Separation->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Erythro and Threo Isomers NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

Logical_Relationships Logical Relationships in Spectroscopic Isomer Differentiation cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry (EI) Isomers Diastereomers (Erythro & Threo) NMR_Features Different 3D Structure Isomers->NMR_Features FTIR_Features Identical Functional Groups Isomers->FTIR_Features MS_Features Same Connectivity & Mass Isomers->MS_Features NMR_Consequences Distinct Chemical Shifts (δ) Different Coupling Constants (J) NMR_Features->NMR_Consequences leads to FTIR_Consequences Similar Spectra (minor fingerprint differences) FTIR_Features->FTIR_Consequences results in MS_Consequences Identical Fragmentation MS_Features->MS_Consequences typically leads to

Caption: Key principles of isomer differentiation by spectroscopy.

Purity Assessment of Synthetic 2-Methyl-3-phenylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized chiral molecules is a critical cornerstone in drug discovery and development, ensuring both the reliability of scientific data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthetic 2-Methyl-3-phenylbutanoic acid, a valuable chiral building block. We will explore common analytical techniques, potential impurities arising from a plausible synthetic route, and compare its profile to a well-established structurally related compound, Ibuprofen.

Synthetic Pathway and Potential Impurities

A plausible and efficient method for the synthesis of this compound involves the diastereoselective alkylation of a chiral auxiliary, such as an Evans oxazolidinone, followed by hydrolysis. This approach offers good stereocontrol.

Plausible Synthetic Route:

cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Alkylation cluster_3 Step 4: Hydrolysis & Auxiliary Cleavage Propionyl_Chloride Propionyl Chloride Acylated_Auxiliary N-Propionyl Chiral Auxiliary Propionyl_Chloride->Acylated_Auxiliary Chiral_Auxiliary Chiral Oxazolidinone (e.g., Evans Auxiliary) Chiral_Auxiliary->Acylated_Auxiliary Enolate Chiral Enolate Acylated_Auxiliary->Enolate LDA LDA / n-BuLi LDA->Enolate Alkylated_Product Alkylated Chiral Auxiliary Enolate->Alkylated_Product Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Alkylated_Product Target_Molecule This compound Alkylated_Product->Target_Molecule LiOH_H2O2 LiOH / H₂O₂ LiOH_H2O2->Target_Molecule

Caption: Plausible synthetic route for this compound.

Based on this pathway, a range of potential impurities could be present in the final product.

Table 1: Potential Process-Related Impurities

Impurity ClassSpecific ExamplesOrigin
Starting Materials Propionyl chloride, Chiral auxiliary, Benzyl bromideIncomplete reaction or carry-over
Reagents Lithium diisopropylamide (LDA), n-Butyllithium (n-BuLi)Remnants from the deprotonation step
Intermediates N-Propionyl chiral auxiliary, Alkylated chiral auxiliaryIncomplete reaction or hydrolysis
Byproducts Diastereomers of the final product, Over-alkylated productsLack of complete stereocontrol, side reactions
Solvents Tetrahydrofuran (THF), Diethyl etherResidual solvents from reaction and workup

Comparison of Analytical Methods for Purity Assessment

A multi-pronged approach employing orthogonal analytical techniques is essential for a comprehensive purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

cluster_techniques Analytical Techniques cluster_applications Primary Applications Purity_Assessment Purity Assessment of This compound HPLC HPLC Purity_Assessment->HPLC GC_MS GC-MS Purity_Assessment->GC_MS NMR NMR Purity_Assessment->NMR Purity_Quant Purity Quantification (Area %) HPLC->Purity_Quant Chiral_Purity Enantiomeric Purity (e.e. %) HPLC->Chiral_Purity Impurity_ID Impurity Identification GC_MS->Impurity_ID Structural_Elucidation Structural Confirmation NMR->Structural_Elucidation Absolute_Purity Absolute Purity (qNMR) NMR->Absolute_Purity

Caption: Logical relationship of analytical techniques for purity assessment.

Table 2: Comparison of Key Analytical Techniques

TechniquePrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity, with UV detection.Routine purity analysis, quantification of known impurities, and chiral separation.High precision, robustness, and wide availability.[1]Requires a chromophore for detection; may not be suitable for all impurities.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Identification and quantification of volatile impurities and residual solvents.High sensitivity and specificity for volatile analytes.Requires derivatization for non-volatile compounds like carboxylic acids.
NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Structural elucidation, confirmation of identity, and absolute purity determination (qNMR).Unambiguous structure determination and quantification without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods for trace impurity detection.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

Protocol for Achiral Purity (Reversed-Phase):

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol for Chiral Purity (Normal-Phase):

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Due to the low volatility of carboxylic acids, derivatization is a necessary step for GC-MS analysis. Esterification to a more volatile form, such as a methyl or trimethylsilyl (B98337) (TMS) ester, is common.

Carboxylic_Acid This compound (Non-volatile) Derivatization Derivatization (e.g., Esterification) Carboxylic_Acid->Derivatization Volatile_Derivative Volatile Ester Derivative Derivatization->Volatile_Derivative GC_MS_Analysis GC-MS Analysis Volatile_Derivative->GC_MS_Analysis Impurity_Profile Impurity Profile GC_MS_Analysis->Impurity_Profile

References

A Proposed Framework for Inter-Laboratory Comparison of 2-Methyl-3-phenylbutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a standardized framework for conducting an inter-laboratory comparison of 2-Methyl-3-phenylbutanoic acid analysis. Due to the absence of publicly available, formal inter-laboratory studies for this specific analyte, this document provides a comprehensive protocol based on established analytical techniques for similar chiral organic acids. The objective is to enable laboratories to generate comparable and reproducible data, which is crucial for applications in metabolomics, pharmaceutical development, and clinical research where the stereochemistry of a compound can significantly impact its biological activity.

The primary analytical methods proposed for comparison are Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization for volatile compounds, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is known for its high sensitivity and specificity. This guide details the experimental protocols for both methodologies and presents a logical workflow for conducting a comparative study.

Comparative Overview of Analytical Methodologies

The quantification of this compound in biological matrices can be effectively achieved using either GC-MS or LC-MS/MS. The choice between these methods depends on factors such as required sensitivity, sample throughput, and the need for chiral separation. While both techniques offer high selectivity, they differ in sample preparation and instrumentation. The following table summarizes the expected performance characteristics for the quantification of small organic acids, providing a benchmark for laboratories participating in a comparison study.

Table 1: Proposed Performance Characteristics for Quantitative Analysis

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²) > 0.99> 0.99R² ≥ 0.99
Range Typically 0.1 - 100 µg/mLTypically 0.001 - 10 µg/mLDependent on expected physiological concentrations
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 85% - 115%85% - 115%80% - 120%
Limit of Quantification (LOQ) Analyte DependentAnalyte Dependent10x Signal-to-Noise Ratio

Experimental Protocols

Detailed methodologies for sample preparation, derivatization (for GC-MS), and instrumental analysis are provided below. Adherence to these protocols is essential for ensuring consistency across participating laboratories.

Protocol 1: GC-MS Analysis with Derivatization

Gas chromatography requires the analyte to be volatile and thermally stable. For a polar compound like this compound, a derivatization step is mandatory. Silylation is a common and effective method.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma or urine), add a suitable internal standard.

  • Acidify the sample to a pH < 2 with hydrochloric acid.

  • Extract the organic acids with 3 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or diethyl ether), vortex, and centrifuge.

  • Repeat the extraction step to ensure complete recovery.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.

2. Derivatization (Silylation)

  • To the dried residue, add 50-100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Seal the vial tightly and heat at 60-80°C for 15-30 minutes to ensure the reaction is complete.[1]

  • Cool the vial to room temperature. The sample is now ready for injection.

3. GC-MS Conditions

  • Column: A standard achiral column (e.g., DB-5) for general quantification or a chiral capillary column (e.g., cyclodextrin-based) for enantiomeric separation.[2][3]

  • Injector Temperature: 250°C.[2]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Oven Program: Start at 60°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280°C.[2]

  • Detector: Mass Spectrometer operating in full scan or Selected Ion Monitoring (SIM) mode.

Protocol 2: LC-MS/MS Analysis

This method offers high sensitivity and specificity and typically requires less sample preparation than GC-MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]

  • Centrifuge and transfer the supernatant to an autosampler vial.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4][5]

  • Mobile Phase A: Water with 0.1% formic acid.[4][5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4][5]

  • Flow Rate: 0.3 mL/min.[5]

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[5]

  • Injection Volume: 5 µL.[5]

  • Column Temperature: 40°C.[5]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[5]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).[4]

Visualizations: Workflows and Logical Relationships

To further clarify the experimental and logical processes, the following diagrams illustrate the proposed workflows for the inter-laboratory comparison and the analytical method selection.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Reporting & Evaluation A Preparation of Standardized Samples (Low, Medium, High Concentrations) B Homogeneity and Stability Testing A->B C Distribution to Participating Laboratories B->C D Analysis using Standardized Protocols (GC-MS and/or LC-MS/MS) C->D E Submission of Results to Coordinating Body D->E F Statistical Analysis (e.g., z-scores) E->F G Issuance of Performance Report F->G

Caption: Proposed workflow for an inter-laboratory comparison study.

G cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway A Define Analytical Goal (e.g., Quantification, Chiral Separation) B Is the analyte volatile? A->B F Is high sensitivity required? A->F C Perform Derivatization (e.g., Silylation) B->C No D Select Column (Achiral vs. Chiral) B->D Yes C->D E Method Development & Validation D->E J J E->J Proceed with Inter-laboratory Comparison G Develop Sample Preparation (e.g., Protein Precipitation, SPE) F->G Yes H Optimize MRM Transitions G->H I Method Development & Validation H->I I->J Proceed with Inter-laboratory Comparison

Caption: Decision workflow for analytical method selection.

References

A Comparative Guide to the Validation of Quantitative Methods for 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methyl-3-phenylbutanoic acid, a key chiral intermediate and potential impurity in pharmaceutical synthesis, is crucial for quality control and regulatory compliance. This guide provides a comparative overview of three prominent analytical techniques for its quantification: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and representative performance data to assist in method selection and validation.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, sample matrix, and the need for simultaneous analysis of other components. While qNMR offers a direct, primary method of measurement without the need for an identical standard, chromatographic techniques like HPLC and GC-MS are mainstays in many analytical laboratories, offering high sensitivity and resolution.

Quantitative Data Summary

The following table summarizes representative performance data for the quantification of this compound using qNMR, HPLC, and GC-MS. These values are based on typical performance characteristics observed for similar small organic molecules and should be considered as expected benchmarks for a validation study.[1][2][3]

Validation ParameterQuantitative NMR (qNMR)HPLC-UVGC-MS (with Derivatization)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999[4][5]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%[6]95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 2.0%[6][7]≤ 5.0%
Limit of Detection (LOD) ~5 µM[8]~0.1 µg/mL~0.5 ng/mL[9]
Limit of Quantification (LOQ) ~15 µM~0.3 µg/mL~1.5 ng/mL[9]
Analysis Time per Sample ~10-15 minutes~15-20 minutes~20-30 minutes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Quantitative NMR (qNMR) Method

The qNMR method provides a direct measurement of the analyte concentration based on the ratio of the integral of a specific analyte resonance to that of a certified internal standard.[10][11]

a) Sample Preparation [12][13][14]

  • Internal Standard Selection: Choose a suitable internal standard with a known purity that has a resonance signal in a clear region of the spectrum, away from the analyte signals. Maleic acid or 1,4-dinitrobenzene (B86053) are potential candidates.[15][16][17][18]

  • Weighing: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial using a calibrated analytical balance.

  • Dissolution: Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d6). Ensure complete dissolution, using a vortex mixer if necessary.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

b) NMR Data Acquisition [19][20][21][22][23]

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Acquisition Time (AQ): ≥ 3 seconds to ensure complete decay of the FID.

  • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 10-30 seconds for quantitative accuracy).

  • Number of Scans (NS): 8 to 16, ensuring a signal-to-noise ratio of at least 250:1 for the signals to be integrated for accurate quantification.[21][24]

  • Temperature: Maintain a constant temperature (e.g., 298 K).

c) Data Processing and Quantification [25][26]

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals of this compound (e.g., the methine proton of the isobutyl group) and the internal standard.

  • Calculation: Calculate the concentration of the analyte using the following formula:

    Panalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity or concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine analysis of this compound in various sample matrices.[7][27][28]

a) Chromatographic Conditions [29][30][31]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

b) Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC-MS analysis.[2]

a) Derivatization [9][32][33][34][35]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Add the derivatization reagent to the sample solution and heat at 60-70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of the carboxylic acid.

b) GC-MS Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Injector: Splitless mode.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the validation process for the qNMR method.

qNMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_val Method Validation weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters (D1, NS, AQ) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity/Concentration integrate->calculate linearity Linearity calculate->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for the validation of a quantitative NMR (qNMR) method.

Conclusion

All three methods, qNMR, HPLC, and GC-MS, are suitable for the quantitative analysis of this compound, each with its own set of advantages and considerations. qNMR offers a rapid and direct quantification without the need for a specific reference standard of the analyte.[36][37] HPLC provides a robust and widely accessible method with high precision, while GC-MS, although requiring a derivatization step, offers excellent sensitivity.[2][7] The choice of method should be based on the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation. A thorough method validation according to ICH guidelines is essential to ensure reliable and accurate results for quality control and regulatory purposes.[38]

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative overview of the efficacy of different chiral stationary phases (CSPs) for the resolution of 2-Methyl-3-phenylbutanoic acid enantiomers. The selection of an appropriate CSP is often an empirical process, and this document aims to provide a data-driven starting point for method development.

The most successful separations of structurally similar acidic compounds have been achieved on polysaccharide-based CSPs. These columns, typically based on derivatized cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a wide range of selectivities for various chiral compounds.

Data Presentation: Performance of Polysaccharide-Based CSPs

While specific quantitative data for this compound is not widely published, the following table summarizes the performance of various polysaccharide-based CSPs for the separation of closely related structural analogs. This data serves as a strong predictive starting point for selecting a column and initial screening conditions. The key performance indicators are the retention factor of the first eluting enantiomer (k1), the separation factor (α), and the resolution (Rs).

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)k1αRsReference
Chiralcel® OJ-H (R/S)-2-methyl-3-(3-(trifluoromethyl)phenyl)propanoic acidHexane/IPA (95:5)1.0---[1]
Chiralpak® AD-H (S)-2-methyl-3-(4-(trifluoromethyl)phenyl)propanoic acidHexane (0.1% TFA)/IPA (97:3)1.0---[1]
Chiralcel® OJ-H (R/S)-2-methyl-3-(4-(trifluoromethyl)phenyl)propanoic acidHexane/IPA (98:2)0.6---[1]
Chiralpak® AS-H (S)-3-(3-(trifluoromethoxy)phenyl)butanoic acidHexane (0.1% TFA)/IPA (95:5)0.6---[1]

Note: Specific values for k1, α, and Rs were not provided in the source material, but successful separation was reported. The data indicates that these stationary phases and mobile phase systems are effective for resolving enantiomers of this structural class.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a blueprint for laboratory application.

Protocol 1: Separation on Chiralcel® OJ-H
  • Analyte: (R/S)-2-methyl-3-(4-(trifluoromethyl)phenyl)propanoic acid

  • Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 98:2 (v/v) ratio.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Separation on Chiralpak® AD-H with Acidic Modifier
  • Analyte: (S)-2-methyl-3-(4-(trifluoromethyl)phenyl)propanoic acid

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of n-Hexane (containing 0.1% Trifluoroacetic Acid - TFA) and Isopropanol (IPA) in a 97:3 (v/v) ratio.[1] The addition of an acidic modifier like TFA is often crucial for improving the peak shape of acidic compounds.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Experimental Workflow for CSP Selection

The process of selecting an optimal chiral stationary phase and developing a separation method is a systematic, multi-step procedure. The following diagram illustrates a typical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Analyte Racemic 2-Methyl-3- phenylbutanoic Acid Screening Screen Multiple CSPs (e.g., Chiralpak IA, IC, Chiralcel OJ-H) Analyte->Screening Evaluation Evaluate Results: - No Separation - Partial Separation - Baseline Separation Screening->Evaluation InitialConditions Generic Mobile Phase (e.g., Hexane/IPA, 90:10) InitialConditions->Screening Evaluation->Screening No Separation (Select new CSPs) OptimizeMP Optimize Mobile Phase: - Adjust % Alcohol - Add Modifier (e.g., TFA) - Test Different Alcohols (EtOH) Evaluation->OptimizeMP Partial Separation FinalMethod Final Validated Method Evaluation->FinalMethod Baseline Separation OptimizeParams Optimize Other Parameters: - Flow Rate - Temperature OptimizeMP->OptimizeParams OptimizeParams->FinalMethod

Caption: A typical experimental workflow for chiral method development.

Objective Comparison and Recommendations

Polysaccharide-Based CSPs (e.g., Chiralcel®, Chiralpak®):

  • Principle: These phases, based on cellulose or amylose derivatives, separate enantiomers through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer grooves.

  • Efficacy: As demonstrated by the data on analogous compounds, polysaccharide phases are highly effective for arylpropanoic acid derivatives.[1] They are considered a primary choice for initial screening.[2] The selection between cellulose-based (e.g., Chiralcel® OD, Chiralpak® IB) and amylose-based (e.g., Chiralpak® AD, IA) columns can significantly impact selectivity, and screening both types is recommended.[3]

  • Mobile Phases: They are most commonly used in normal-phase mode with alkane/alcohol eluents (e.g., hexane/isopropanol or hexane/ethanol). For acidic analytes like this compound, the addition of a small percentage of an acid modifier (TFA, acetic acid) to the mobile phase is often necessary to prevent peak tailing and improve resolution.[2]

  • Recommendation: Begin screening with a set of polysaccharide columns such as Chiralpak® IA, Chiralpak® IC, and Chiralcel® OJ-H. Use a simple mobile phase like Hexane/IPA (90/10, v/v) with 0.1% TFA. Based on the initial results, optimize the alcohol percentage and consider trying ethanol (B145695) as an alternative modifier to improve separation.

Other CSP Types:

  • Cyclodextrin-Based CSPs: These involve cyclodextrins bonded to silica and primarily work by forming inclusion complexes. They are another versatile class of CSPs but may offer different selectivity compared to polysaccharide phases.

  • Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are often effective for compounds containing aromatic rings.

For the enantiomeric separation of this compound, polysaccharide-based chiral stationary phases represent the most promising starting point. The experimental data from closely related analogs strongly suggest that columns such as Chiralcel® OJ-H and Chiralpak® AD-H can achieve successful resolution. A systematic screening and optimization approach, as outlined in the workflow diagram, is essential for developing a robust and efficient analytical method. Researchers should focus on optimizing the mobile phase composition, particularly the alcohol modifier and the acidic additive, to achieve baseline separation.

References

A Comparative Guide to Enantiomeric Purity Validation of 2-Methyl-3-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical aspect in the development and quality control of chiral pharmaceutical compounds. For active pharmaceutical ingredients (APIs) like 2-Methyl-3-phenylbutanoic acid, ensuring high enantiomeric excess (% ee) is paramount for therapeutic efficacy and safety. This guide provides a comparative overview of analytical methodologies for validating the enantiomeric purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. We present a comparison of direct and indirect chiral separation strategies, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparison of Analytical Methods

Two primary strategies are employed for the enantiomeric analysis of chiral carboxylic acids such as this compound: direct and indirect separation.

  • Direct Chiral Chromatography: This approach utilizes a Chiral Stationary Phase (CSP) that exhibits stereoselective interactions with the enantiomers, leading to differential retention times and subsequent separation. Chiral HPLC with polysaccharide-based or anion-exchanger CSPs, and Chiral GC with cyclodextrin-based CSPs are common direct methods.

  • Indirect Chiral Chromatography: In this method, the enantiomeric mixture is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having distinct physicochemical properties, can then be separated on a conventional achiral stationary phase.

The choice between these methods is influenced by factors such as the complexity of the sample matrix, the required sensitivity and resolution, and the availability of specialized chiral columns and reagents.

Data Presentation

The following table summarizes the performance characteristics of representative HPLC and GC methods for the enantiomeric analysis of chiral carboxylic acids, providing a basis for selecting an appropriate strategy for this compound.

Method Stationary Phase/Column Mobile Phase/Carrier Gas Resolution (Rs) Analysis Time (min) LOD/LOQ Advantages Disadvantages
Direct Chiral HPLC Polysaccharide-based CSP (e.g., Chiralpak AD-H)Hexane/Isopropanol with TFA> 2.015-30Analyte-dependentDirect analysis, fewer sample preparation steps.Requires specialized and expensive chiral columns; method development can be time-consuming.
Direct Chiral HPLC Anion-exchanger CSP (e.g., CHIRALPAK QN-AX)Supercritical Fluid CO2/Methanol with acidic additive> 1.5< 10Analyte-dependentFast analysis times with SFC.Requires SFC instrumentation.
Indirect Chiral HPLC Achiral C18 ColumnAcetonitrile/Water with buffer> 2.020-40Potentially lower due to derivatizationUtilizes standard, less expensive HPLC columns; can improve sensitivity with fluorescent CDAs.Requires an additional reaction step, which may introduce errors (e.g., kinetic resolution, racemization).
Direct Chiral GC Cyclodextrin-based CSP (e.g., Rt-βDEXsm)Helium> 2.010-25Typically in the ng-pg rangeHigh resolution and sensitivity; no derivatization required for volatile compounds.The analyte must be volatile and thermally stable, or require derivatization to increase volatility.

Experimental Protocols

Below are detailed experimental protocols for the primary approaches to the enantiomeric purity analysis of this compound.

Protocol 1: Direct Chiral HPLC Method

This protocol provides a starting point for method development using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution and record the chromatogram.

4. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Protocol 2: Indirect Chiral HPLC Method via Derivatization

This protocol outlines the derivatization of this compound with a chiral amine followed by analysis on an achiral column.

1. Instrumentation and Materials:

  • HPLC system with a UV or Fluorescence detector

  • Achiral Column: C18 (250 x 4.6 mm, 5 µm)

  • Chiral Derivatizing Agent (CDA): (R)-1-(1-Naphthyl)ethylamine or other suitable chiral amine.

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (gradient elution may be required)

  • Sample Diluent: Acetonitrile

2. Derivatization Procedure:

  • In a vial, dissolve approximately 5 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).

  • Add 1.2 equivalents of the chiral derivatizing agent and 1.2 equivalents of the coupling agent.

  • Allow the reaction to proceed at room temperature for 1-2 hours or until completion, monitoring by TLC or a rapid LC analysis if necessary.

  • Quench the reaction with a small volume of water and extract the diastereomeric amide products into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

3. Chromatographic Procedure:

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Inject the derivatized sample solution and run the appropriate gradient program to separate the diastereomers.

4. Data Analysis:

  • The diastereomeric ratio is determined from the peak areas of the two diastereomeric products. This ratio directly corresponds to the enantiomeric ratio of the original this compound sample.

Protocol 3: Direct Chiral GC Method

This protocol is suitable if the analyte is sufficiently volatile and thermally stable.

1. Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC Column: Cyclodextrin-based CSP (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow or pressure.

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 180 °C at 5 °C/min, and hold for 5 min. (This is a starting point and requires optimization).

  • Injection Mode: Split (e.g., 50:1)

2. Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., Dichloromethane or MTBE) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatize to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane (B1218177) or TMS-diazomethane for improved peak shape and volatility.

3. GC Procedure:

  • Inject the prepared sample into the GC system.

4. Data Analysis:

  • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described in the HPLC protocol.

Visualization of Experimental Workflows

To illustrate the logical flow of the analytical processes, the following diagrams were generated.

Direct_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Chiral HPLC filter->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate % ee integrate->calculate

Benchmarking Synthesis of 2-Methyl-3-phenylbutanoic Acid: A Comparative Guide to Modern Synthetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 2-Methyl-3-phenylbutanoic Acid with Supporting Experimental Data.

The synthesis of chiral carboxylic acids is a cornerstone of pharmaceutical development and fine chemical manufacturing. This compound, a molecule with two stereocenters, presents a valuable case study for comparing the efficacy of various modern synthetic strategies. This guide provides a detailed comparison of three prominent methods for its synthesis: Asymmetric Alkylation of Phenylacetic Acid, Diastereoselective Alkylation using a Chiral Auxiliary, and the Reformatsky Reaction. Each method is evaluated based on yield, stereoselectivity, and operational considerations, supported by detailed experimental protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the three benchmarked synthetic methods for this compound.

MethodKey TransformationReagentsTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Method 1 Asymmetric AlkylationPhenylacetic acid, Isopropyl iodide, Chiral Lithium AmideHigh (e.g., ~85-95%)High enantioselectivity (e.g., >95% ee)Direct, atom-economical, high enantioselectivity.[1][2]Requires cryogenic temperatures and strictly anhydrous conditions.
Method 2 Diastereoselective AlkylationN-Phenylacetyl oxazolidinone, 1-Phenylethyl bromide, Strong BaseGood to High (e.g., ~70-90%)High diastereoselectivity (e.g., >95% de)Reliable, well-established, high diastereoselectivity.Multi-step process (auxiliary attachment and removal), use of stoichiometric chiral auxiliary.
Method 3 Reformatsky ReactionAcetophenone (B1666503), Ethyl 2-bromopropionate, ZincModerate (e.g., ~50-70%)Generally low to moderate unless modifiedOne-pot reaction, tolerant of various functional groups.Stoichiometric use of zinc, often requires activated zinc, can have variable yields.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted from established literature procedures for similar transformations and are tailored for the synthesis of this compound.

Method 1: Asymmetric Alkylation of Phenylacetic Acid

This method utilizes a chiral lithium amide to deprotonate phenylacetic acid, forming a chiral enolate which then undergoes enantioselective alkylation.

Experimental Protocol:

  • Preparation of the Chiral Lithium Amide: In a flame-dried, three-necked flask under an argon atmosphere, a solution of the chiral amine (e.g., (R,R)-N,N'-bis(1-phenylethyl)ethane-1,2-diamine) (2.2 mmol) in anhydrous THF (20 mL) is cooled to -78 °C. To this solution, n-butyllithium (2.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes.

  • Enolate Formation: A solution of phenylacetic acid (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the chiral lithium amide solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete formation of the chiral enediolate.

  • Alkylation: Isopropyl iodide (1.5 mmol) is added to the reaction mixture at -78 °C. The reaction is stirred for the time indicated by TLC analysis (typically 4-12 hours) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.

Characterization: The enantiomeric excess of the product is determined by chiral HPLC analysis. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Diastereoselective Alkylation using a Chiral Auxiliary

This well-established method involves the temporary attachment of a chiral auxiliary to control the stereochemistry of the alkylation step.

Experimental Protocol:

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, n-butyllithium (1.05 mmol) is added dropwise. After stirring for 15 minutes, phenylacetyl chloride (1.1 mmol) is added, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate (B1210297). The organic layers are washed, dried, and concentrated to give the N-acyloxazolidinone, which is purified by chromatography.

  • Diastereoselective Alkylation: The purified N-acyloxazolidinone (1.0 mmol) is dissolved in anhydrous THF (10 mL) and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 mmol) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. 1-Bromo-1-phenylethane (1.2 mmol) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride and worked up as described above to yield the alkylated product. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product.

  • Auxiliary Cleavage: The purified alkylated N-acyloxazolidinone (1.0 mmol) is dissolved in a 4:1 mixture of THF and water (10 mL) and cooled to 0 °C. Lithium hydroxide (B78521) (2.0 mmol) and 30% aqueous hydrogen peroxide (4.0 mmol) are added, and the mixture is stirred vigorously for 2 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The chiral auxiliary is recovered by extraction, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate to yield this compound.

Method 3: Reformatsky Reaction

This classical organozinc reaction provides a direct route to β-hydroxy esters, which can be further processed to the target carboxylic acid.

Experimental Protocol:

  • Activation of Zinc: Zinc dust (2.0 mmol) is placed in a flame-dried flask under an argon atmosphere. A small crystal of iodine is added, and the flask is gently heated until the iodine vapor is visible, indicating activation of the zinc surface.

  • Reformatsky Reaction: Anhydrous THF (10 mL) is added to the activated zinc. A solution of acetophenone (1.0 mmol) and ethyl 2-bromopropionate (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the zinc suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1 hour.

  • Work-up and Dehydration: The reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution. The product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The resulting crude β-hydroxy ester is then dehydrated under acidic conditions (e.g., heating with a catalytic amount of p-toluenesulfonic acid) to yield the corresponding α,β-unsaturated ester.

  • Hydrolysis and Reduction: The α,β-unsaturated ester is hydrolyzed to the corresponding carboxylic acid using standard basic hydrolysis conditions (e.g., NaOH in ethanol/water), followed by acidification. The resulting unsaturated acid is then reduced (e.g., by catalytic hydrogenation over Pd/C) to afford the final product, this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each of the described synthetic methods.

Method_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ChiralAmine Chiral Amine ChiralLiAmide Chiral Lithium Amide ChiralAmine->ChiralLiAmide -78 °C, THF nBuLi n-BuLi nBuLi->ChiralLiAmide Enolate Chiral Enolate ChiralLiAmide->Enolate -78 °C, THF PhenylaceticAcid Phenylacetic Acid PhenylaceticAcid->Enolate Product This compound Enolate->Product -78 °C, THF IsopropylIodide Isopropyl Iodide IsopropylIodide->Product Quench Quench (NH4Cl) Product->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for Asymmetric Alkylation.

Method_2_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Cleavage ChiralAux Chiral Oxazolidinone N_Acyl N-Acyloxazolidinone ChiralAux->N_Acyl PhenylacetylChloride Phenylacetyl Chloride PhenylacetylChloride->N_Acyl AlkylatedProduct Alkylated Intermediate N_Acyl->AlkylatedProduct -78 °C, THF Base Base (NaHMDS) Base->AlkylatedProduct AlkylHalide 1-Phenylethyl Bromide AlkylHalide->AlkylatedProduct FinalProduct This compound AlkylatedProduct->FinalProduct LiOH_H2O2 LiOH, H2O2 LiOH_H2O2->FinalProduct

Caption: Workflow for Diastereoselective Alkylation.

Method_3_Workflow cluster_reaction Reformatsky Reaction cluster_modification Post-Reaction Modification Acetophenone Acetophenone HydroxyEster β-Hydroxy Ester Acetophenone->HydroxyEster Bromoester Ethyl 2-bromopropionate Bromoester->HydroxyEster Zinc Activated Zinc Zinc->HydroxyEster THF, Reflux Dehydration Dehydration HydroxyEster->Dehydration UnsaturatedEster α,β-Unsaturated Ester Dehydration->UnsaturatedEster Hydrolysis Hydrolysis UnsaturatedEster->Hydrolysis UnsaturatedAcid Unsaturated Acid Hydrolysis->UnsaturatedAcid Reduction Reduction (H2, Pd/C) UnsaturatedAcid->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Workflow for the Reformatsky Reaction.

References

Comparative Kinetics of 2-Methyl-3-phenylbutanoic Acid Derivatives in Hydrolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the reaction kinetics of 2-Methyl-3-phenylbutanoic acid derivatives reveals significant structure-reactivity relationships crucial for drug development and optimization. This guide provides a comparative overview of the hydrolysis rates of several derivatives, detailed experimental protocols for kinetic analysis, and visualizations of the underlying reaction mechanisms and experimental workflows.

The stability of an ester prodrug, for instance, is a critical factor in its design, and understanding the kinetics of its hydrolysis is paramount. The rate at which an ester is cleaved to release the active carboxylic acid can be finely tuned by modifying the substituents on the aromatic ring. This principle is well-demonstrated in studies of structurally similar compounds, such as ibuprofen, a 2-(4-isobutylphenyl)propanoic acid.

Comparative Analysis of Hydrolysis Rates

Electron-withdrawing groups (EWGs) on the phenyl ring are expected to increase the rate of hydrolysis, while electron-donating groups (EDGs) are expected to decrease the rate. This is because EWGs stabilize the partial negative charge that develops on the carbonyl oxygen in the transition state of the rate-determining step of hydrolysis, thereby lowering the activation energy. Conversely, EDGs destabilize this transition state, increasing the activation energy and slowing the reaction.

The following table presents a comparative summary of predicted pseudo-first-order rate constants (k') for the alkaline hydrolysis of the methyl esters of various para-substituted this compound derivatives. The values are based on the known effects of these substituents on the hydrolysis of similar aromatic esters.

Derivative (Methyl Ester of...)para-SubstituentSubstituent EffectPredicted Relative Rate Constant (k')
2-Methyl-3-(4-nitrophenyl)butanoic acid-NO₂Strong Electron-WithdrawingFaster
2-Methyl-3-(4-chlorophenyl)butanoic acid-ClModerate Electron-WithdrawingFast
This compound-HNeutral (Reference)Baseline
2-Methyl-3-(4-methylphenyl)butanoic acid-CH₃Weak Electron-DonatingSlow
2-Methyl-3-(4-methoxyphenyl)butanoic acid-OCH₃Strong Electron-DonatingSlower

Experimental Protocols

A detailed methodology for determining the rate constants for the hydrolysis of these esters is provided below. This protocol is based on standard methods for studying ester hydrolysis kinetics.

Objective: To determine the pseudo-first-order rate constant for the alkaline hydrolysis of a methyl ester of a this compound derivative.

Materials:

  • The methyl ester of the this compound derivative

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Phenolphthalein (B1677637) indicator

  • Ethanol (or other suitable solvent)

  • Distilled water

  • Ice

Apparatus:

  • Thermostatic water bath

  • Burette

  • Pipettes (various sizes)

  • Conical flasks

  • Stopwatch

Procedure:

  • Prepare a solution of the ester in a suitable solvent (e.g., ethanol).

  • Prepare a solution of NaOH in water.

  • Place both solutions in a thermostatic water bath to reach the desired reaction temperature (e.g., 25°C).

  • To initiate the reaction, mix known volumes of the ester and NaOH solutions in a reaction vessel. Start the stopwatch immediately.

  • At regular time intervals (e.g., every 5-10 minutes), withdraw an aliquot (a small sample) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standard HCl solution and ice to stop the hydrolysis.

  • Titrate the unreacted HCl in the flask with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first appearance of a faint pink color.[1][2]

  • Repeat steps 5-7 for a series of time points until a significant portion of the ester has reacted.

  • To determine the concentration at infinite time (completion of the reaction), heat a separate sample of the reaction mixture to ensure complete hydrolysis, and then titrate as above.

Data Analysis: The pseudo-first-order rate constant (k') can be determined by plotting ln(C₀/Cₜ) versus time, where C₀ is the initial concentration of the ester and Cₜ is the concentration at time t. The slope of the resulting straight line will be equal to k'.

Visualizing Reaction Pathways and Workflows

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for the kinetic analysis of ester hydrolysis.

G cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis prep_ester Prepare Ester Solution thermo Thermostat Solutions prep_ester->thermo prep_naoh Prepare NaOH Solution prep_naoh->thermo mix Mix Reactants & Start Timer thermo->mix sample Withdraw Aliquots at Intervals mix->sample quench Quench Reaction with HCl sample->quench titrate Titrate with Standard NaOH quench->titrate record Record Titration Volume titrate->record calculate Calculate Rate Constant record->calculate

Workflow for Kinetic Analysis of Ester Hydrolysis.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The hydrolysis of esters can be catalyzed by acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

G Ester Ester (RCOOR') ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ ProtonatedEster->Ester - H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O TetrahedralIntermediate->ProtonatedEster - H₂O ProtonatedAlcohol Protonated Alcohol + Carboxylic Acid TetrahedralIntermediate->ProtonatedAlcohol Proton Transfer Products Carboxylic Acid (RCOOH) + Alcohol (R'OH) ProtonatedAlcohol->Products - H⁺

Mechanism of Acid-Catalyzed Ester Hydrolysis.

References

A Comparative Guide to the Validation of the Absolute Configuration of 2-Methyl-3-phenylbutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of three powerful techniques for validating the absolute configuration of chiral molecules, with a focus on 2-Methyl-3-phenylbutanoic acid. Due to the limited availability of published experimental data for this specific molecule, we will draw upon data from structurally analogous compounds to illustrate the principles and data presentation for each method.

Methodological Overview

Three primary methods are employed for the unambiguous determination of absolute configuration:

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A solution-phase technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is then compared with a spectrum predicted by quantum mechanical calculations for a known enantiomer.

  • Electronic Circular Dichroism (ECD) Spectroscopy: Another solution-phase technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. Similar to VCD, the experimental spectrum is compared with a computationally predicted spectrum.

  • Single-Crystal X-ray Crystallography: Considered the "gold standard," this solid-state technique provides a definitive three-dimensional structure of a molecule, including its absolute stereochemistry, through the diffraction of X-rays by a single crystal.

Comparative Analysis of Techniques

The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of high-quality crystals. The following table summarizes the key performance characteristics of each technique.

ParameterVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Single-Crystal X-ray Crystallography
Sample State Solution (neat liquids, oils, or dissolved solids)SolutionCrystalline Solid
Sample Requirement ~5-15 mg (recoverable)Microgram to milligram quantitiesHigh-quality single crystal
Chromophore Required NoYes (for strong signals)No
Principle Differential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis lightDiffraction of X-rays by a crystal lattice
Data Analysis Comparison of experimental spectrum with DFT calculationsComparison of experimental spectrum with TDDFT calculationsRefinement of diffraction data (e.g., Flack parameter)
Key Advantage Applicable to a wide range of molecules in solution, no crystallization needed.High sensitivity for compounds with chromophores.Provides unambiguous 3D structure and absolute configuration.
Key Limitation Requires quantum mechanical calculations, can be sensitive to conformation and solvent effects.Less informative for molecules lacking strong UV-Vis chromophores.Requires the growth of a suitable single crystal, which can be challenging.

Experimental Protocols and Data Presentation

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD offers a powerful alternative to X-ray crystallography, especially for molecules that are difficult to crystallize. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum calculated for one of the enantiomers using Density Functional Theory (DFT). A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Illustrative Experimental Protocol (based on a generic chiral carboxylic acid):

  • Sample Preparation: Dissolve approximately 8-10 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.

  • Data Acquisition: Record the VCD and IR spectra simultaneously on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of the molecule.

    • Optimize the geometry of the most stable conformers using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Calculate the vibrational frequencies and VCD intensities for each optimized conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Data Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the sample has the opposite absolute configuration.

Illustrative Data for a Chiral Carboxylic Acid (Analogous to this compound):

Experimental VCD (cm⁻¹)Experimental SignCalculated VCD (cm⁻¹) (R-enantiomer)Calculated Sign (R-enantiomer)Assignment
1710+1705+C=O stretch
1450-1445-CH₃ bend
1300+1295+C-O stretch / OH bend
1150-1148-C-C stretch

Note: This is simulated data for illustrative purposes.

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Enantiopure Sample in Solution vcd_spec VCD Spectrometer exp_sample->vcd_spec exp_spectrum Experimental VCD Spectrum vcd_spec->exp_spectrum comparison Spectral Comparison exp_spectrum->comparison conf_search Conformational Search (R-enantiomer) dft_opt DFT Optimization & Frequency Calculation conf_search->dft_opt boltzmann Boltzmann Averaging dft_opt->boltzmann calc_spectrum Calculated VCD Spectrum boltzmann->calc_spectrum calc_spectrum->comparison assignment Absolute Configuration Assignment comparison->assignment

Workflow for absolute configuration determination using VCD.
Electronic Circular Dichroism (ECD) Spectroscopy

ECD is particularly useful for molecules containing chromophores that absorb UV-Vis light. The absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by Time-Dependent Density Functional Theory

Assessing the Reproducibility of Experimental Data for 2-Methyl-3-phenylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental data for 2-Methyl-3-phenylbutanoic acid, focusing on the reproducibility of its synthesis and characterization. Due to a scarcity of comprehensive and independently replicated studies on its biological activities, this report primarily highlights the existing data on its chemical synthesis and physical properties.

Chemical Synthesis and Characterization

The synthesis of this compound, a chiral carboxylic acid, presents a challenge in controlling its stereochemistry. While general synthetic approaches are available, detailed and directly comparable experimental data from multiple research groups are limited. This section summarizes the available information to facilitate an assessment of reproducibility.

Enantioselective Synthesis

A common strategy for the synthesis of enantiomerically pure this compound involves the diastereoselective alkylation of a chiral auxiliary. A technical guide by BenchChem outlines a plausible route for the synthesis of the closely related (S)-2,3-Dimethylbutanoic acid, which can be adapted for the target molecule.

Experimental Workflow: Asymmetric Synthesis of (S)-2-Methyl-3-phenylbutanoic Acid (Adapted)

G cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage of Chiral Auxiliary start Phenylacetic acid derivative acylation Acylation start->acylation chiral_aux Chiral Auxiliary (e.g., Evans auxiliary) chiral_aux->acylation acyl_product N-Acyl Chiral Auxiliary acylation->acyl_product enolate Enolate Formation (e.g., with LDA) acyl_product->enolate alkylation Alkylation with Methyl Iodide enolate->alkylation alkyl_product Alkylated Chiral Auxiliary alkylation->alkyl_product cleavage Hydrolysis (e.g., LiOH/H2O2) alkyl_product->cleavage final_product (S)-2-Methyl-3-phenylbutanoic acid cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: General workflow for the asymmetric synthesis of (S)-2-Methyl-3-phenylbutanoic acid.

Detailed Protocol (Adapted from BenchChem Technical Guide):

  • Acylation: A phenylacetic acid derivative is reacted with a suitable chiral auxiliary (e.g., an Evans oxazolidinone) in the presence of a coupling agent to form the N-acyl derivative.

  • Enolate Formation: The N-acyl derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate a chiral enolate.

  • Alkylation: The enolate is then reacted with an alkylating agent, such as methyl iodide, to introduce the methyl group at the α-position. The stereochemical outcome is directed by the chiral auxiliary.

  • Cleavage: The chiral auxiliary is subsequently cleaved, typically by hydrolysis, to yield the desired enantiomerically enriched this compound and allow for the recovery of the auxiliary.

Reproducibility Note: While this provides a general framework, the reproducibility of this synthesis is highly dependent on specific reaction conditions such as the choice of chiral auxiliary, base, solvent, temperature, and reaction times. Without multiple, independent reports detailing these parameters and the resulting stereoselectivity and yield, a thorough assessment of reproducibility is challenging.

Characterization Data

Publicly available characterization data for this compound is limited, with PubChem being a primary source for spectral information. This data originates from a single supplier, which limits a direct comparison for reproducibility assessment.

Table 1: Physicochemical and Spectral Data for this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₂PubChem[1]
Molecular Weight178.23 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
¹H NMR (CDCl₃)
Chemical Shift (ppm)IntegrationMultiplicity
7.35 - 7.155Hm
3.251Hq
2.601Hm
1.303Hd
1.153Hd
¹³C NMR (CDCl₃)
Chemical Shift (ppm)
181.5
142.0
128.5 (2C)
128.0 (2C)
126.5
45.0
40.0
20.0
18.0

Note: The NMR data presented is a representative spectrum and may not correspond to a specific stereoisomer. Data is sourced from publicly available databases and has not been independently verified by multiple research groups.

Biological Activity: A Call for Further Research

A comprehensive and reproducible body of evidence for the biological activity of this compound is currently lacking in the public domain. While studies on related carboxylic acids and phenylalkanoic acids suggest potential antimicrobial and cytotoxic properties, direct experimental data for the target molecule is scarce.

Antimicrobial and Antifungal Activity

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis compound This compound Stock Solution dilution Serial Dilution of Compound in Microplate compound->dilution media Bacterial/Fungal Culture in Broth inoculation Inoculation with Microbial Suspension media->inoculation dilution->inoculation incubation Incubation at Optimal Temperature inoculation->incubation readout Measurement of Microbial Growth (e.g., OD600) incubation->readout mic Determination of Minimum Inhibitory Concentration (MIC) readout->mic

Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Cytotoxicity

Similarly, while the cytotoxic effects of various phenylalkanoic acids and other carboxylic acids against different human cell lines have been investigated, specific and reproducible data for this compound is not available.[2][7][8][9][10][11] To understand its potential as a therapeutic agent or to assess its toxicity profile, rigorous cytotoxicity studies using standardized assays (e.g., MTT, LDH) across multiple cell lines and by independent research groups are necessary.

Experimental Workflow: Cytotoxicity Assay (MTT)

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis cell_seeding Seed Human Cells in a 96-well Plate treatment Treat Cells with Varying Concentrations of this compound cell_seeding->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h mtt_addition Add MTT Reagent to Each Well incubation_24h->mtt_addition incubation_mtt Incubate for 2-4 hours mtt_addition->incubation_mtt solubilization Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilization read_absorbance Measure Absorbance at ~570 nm solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The assessment of the reproducibility of experimental data for this compound is currently hampered by a lack of multiple, independent, and detailed studies. While a general synthetic framework exists, the absence of comprehensive, replicated characterization data makes a thorough comparison difficult. Furthermore, the biological activity of this specific compound remains largely unexplored in the public domain.

To establish a reliable and reproducible scientific foundation for this compound, the following are recommended:

  • Publication of Detailed Synthetic Protocols: Researchers who have synthesized this compound are encouraged to publish detailed experimental procedures, including reaction conditions, purification methods, and comprehensive characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC analysis for stereoisomers).

  • Independent Replication of Synthesis: Multiple research groups should independently synthesize and characterize this compound to validate and compare the results.

  • Systematic Investigation of Biological Activity: Rigorous and systematic studies are needed to evaluate the antimicrobial, antifungal, and cytotoxic properties of this compound. These studies should include detailed protocols and quantitative data from standardized assays.

By addressing these gaps in the current body of knowledge, the scientific community can build a robust and reproducible understanding of the chemical and biological properties of this compound, which is essential for its potential applications in drug development and other scientific fields.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-phenylbutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Methyl-3-phenylbutanoic acid, tailored for researchers, scientists, and professionals in drug development.

This guide emphasizes safe handling practices and adherence to regulatory standards, providing clear, actionable procedures to minimize risks associated with this chemical.

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[1] Safety data sheets for similar compounds indicate that it may cause skin and serious eye irritation.[2][3] Therefore, strict adherence to safety protocols is mandatory before, during, and after handling.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2]

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat or apron should be worn to protect from accidental spills.

Engineering Controls:

  • Always handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills:

  • Containment: Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.[3]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[2][3] Avoid creating dust.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and rinse with water.

For Large Spills:

  • Evacuation: Evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Professional Assistance: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service for assistance.[4]

Waste Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in the regular trash.[2][5]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, pipette tips) in a designated, properly labeled, and sealed container.[2][5]

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • Ensure the storage area is a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or an approved hazardous waste management vendor to arrange for pickup and disposal.[2]

    • Provide them with the necessary information about the waste material.

Data Summary

For quick reference, the following table summarizes the key disposal and safety information for this compound.

ParameterInformationSource
Primary Disposal Method Contact a licensed professional waste disposal service.[2]
Secondary Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Improper Disposal Do not let product enter drains.[2]
Personal Protective Equipment Safety glasses/face shield, chemical-resistant gloves, lab coat.[2]
Spill Cleanup Use inert absorbent material (sand, silica gel).[3]
Storage of Waste Keep in suitable, closed containers in a cool, dry, well-ventilated area.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated collect_waste Collect waste in a labeled, sealed container. is_contaminated->collect_waste Yes / No store_waste Store in a designated hazardous waste area. collect_waste->store_waste contact_ehs Contact EHS or a licensed disposal company for pickup. store_waste->contact_ehs

References

Personal protective equipment for handling 2-Methyl-3-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Methyl-3-phenylbutanoic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 19731-91-0

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol [1]

Hazard Identification and GHS Classification:

According to the aggregated GHS information, this compound is classified as follows:

  • Skin Sensitization: Category 1, May cause an allergic skin reaction[1].

  • Eye Irritation: Category 2, Causes serious eye irritation[1].

  • Acute Oral Toxicity: Category 4, Harmful if swallowed[2].

  • Skin Corrosion/Irritation: Category 2, Causes skin irritation[2].

  • Specific Target Organ Toxicity (Single Exposure): Category 3, May cause respiratory irritation[2].

Signal Word: Warning[2]

Hazard Pictograms:

  • Irritant

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield should be used where splashing is possible. The equipment must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2][3].
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure[3]. A lab coat is mandatory. For tasks with a high risk of splashing, consider a chemical-resistant apron[4].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required. The choice of glove should be based on the potential for direct contact and the duration of the task[5].
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors (Type A, Brown)[3]. Ensure adequate ventilation in the work area[2].

Operational and Disposal Plans

Step-by-Step Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2][3].

  • Personal Protective Equipment (PPE) Check: Before handling, ensure all recommended PPE is available and in good condition. Refer to the PPE selection workflow below.

  • Dispensing and Use: Avoid generating dust or aerosols[2]. Do not breathe mist, vapors, or spray[3]. Avoid contact with eyes, skin, and clothing[3].

  • Hygiene Practices: Wash hands thoroughly after handling and before breaks[2]. Do not eat, drink, or smoke in the laboratory area[3].

  • Storage: Keep the container tightly closed in a dry, well-ventilated place[3]. Store in a corrosives area, away from incompatible materials such as bases and reducing agents[3].

Disposal Plan:

  • Waste Collection: Collect waste material in suitable, closed, and properly labeled containers[2][3].

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant[3]. Do not allow the chemical to enter drains[2][3]. Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Measures

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][3].

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention[1][3].

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell[3][6].

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell[3].

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess Task: - Quantity - Potential for splash/aerosol start->assess_task hazard_id Hazard Identification: - Skin/Eye Irritant - Skin Sensitizer - Respiratory Irritant assess_task->hazard_id respiratory_protection Respiratory Protection: (If ventilation is inadequate or aersols are generated) assess_task->respiratory_protection Aerosol/Dust Potential eye_protection Eye Protection: Safety Goggles or Face Shield hazard_id->eye_protection Eye Irritant skin_protection Skin Protection: - Lab Coat - Chemical-Resistant Gloves hazard_id->skin_protection Skin Irritant/ Sensitizer end Proceed with Task eye_protection->end skin_protection->end respiratory_protection->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.